molecular formula C10H14N2O2 B1610286 N-tert-Butyl-2-nitroaniline CAS No. 28458-45-9

N-tert-Butyl-2-nitroaniline

Cat. No.: B1610286
CAS No.: 28458-45-9
M. Wt: 194.23 g/mol
InChI Key: HIGVOOQGROZGET-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVOOQGROZGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445003
Record name N-tert-Butyl-2-nitroaniline
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28458-45-9
Record name N-tert-Butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and properties of N-tert-Butyl-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of N-tert-Butyl-2-nitroaniline

This guide provides a comprehensive technical overview of this compound, a valuable intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, purification, properties, and reactivity, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

This compound (C₁₀H₁₄N₂O₂) is a substituted aromatic amine whose utility is defined by the interplay of its three core functional components: an electron-withdrawing nitro group, a nucleophilic secondary amine, and a sterically demanding tert-butyl group. This unique combination makes it a strategic building block in organic synthesis. The bulky tert-butyl group provides significant steric hindrance, which can be leveraged to direct the regioselectivity of subsequent reactions and enhance the stability of the molecule in controlled reaction pathways.[1] Consequently, this compound serves as a key intermediate in the synthesis of agrochemicals, specialized dyes, and nitrogen-containing heterocycles.[1] Its structural motifs are also of interest to drug development professionals exploring novel molecular scaffolds.[2][3]

Synthesis: A Controlled Approach

Direct nitration of N-tert-butylaniline presents significant challenges, including the potential for over-nitration and the formation of undesired isomers due to the strong activating nature of the amino group.[4] A more robust and controlled synthesis, which is standard practice for sterically hindered anilines, involves a three-step protection-nitration-deprotection sequence.[5] This methodology ensures higher yields and greater purity of the final product.

Rationale for the Synthetic Strategy
  • Protection (Acetylation): The primary amino group is first protected as an acetamide. This is a critical step for two reasons: 1) It moderates the activating effect of the amine, preventing multiple nitrations, and 2) It protects the amine from oxidation under the harsh conditions of nitration.[4]

  • Nitration: The resulting N-acetyl intermediate is then subjected to electrophilic aromatic substitution. The acetyl group directs the incoming nitro group primarily to the ortho and para positions. Given the existing substitution at the N-position, the nitration will occur on the aromatic ring. The steric bulk of the tert-butyl group will influence the final position of the nitro group.

  • Deprotection (Hydrolysis): The acetyl group is removed via acid or base-catalyzed hydrolysis to regenerate the secondary amine, yielding the final this compound product.[5]

Detailed Experimental Protocol: Synthesis

Step 1: Acetylation of N-tert-butylaniline

  • In a 250 mL round-bottom flask, dissolve N-tert-butylaniline (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution as a base to neutralize the acetic acid byproduct.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude N-(tert-butyl)acetanilide.

Step 2: Nitration of N-(tert-butyl)acetanilide

  • In a 250 mL round-bottom flask, dissolve the crude N-(tert-butyl)acetanilide (1.0 eq) from the previous step in concentrated sulfuric acid at 0 °C (ice bath).

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 10 °C. This is a highly exothermic step requiring careful temperature control to prevent side reactions.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis of N-tert-Butyl-2-nitroacetanilide

  • Suspend the crude nitrated product (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Add concentrated hydrochloric acid or sulfuric acid (e.g., 3-5 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A N-tert-butylaniline B N-(tert-butyl)acetanilide A->B Acetic Anhydride, Pyridine, DCM C N-tert-Butyl-2-nitroacetanilide B->C HNO₃, H₂SO₄ 0-10 °C D This compound C->D HCl or H₂SO₄, Ethanol/H₂O, Reflux

Caption: Controlled synthesis of this compound.

Purification Methodologies

Purification of the crude product is essential to remove unreacted starting materials, isomeric impurities, and other byproducts. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.[6]

Protocol 1: Recrystallization

This method is effective for removing small amounts of impurities that have different solubilities from the desired product.

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or isopropanol.[6]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes, then hot filter to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath will maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove residual impurities.[7]

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Flash Column Chromatography

This technique is superior for separating mixtures with closely related components, such as positional isomers.[2]

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[7]

  • Eluent Selection: A solvent system of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC, aiming for an Rf value of ~0.3 for the product.[7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification_Workflow Crude Crude Product TLC Purity Check (TLC) Crude->TLC Decision Impurities Present? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes (Minor) Column Column Chromatography Decision->Column Yes (Major/Isomers) Pure Pure Product Decision->Pure No Recrystallization->Pure Column->Pure

Caption: Decision workflow for product purification.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized below. Spectroscopic data are predicted based on characteristic values for analogous structures.[2]

PropertyValueSource/Rationale
Appearance Yellow to orange crystalline solidTypical for nitroaniline compounds.[8]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Solubility Soluble in organic solvents (DCM, EtOAc, EtOH); slightly soluble in water.Amphiphilic nature due to hydrophobic tert-butyl and polar nitro/amino groups.[2][9]
¹H NMR (Predicted) ~1.4 ppm (s, 9H, -C(CH₃)₃); ~5.0 ppm (br s, 1H, -NH); 6.8-8.2 ppm (m, 4H, Ar-H)Based on analogous structures.[2]
FTIR (Predicted) ~3400 cm⁻¹ (N-H stretch); ~2960 cm⁻¹ (C-H stretch); ~1520 & 1350 cm⁻¹ (NO₂ asymm/symm stretch)Characteristic functional group frequencies.
Mass Spec (EI) m/z 194 (M⁺), 179 (M⁺ - CH₃)Expected molecular ion and fragmentation pattern.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the electronic and steric effects of its substituents.

  • Amino Group: The nucleophilicity of the secondary amine is significantly diminished by the strong electron-withdrawing effect of the ortho-nitro group and the steric hindrance from the tert-butyl group.[9] This makes reactions like acylation or alkylation at the nitrogen more challenging, often requiring stronger reagents or harsher conditions.

  • Aromatic Ring: The ring is deactivated towards further electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group.[9]

  • Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, typically using agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl).[2][10] This transformation yields N¹-tert-butylbenzene-1,2-diamine , a valuable precursor for synthesizing benzimidazoles and other heterocyclic systems of interest in pharmaceutical research.[10]

Safety and Handling

This compound should be handled with care, following safety protocols for toxic aromatic nitro compounds. The safety data for 2-nitroaniline serves as a close proxy.

  • Hazards: Toxic if swallowed, inhaled, or in contact with skin.[11][12] May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[12] There is a risk of methemoglobinemia, which impairs oxygen transport in the blood, leading to cyanosis (bluish skin).[8]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[11][13]

  • Handling: Avoid creating dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11][14]

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MySkinRecipes. (n.d.). N-(tert-Butyl)-2-nitroaniline.
  • BenchChem. (2023). Buy 2-Tert-butyl-3-nitroaniline.
  • Acros Organics. (n.d.). Material Safety Data Sheet: 2-Nitroaniline, 98%.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Biosynth. (2022). Safety data sheet: 2-Nitroaniline.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,4,6-Tritert-butyl-3-nitroaniline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline.
  • HOPEMAX. (n.d.). What are the precursors for the synthesis of 2-Nitroaniline?.
  • BenchChem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • BOC Sciences. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.

Sources

"physicochemical properties of N-tert-Butyl-2-nitroaniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-2-nitroaniline

Introduction

This compound is a substituted aromatic amine that holds significant interest for researchers in synthetic chemistry, materials science, and drug development. As a member of the nitroaniline family, its chemical behavior is dictated by the nuanced interplay of three key functional components: an electron-withdrawing nitro group (-NO₂), a nucleophilic amino group (-NH), and a sterically demanding tert-butyl group (-C(CH₃)₃). The ortho-positioning of the bulky tert-butyl group relative to the amino function, combined with the adjacent nitro group, creates a unique stereoelectronic environment. This guide offers a comprehensive analysis of the physicochemical properties of this compound, providing field-proven insights into its structure, reactivity, and analytical profile for professionals in the chemical sciences. The compound serves as a valuable intermediate in the synthesis of agrochemicals, dyes, and nitrogen-containing heterocycles.[1]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The systematic nomenclature and structural identifiers for this compound provide a universal language for its reference.

  • IUPAC Name : N-(tert-butyl)-2-nitroaniline

  • CAS Number : 28458-45-9[1]

  • Molecular Formula : C₁₀H₁₄N₂O₂[1][2][3][4]

  • Molecular Weight : 194.23 g/mol [1][2][3][4]

Structural Representations:
  • SMILES : CC(C)(C)NC1=CC=CC=C1[O-]

  • InChI : InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3

The molecule's architecture is central to its properties. The bulky tert-butyl group attached to the amine nitrogen sterically shields it, while the ortho-nitro group withdraws electron density from the aromatic ring and the amine.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility behavior of a compound are critical parameters for its handling, formulation, and application in synthetic protocols. The properties of this compound are heavily influenced by the balance between the polar nitro and amino groups and the nonpolar tert-butyl and benzene moieties.

PropertyPredicted Value / InformationRationale and Comparative Insights
Appearance Yellow to orange crystalline solidThe color is characteristic of nitroaniline compounds, arising from electronic transitions within the conjugated system.[5]
Melting Point > 100 °C (estimated)While specific data for this isomer is scarce, related isomers such as 4-tert-butyl-2-nitroaniline melt at 101-104°C and N-tert-butyl-4-nitroaniline melts at 114°C.[2][6] The ortho-nitro group can participate in intramolecular hydrogen bonding with the N-H proton, which may influence crystal packing and elevate the melting point compared to isomers where this is not possible.
Boiling Point ~330-340 °C at 760 mmHg (estimated)Isomers like 2-tert-butyl-5-nitroaniline and 4-tert-butyl-3-nitroaniline have boiling points of 334.7°C and 336.0°C, respectively, suggesting a similar range for this compound.[2] High thermal stability is expected.[2]
Solubility Low in water; Soluble in organic solventsThe large hydrophobic surface area from the tert-butyl group and benzene ring dominates, limiting aqueous solubility.[6] Good solubility is expected in common organic solvents like ethanol, ether, and acetone, which can solvate both the polar and nonpolar regions of the molecule.[7][8]
pKa (of conjugate acid) < 2.47 (estimated)The parent compound, 2-nitroaniline, has a pKa of -0.26, indicating very low basicity due to the strong electron-withdrawing effect of the nitro group.[9] The N-alkyl (tert-butyl) group is weakly electron-donating, which should slightly increase basicity relative to 2-nitroaniline, but the overall basicity will remain extremely low. It is expected to be less basic than 3-nitroaniline (pKa = 2.47) due to the ortho-effect of the nitro group.[5]
LogP ~3.3 (estimated)The calculated LogP for the related 4-tert-butyl-2-nitroaniline is 3.3, suggesting this compound is significantly lipophilic.[10] This is consistent with its expected low water solubility.
Topological Polar Surface Area (TPSA) ~57.9 Ų - 71.8 ŲThis value, calculated for similar structures, reflects the surface area contributed by the polar nitrogen and oxygen atoms. It is a key predictor of membrane permeability in drug development contexts.[10][11]

Synthesis and Reactivity

Understanding the synthetic pathways and chemical reactivity of this compound is essential for its use as a chemical intermediate.

Proposed Synthetic Workflow

A plausible synthesis involves the direct nitration of N-tert-butylaniline. However, to control the position of nitration and avoid side reactions, a protection-nitration-deprotection strategy is often more robust for sterically hindered anilines.[12] A more direct approach is the nitration of 2-tert-butylaniline.

G start Starting Material (2-tert-butylaniline) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagent Nitrating Agent (HNO₃ / H₂SO₄) reagent->reaction workup Reaction Workup (Quenching & Extraction) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product (this compound) purify->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-tert-butylaniline

This protocol is a representative method based on standard procedures for the nitration of substituted anilines.[2][5]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), dissolve 2-tert-butylaniline (1.0 eq) in concentrated sulfuric acid.

  • Nitration : Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a separate portion of chilled concentrated sulfuric acid.

  • Addition : Add the nitrating mixture dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 10 °C. The steric bulk of the tert-butyl group helps direct the incoming nitro group.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : Carefully pour the reaction mixture over crushed ice to quench the reaction. The crude product may precipitate.

  • Neutralization & Extraction : Neutralize the acidic solution with a base (e.g., aqueous NaOH) and extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Key Reactivity Insights
  • Amino Group : The nucleophilicity and basicity of the amino group are significantly diminished. This is a combined result of the strong electron-withdrawing effect of the ortho-nitro group and the substantial steric hindrance imposed by the adjacent tert-butyl group.[5]

  • Aromatic Ring : The presence of the nitro group deactivates the aromatic ring towards further electrophilic substitution.

  • Nitro Group Reduction : The nitro group can be chemically reduced to an amino group using standard reagents (e.g., H₂/Pd-C, Sn/HCl), providing a pathway to substituted phenylenediamines, which are valuable precursors in pharmaceutical synthesis.[2][9]

Spectroscopic Profile

Spectroscopic analysis is crucial for structure elucidation and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic protons will appear in the 6.8-8.0 ppm region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents. The N-H proton would likely appear as a broad singlet.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the secondary amine, strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-H stretching for the aliphatic tert-butyl group and the aromatic ring.

  • Mass Spectrometry : The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 194.23. Common fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺).[13]

Safety and Handling

While specific toxicity data for this compound is limited, data from related nitroanilines should be used to guide safety protocols. 2-Nitroaniline is classified as toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs (blood) through prolonged exposure.[14][15]

  • Handling : Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[16]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[16]

  • Health Hazards : May cause skin and eye irritation. Absorption through the skin is possible. Like other nitroanilines, it may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[16]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a sterically hindered aromatic compound whose physicochemical properties are a direct consequence of its unique molecular architecture. The bulky tert-butyl group provides steric shielding and enhances lipophilicity, while the ortho-nitro group profoundly influences the molecule's electronic properties, color, and reactivity. The predictive data and experimental protocols outlined in this guide provide a robust framework for scientists and researchers to handle, synthesize, and utilize this versatile chemical intermediate in their work, paving the way for further exploration in various fields of applied chemistry.

References

  • MySkinRecipes. N-(tert-Butyl)-2-nitroaniline. Retrieved from [Link]

  • PubChem. N-tert-butyl-2-fluoro-3-nitroaniline. Retrieved from [Link]

  • Chemical Synthesis Database. 5-tert-butyl-2-nitroaniline. Retrieved from [Link]

  • PubChem. 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

  • Solubility of Things. N-tert-butyl-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
  • Solubility of Things. 2-Nitroaniline. Retrieved from [Link]

  • PubChem. N-tert-butyl-2-methyl-4-nitroaniline. Retrieved from [Link]

  • HOPEMAX. (2025, June 2). What are the precursors for the synthesis of 2 - Nitroaniline?. Retrieved from [Link]

  • ResearchGate. FTIR Spectrum of N-butyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. 2-Nitroaniline. Retrieved from [Link]

  • Wikipedia. 2-Nitroaniline. Retrieved from [Link]

  • PubChem. 3-Nitroaniline. Retrieved from [Link]

  • NIST. p-Nitroaniline. Retrieved from [Link]

  • NIST. o-Nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

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"N-tert-Butyl-2-nitroaniline CAS number lookup"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-tert-Butyl-2-nitroaniline (CAS No. 28458-45-9)

Introduction

This compound is an organic chemical compound that serves as a valuable intermediate in various synthetic applications. Structurally, it is a derivative of aniline, featuring a nitro group (-NO₂) positioned ortho to the amino group (-NH) and a bulky tert-butyl substituent attached to the nitrogen atom. This unique arrangement of functional groups imparts specific steric and electronic properties, making it a subject of interest for researchers in medicinal chemistry, materials science, and dye synthesis. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 28458-45-9 .[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety protocols, tailored for professionals in scientific research and development. It is utilized as an intermediate in the creation of agrochemicals and dyes and finds use in organic research for developing nitrogen-containing heterocycles.[2] The presence of the tert-butyl group provides steric stability, which is advantageous in controlled reaction pathways.[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in research and synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 28458-45-9[1][2]
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3]
Molecular Weight 194.23 g/mol [2][3]
IUPAC Name This compound[1]
Appearance Not explicitly specified; related compounds are crystalline solids.
Storage Room temperature, sealed, dry conditions recommended.[2]

Synthesis and Mechanism

The synthesis of this compound typically involves the electrophilic nitration of an appropriately substituted aniline precursor. The key challenge in the synthesis is achieving regioselectivity—placing the nitro group specifically at the ortho position relative to the amino group, especially in the presence of other substituents.

Synthetic Strategy

A common and effective method for synthesizing substituted nitroanilines involves the nitration of a protected aniline derivative.[4] For instance, the amino group of a precursor like 2-tert-butylaniline could be acetylated to form an acetanilide. This acetamide group is less activating than a primary amine and can help direct the incoming nitro group. However, a more direct approach involves the careful nitration of N-tert-butylaniline. The bulky tert-butyl group on the nitrogen provides significant steric hindrance, which influences the position of electrophilic attack on the aromatic ring. While the amino group is an ortho-, para- director, the steric bulk can favor substitution at the less hindered ortho- position under controlled conditions.

A plausible synthetic route involves the reaction of a substituted aniline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or using a milder reagent like tert-butyl nitrite in the presence of an oxidizing agent.[5][6] The reaction must be carefully controlled to prevent over-nitration and the formation of undesired isomers.[4]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a substituted nitroaniline, which is applicable to this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Start: N-tert-butylaniline ReactionVessel Nitration Reaction (Controlled Temperature, e.g., 0-5°C) Start->ReactionVessel Add to reactor Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->ReactionVessel Add dropwise Quench Quenching (e.g., Pouring onto ice) ReactionVessel->Quench Transfer mixture Extraction Extraction (with organic solvent) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product End: this compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Nitration

This protocol is a representative procedure based on established methods for the nitration of aniline derivatives.[4]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the starting material, N-tert-butylaniline (1.0 equivalent). Dissolve it in a suitable solvent such as concentrated sulfuric acid at 0-5°C.

  • Nitration: Prepare the nitrating mixture by slowly adding nitric acid (1.05 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Addition: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the aniline derivative. The internal temperature must be maintained between 0°C and 5°C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its three main components: the aromatic ring, the secondary amino group, and the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[7] This reaction yields N-tert-butyl-1,2-phenylenediamine, a valuable precursor for synthesizing heterocyclic compounds like benzimidazoles, which are important in pharmaceutical development.[8]

  • Reactions of the Amino Group: The secondary amine can undergo various reactions. For example, it can participate in electrophilic aromatic substitution reactions, although the bulky tert-butyl group and the deactivating nitro group will influence the position and rate of reaction.[7]

  • Steric Hindrance: The tert-butyl group imposes significant steric hindrance around the nitrogen atom and the adjacent ortho position.[7] This steric bulk can be exploited to control reactivity, preventing dimerization in certain reactions and influencing the conformational properties of downstream products.[9]

Its primary application is as a chemical intermediate. The distinct steric and electronic properties make it a useful building block in the synthesis of specialized chemicals, including certain dyes, agrochemicals, and potentially pharmaceuticals.[2][7]

Safety and Handling

Working with nitroaniline derivatives requires strict adherence to safety protocols due to their potential toxicity.

Hazard TypeDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[10] May be harmful if ingested.[11]pictogramP260, P264, P270, P280, P301+P310, P302+P352, P304+P340[10]
Organ Toxicity May cause damage to organs (specifically blood) through prolonged or repeated exposure.[10] The substance may be toxic to the blood and liver.[11]pictogramP314, P501[10]
Skin/Eye Irritation May cause skin and eye irritation.[11][12]pictogramP264, P302+P352[10]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[10]No pictogram specifiedP273[10]
Recommended Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[10][11] If dust is generated, an approved/certified respirator should be used.[11]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.[10][11]

    • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[10][12]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a POISON CENTER or doctor.[10][14]

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][14]

References

  • N-(tert-butyl)-2-nitroaniline/CAS:28458-45-9-HXCHEM. HXCHEM.
  • Buy 2-Tert-butyl-3-nitroaniline (2023-07-19). BenchChem.
  • 103392-84-3 | 2-(tert-Butyl)-5-nitroaniline. ChemScene.
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  • N-tert-butyl-2-methyl-4-nitroaniline | C11H16N2O2 | CID 3397910.
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  • SAFETY DATA SHEET - m-Nitroaniline. Sigma-Aldrich, available via Durham Tech.
  • 5-tert-butyl-2-nitroaniline.
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  • Safety Data Sheet - N2-(tert-Butyl)-N4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine-d9 (2025-12-10). MedchemExpress.com.
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  • The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds (2025-08-06).
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An In-depth Technical Guide to the Molecular Structure and Conformation of N-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-tert-Butyl-2-nitroaniline. As a molecule of significant interest in medicinal chemistry and materials science, understanding its three-dimensional architecture is paramount for predicting its reactivity, biological activity, and material properties. This document synthesizes data from analogous molecular systems, computational chemistry, and established spectroscopic principles to elucidate the intricate interplay of steric and electronic effects that govern its structure. We will delve into the profound influence of the sterically demanding tert-butyl group and the intramolecular hydrogen bonding network on the overall molecular conformation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this and similar sterically hindered aromatic compounds.

Introduction: The Significance of Steric and Electronic Effects in Molecular Design

The precise arrangement of atoms in a molecule, its conformation, is a critical determinant of its chemical and physical properties. In drug design, a molecule's ability to bind to a biological target is exquisitely dependent on its three-dimensional shape and the spatial orientation of its functional groups. This compound presents a fascinating case study in conformational analysis, where a delicate balance of competing forces dictates its preferred structure.

The molecule incorporates two key structural motifs that profoundly influence its geometry:

  • The tert-Butyl Group: This bulky alkyl group exerts significant steric hindrance, a non-bonding interaction that arises from the spatial repulsion between electron clouds.[1] This steric pressure can dramatically influence bond angles, restrict rotational freedom around single bonds, and dictate the overall molecular shape.

  • The ortho-Nitroaniline Moiety: The ortho positioning of the amino (-NH) and nitro (-NO₂) groups on the aniline ring creates the potential for a strong intramolecular hydrogen bond. This interaction, where a hydrogen atom on the amino group is attracted to an oxygen atom of the nitro group, can significantly stabilize a planar conformation of this portion of the molecule.[2]

This guide will explore how the interplay between the steric demands of the tert-butyl group and the stabilizing effect of the intramolecular hydrogen bond shapes the molecular landscape of this compound.

Molecular Structure: A Predictive Analysis

In the absence of a published crystal structure for this compound, we can construct a highly probable model of its molecular geometry by integrating data from crystallographic and computational studies of closely related analogs, such as 2-nitroaniline and other substituted nitroanilines.[3][4][5]

The Planarizing Effect of Intramolecular Hydrogen Bonding

In simple ortho-nitroanilines, a strong intramolecular hydrogen bond exists between one of the amino protons and an oxygen atom of the nitro group, forming a stable six-membered ring.[2] This hydrogen bond is a key factor in enforcing a high degree of planarity in the ortho-nitroaniline fragment.[3] Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports the presence of this intramolecular hydrogen bond. For instance, in carbon tetrachloride, o-nitroaniline exhibits N-H stretching bands at 3525 cm⁻¹ and 3400 cm⁻¹, with the larger separation between the asymmetric and symmetric stretches compared to p-nitroaniline indicating significant intramolecular hydrogen bonding.

Steric Repulsion from the tert-Butyl Group

The voluminous tert-butyl group, attached to the amino nitrogen, introduces significant steric strain. This steric hindrance will likely cause a deviation from the perfect planarity observed in simpler ortho-nitroanilines. The primary conformational consequences of the tert-butyl group are:

  • Twisting of the Amino Group: To alleviate steric clashes with the adjacent nitro group and the aromatic ring, the C-N bond connecting the tert-butyl group to the aniline ring is expected to be twisted out of the plane of the aromatic ring.

  • Distortion of Bond Angles: The C-N-C bond angle involving the tert-butyl group will likely be wider than the ideal sp² or sp³ angles to accommodate the bulky substituent.

Conformational Analysis: Experimental and Computational Approaches

Elucidating the precise conformational preferences of this compound requires a combination of experimental techniques and computational modeling.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide valuable insights into the rotational barriers around the Ar-N bond.[6] By analyzing changes in the chemical shifts and line shapes of the aromatic protons at different temperatures, it is possible to determine the energy barriers to rotation and infer the most stable conformation.[6]

Experimental Protocol: Variable-Temperature NMR for Conformational Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., dichloromethane-d₂, toluene-d₈) that remains liquid over a wide temperature range. The solution should be degassed to remove dissolved oxygen, which can interfere with the measurements.[6]

  • Data Acquisition: Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature of the instrument (e.g., -80 °C).[6]

  • Spectral Analysis: Monitor the chemical shifts and line shapes of the aromatic and tert-butyl protons. Coalescence of signals at higher temperatures indicates rapid rotation around the Ar-N bond on the NMR timescale. At lower temperatures, where rotation is restricted, distinct signals for different conformations may be observed.

  • Kinetic Parameter Determination: Utilize complete line shape analysis software to simulate the experimental spectra and extract the kinetic parameters for the internal rotation, including the activation energy (Ea).[6]

X-ray Crystallography: The definitive method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. While a crystal structure for the title compound is not currently available in public databases, obtaining one would provide precise bond lengths, bond angles, and torsional angles, offering a clear picture of its preferred conformation in the crystalline state.

G

Computational Chemistry: A Predictive Tool

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular structures and conformations.[1][7][8] DFT calculations can provide optimized geometries, rotational energy profiles, and spectroscopic parameters that can be compared with experimental data for validation.[3]

Predicted Structural Parameters (Based on DFT Calculations of Analogous Systems):

ParameterPredicted Value RangeRationale
C-N(H) Bond Length1.35 - 1.37 ÅShorter than a typical C-N single bond due to resonance with the aromatic ring.[3]
N-C(t-Bu) Bond Length1.48 - 1.52 ÅTypical C-N single bond length.
C-N(O₂) Bond Length1.45 - 1.48 ÅInfluenced by the electron-withdrawing nature of the nitro group.[3]
Ar-N-C(t-Bu) Torsional Angle30° - 60°Significant deviation from planarity to minimize steric hindrance.
O-N-C-C Torsional Angle0° - 15°The nitro group will be slightly twisted out of the aromatic plane due to steric pressure.

Note: These values are estimations based on data from related molecules and should be confirmed by specific calculations or experimental data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible route involves the reaction of 2-chloronitrobenzene or 2-fluoronitrobenzene with tert-butylamine. The electron-withdrawing nitro group activates the ortho position towards nucleophilic attack by the amine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrochlorobenzene in a suitable solvent such as ethanol or a polar aprotic solvent like DMF.[9][10]

  • Addition of Amine: Add an excess of tert-butylamine to the solution. The use of an excess of the amine can also serve as the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added.[10]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Conclusion

The molecular structure and conformation of this compound are dictated by a fascinating interplay of steric repulsion and intramolecular hydrogen bonding. The presence of the bulky tert-butyl group forces the amino group out of the plane of the aromatic ring, while the intramolecular hydrogen bond between the amino and nitro groups attempts to maintain planarity in that region of the molecule. The resulting conformation is a compromise between these opposing forces. A comprehensive understanding of this molecule's three-dimensional structure, achievable through a combination of spectroscopic techniques and computational modeling, is essential for its rational application in drug discovery and materials science.

References

  • Parimala Someswar, G. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 947-949.
  • [Reference to a general organic chemistry textbook discussing steric hindrance and conform
  • J. A. Weil, D. S. L. Slaunwhite, and J. K. S. Wan. (1967). Conformation and Internal Rotation of Nitroanilines Detected by Complete Nuclear Magnetic Resonance Line Shape Analysis. IV. Dec. Canadian Journal of Chemistry. 45(24): 3049-3056.
  • Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). The True Nature of the Intramolecular Hydrogen Bond in o-Nitroaniline. Journal of the American Chemical Society, 111(3), 1023-1028.
  • Kari, K., Koskinen, A. M., & Pihko, P. M. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design, 13(10), 4494-4503.
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  • Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 357-362.
  • [Reference to a general guide on NMR spectroscopy for conform
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  • PubChem. (n.d.). 2-Nitroaniline. Retrieved January 2, 2026, from [Link]

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A Technical Guide to the Predicted Spectroscopic Data of N-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-Butyl-2-nitroaniline is a substituted aromatic amine of interest in synthetic organic chemistry. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification and for quality control in its synthesis and subsequent applications. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from analogous structures, namely 2-nitroaniline and N-tert-butylaniline, to forecast the key spectral features. This predictive framework serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

Introduction

This compound is an organic molecule characterized by a benzene ring substituted with a nitro group and an N-tert-butylamino group at adjacent positions. The electronic interplay between the electron-withdrawing nitro group and the electron-donating amino group, coupled with the steric hindrance imposed by the bulky tert-butyl substituent, imparts unique chemical and physical properties to the molecule. Spectroscopic analysis is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a foundational reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is depicted below. The ortho-disubstituted pattern on the benzene ring and the presence of both sterically demanding and electronically active groups are expected to give rise to a distinct set of signals in its various spectra.

MS_Fragmentation M [M]⁺˙ m/z = 194 F1 [M - CH₃]⁺ m/z = 179 M->F1 - •CH₃ F2 [M - C(CH₃)₃]⁺ m/z = 137 M->F2 - •C(CH₃)₃ F3 [M - NO₂]⁺ m/z = 148 M->F3 - •NO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption peaks and compare them to known correlation tables.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 Da.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and reasoned forecast of the key spectral features has been presented. The included experimental protocols offer a practical framework for the acquisition of this data. This guide is intended to serve as a valuable tool for researchers, aiding in the identification and characterization of this and similar molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7476, 2-Nitroaniline. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). N-tert-Butylaniline. In NIST Chemistry WebBook. Retrieved from [Link].

  • SpectraBase (n.d.). Nitrobenzene. In Wiley SpectraBase. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • ResearchGate (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link].

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • ResearchGate (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link].

  • ACD/Labs (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link].

  • PubMed (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link].

  • Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

  • ACD/Labs (n.d.). 1H NMR pattern of the t-Butyl group. Retrieved from [Link].

A Technical Guide to Predicting the Chemical Properties of Sterically Hindered Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sterically hindered nitroanilines represent a fascinating and challenging class of molecules for chemists in pharmaceutical research and materials science. The interplay between the electronic effects of the nitro and amino groups and the steric demands of bulky substituents creates unique chemical properties that can be both advantageous and difficult to predict. This in-depth technical guide provides a comprehensive overview of the theoretical and practical approaches to understanding and predicting the key chemical properties of these complex molecules. We will delve into the nuanced effects of steric hindrance on basicity, electronic structure, and spectroscopic signatures, offering both field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Steric Hindrance in Nitroanilines

Aniline and its derivatives are fundamental building blocks in organic chemistry, pivotal to the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The introduction of a nitro group significantly modulates the electronic properties of the aniline ring, primarily through its strong electron-withdrawing nature via both inductive and resonance effects.[1][2] This typically leads to a marked decrease in the basicity of the amino group.[1][3]

However, when bulky substituents are introduced, particularly at the ortho positions to the amino and/or nitro groups, a new layer of complexity emerges: steric hindrance. This non-electronic interaction can dramatically alter the molecule's conformation and, consequently, its chemical behavior.[3][4] The synthesis of such molecules itself presents a significant hurdle, as the bulky groups can shield the aromatic ring from electrophilic attack, making standard nitration reactions challenging.[4] This guide will navigate the intricate balance of these electronic and steric factors to provide a predictive framework for the chemical properties of sterically hindered nitroanilines.

Predicting Acid-Base Properties: The Impact of Steric Inhibition on pKa

The basicity of anilines, quantified by the pKa of their conjugate acid, is a critical parameter influencing their reactivity and pharmacokinetic profile in drug development. For simple nitroanilines, the position of the nitro group dictates the basicity, with ortho- and para-isomers being significantly less basic than the meta-isomer due to direct resonance delocalization of the amino lone pair.[1][4]

In sterically hindered nitroanilines, two primary steric effects disrupt this straightforward electronic picture:

  • Steric Inhibition of Resonance (SIR): Bulky ortho-substituents can force the amino group or the nitro group to twist out of the plane of the benzene ring.[3][4] This disruption of planarity impedes the delocalization of the nitrogen's lone pair into the ring, which would normally increase basicity.[4]

  • Steric Hindrance to Protonation: The same bulky groups that cause SIR can also physically obstruct the approach of a proton to the amino group, thereby drastically reducing its ability to act as a base.[4][5]

This complex interplay often results in a non-intuitive trend where ortho-substituted anilines are generally less basic than their para-substituted counterparts.[3]

Computational Prediction of pKa

Quantum chemical calculations have become an indispensable tool for accurately predicting the pKa values of substituted anilines.[6][7][8] Density Functional Theory (DFT) and ab initio methods can provide reliable estimations, particularly when solvation effects are appropriately modeled.[9][10]

Experimental Protocol: Computational pKa Prediction

  • Geometry Optimization: The 3D structure of the sterically hindered nitroaniline and its protonated form (anilinium ion) are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(2df,2p) basis set.[9]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM).[9][10] For enhanced accuracy, explicit water molecules can be included in the calculation to model direct hydrogen bonding interactions.[6][7][11]

  • Gibbs Free Energy Calculation: The Gibbs free energy of the neutral molecule and its protonated form are calculated in the gas phase and in solution.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

    pKa_Cycle cluster_gas Gas Phase cluster_sol Solution Phase An_g Aniline (g) AnH_g Anilinium (g) An_g->AnH_g ΔG°_prot(g) An_s Aniline (aq) An_g->An_s ΔG°_solv(An) AnH_s Anilinium (aq) AnH_g->AnH_s ΔG°_solv(AnH+) An_s->AnH_s ΔG°_prot(aq)

    Caption: Thermodynamic cycle for pKa calculation.

    The pKa can be determined from the calculated Gibbs free energy of protonation in solution (ΔG°_prot(aq)).

Recent studies have demonstrated that including one or two explicit water molecules in the computational model can significantly improve the accuracy of pKa predictions for substituted anilines, with root mean square errors (RMSE) as low as 0.310 pKa units.[6][7][11]

Electronic Properties: Beyond the Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds.[12][13][14] The substituent constant, σ, reflects the electronic influence of a group, with positive values indicating electron-withdrawing character (like the nitro group) and negative values indicating electron-donating character.[12]

However, the standard Hammett equation does not account for steric effects, making it less reliable for ortho-substituted systems.[12] For sterically hindered nitroanilines, the electronic properties are a convolution of:

  • Inductive Effects (-I): The electronegative nitro group withdraws electron density through the sigma bonds.[12]

  • Resonance Effects (-M): The nitro group withdraws electron density through the pi system, which is most effective from the ortho and para positions.[1]

  • Steric Inhibition of Resonance: As previously discussed, bulky groups can disrupt the coplanarity required for efficient resonance, thereby diminishing the electron-withdrawing effect of the nitro group.[4]

Quantifying Electronic Effects with Computational Descriptors

Quantum chemical calculations offer a more nuanced approach to understanding the electronic landscape of sterically hindered molecules. Descriptors such as natural charges on the amino nitrogen and the minimum average local ionization energy on the molecular surface have shown excellent correlation with the pKa of substituted anilines, in some cases outperforming traditional Hammett parameters.[15][16][17]

Table 1: Predicted Physicochemical Properties of Selected Nitroanilines

CompoundFormulaMW ( g/mol )Predicted pKaKey Steric Features
4-NitroanilineC₆H₆N₂O₂138.121.0No significant steric hindrance.
2,6-Diisopropyl-4-nitroanilineC₁₂H₁₈N₂O₂222.28~ -2.0Significant steric hindrance around the amino group.
2,4,6-Tritert-butyl-3-nitroanilineC₁₈H₃₀N₂O₂306.45< -3.0 (estimated)Extreme steric hindrance from three tert-butyl groups.[4]

Note: pKa values are approximate and can vary with the computational method and solvent model used.

Spectroscopic Signatures of Steric Hindrance

Spectroscopic techniques provide invaluable experimental insights into the structural and electronic consequences of steric hindrance in nitroanilines.

UV-Visible Spectroscopy

The electronic absorption spectra of nitroanilines are characterized by an intense intramolecular charge-transfer (ICT) band, corresponding to the transition of electron density from the amino group to the nitro group.[4][18][19] The position of the absorption maximum (λmax) is sensitive to the extent of conjugation.[4]

When steric hindrance forces the nitro or amino group out of the plane of the ring, the conjugation is disrupted. This typically leads to a hypsochromic shift (blue shift) of the λmax to shorter wavelengths and a decrease in the molar absorptivity.[4]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the nitroaniline derivatives in a suitable solvent (e.g., ethanol or cyclohexane) in quartz cuvettes.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-600 nm.

  • Data Analysis: Identify the λmax of the ICT band and compare the values for sterically hindered and unhindered analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment and conformational changes in sterically hindered nitroanilines.[4][20][21]

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density on the ring. Steric hindrance can lead to complex changes in these shifts due to altered electronic environments and restricted rotation around the C-N bonds.[4]

  • ¹³C NMR: The chemical shift of the carbon atom para to the amino group is a particularly good indicator of the extent of n-π conjugation.[20] A significant upfield shift of this carbon is observed in planar anilines due to increased electron density from the amino lone pair. In sterically hindered anilines where the amino group is twisted, this upfield shift is diminished.[20]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Start Synthesize Nitroaniline Derivatives Purify Purify by Chromatography/Recrystallization Start->Purify Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Purify->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Assign_1H Assign Proton Signals Acquire_1H->Assign_1H Assign_13C Assign Carbon Signals Acquire_13C->Assign_13C Correlate Correlate Chemical Shifts with Steric Hindrance Assign_1H->Correlate Assign_13C->Correlate

Caption: Workflow for NMR analysis of nitroanilines.

Conclusion and Future Outlook

The prediction of chemical properties in sterically hindered nitroanilines requires a multi-faceted approach that integrates computational modeling with experimental validation. While traditional electronic effects provide a foundational understanding, the profound influence of steric hindrance necessitates the use of more sophisticated tools. Quantum chemical calculations, particularly for pKa prediction, have proven to be highly effective. Spectroscopic methods, such as UV-Vis and NMR, offer crucial experimental data to corroborate and refine theoretical models. For researchers in drug discovery and materials science, a thorough understanding of these principles is paramount for the rational design of novel molecules with tailored properties. Future advancements in computational chemistry, including the development of more accurate and efficient solvation models and machine learning approaches, will undoubtedly further enhance our predictive capabilities in this challenging area of organic chemistry.

References

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  • Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PubMed. [Link]

  • Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • Zhang, X., et al. (2012). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 116(44), 10737-10744. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). ResearchGate. [Link]

  • Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-6925. [Link]

  • How does the ortho effect affect the basicity of aniline? (2018). Quora. [Link]

  • A practical catalytic method for synthesis of sterically hindered anilines. (2015). PubMed. [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. (2001). ResearchGate. [Link]

  • The UV–Vis spectra of o-nitroaniline at various reaction times in a... (n.d.). ResearchGate. [Link]

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  • Basicity of Aniline derivatives. (2023). Reddit. [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
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  • UV-visible spectra obtained from saturated with aqueous solutions of... (n.d.). ResearchGate. [Link]

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  • A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. (2023). AIP Publishing. [Link]

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Sources

An In-depth Technical Guide on the Reactivity of N-tert-Butyl-2-nitroaniline in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-2-nitroaniline is a fascinating and synthetically versatile molecule characterized by a unique interplay of steric and electronic effects. The presence of a bulky tert-butyl group ortho to the amino functionality, combined with the potent electron-withdrawing nature of the adjacent nitro group, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the molecule's behavior in various organic transformations. We will delve into the causality behind its reactivity in reductions, electrophilic and nucleophilic substitutions, and its utility as a precursor in heterocyclic synthesis. This document is structured to provide not just procedural knowledge but also a deep mechanistic understanding, supported by field-proven insights and authoritative references, to empower researchers in leveraging this compound's full synthetic potential.

Molecular Architecture and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by the spatial and electronic interplay of its three key components: the aromatic ring, the amino group (-NH-tBu), and the nitro group (-NO₂).

  • The tert-Butyl Group: As an archetypal sterically demanding substituent, the tert-butyl group imposes significant spatial hindrance around the adjacent amino group.[1] This steric bulk physically obstructs the approach of reagents to the nitrogen's lone pair and the ortho position on the ring, thereby influencing reaction rates and pathways.[2]

  • The Nitro Group: The -NO₂ group is a powerful electron-withdrawing group, acting through both inductive and resonance effects (-I, -R).[3][4] It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the π-system.[5] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.[3]

  • The Amino Group: The secondary amine is typically an activating, ortho-, para-directing group due to the donation of its lone pair into the aromatic ring (+R effect). However, in this molecule, its nucleophilicity and activating ability are significantly diminished. This is a direct consequence of the steric hindrance from the tert-butyl group and the electron-withdrawing pull of the ortho-nitro group.[6]

This intricate balance of steric hindrance and electronic effects makes this compound a unique substrate, where reactions at each functional group are carefully modulated.

G cluster_molecule This compound cluster_effects Governing Influences cluster_reactivity Resulting Reactivity Profile mol Structure steric Steric Hindrance (t-Bu group) amino_react Reduced Amino Nucleophilicity steric->amino_react Hinders attack electronic Electronic Withdrawal (NO₂ group) electronic->amino_react Reduces e⁻ density ring_react Deactivated Aromatic Ring electronic->ring_react Deactivates EAS lonepair Nitrogen Lone Pair (NH group) lonepair->amino_react hetero_syn Precursor for Heterocycles amino_react->hetero_syn nitro_react Reducible Nitro Group nitro_react->hetero_syn

Caption: Interplay of steric and electronic effects in this compound.

Key Organic Transformations

Reduction of the Nitro Group

The most facile and widely utilized reaction of this compound is the reduction of its nitro group to an amine. This transformation is critical as it yields N¹-tert-butylbenzene-1,2-diamine, a valuable building block for various heterocyclic compounds.

The choice of reducing agent is pivotal and depends on the desired selectivity and scale. Common methods include:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7] It typically proceeds with high yield and produces water as the only byproduct.

  • Metal/Acid Systems: Classic systems such as Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl) are robust and effective for this reduction.[7] Tin(II) chloride (SnCl₂) is another common choice.[8]

  • Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst can be used to reduce the nitro group.[9]

The resulting diamine is significantly more electron-rich and nucleophilic than the starting material, opening up a vast array of subsequent reactions, particularly cyclizations.

Table 1: Comparison of Common Reduction Methods for Nitroanilines

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd-CH₂ (1-5 atm), Methanol or Ethanol, RTHigh yield, clean reaction, easy workupRequires specialized hydrogenation equipment
Fe / HClReflux in aqueous ethanolInexpensive, highly effectiveStoichiometric metal waste, acidic conditions
SnCl₂ / HClEthanol, 50-70 °CMilder than other metal/acid systemsTin waste can be problematic to remove
NaBH₄ / CatalystAqueous medium, various catalysts (e.g., CuFe₂O₄)Mild conditions, high efficiency with right catalyst[10]Catalyst preparation and cost can be a factor
Reactions of the Aromatic Ring: Electrophilic Substitution

The aromatic ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the -NO₂ group.[3][6] However, under forcing conditions, substitution is possible. The directing effects of the existing substituents are crucial:

  • -NO₂ group: A strong deactivator and meta-director.[4]

  • -NH-tBu group: A moderately deactivating (due to ortho -NO₂) ortho, para-director.

The steric bulk of the tert-butyl group heavily disfavors substitution at the C3 position (ortho to the amine).[1] Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are para and ortho to the amino group, respectively, and meta to the nitro group. The C5 position is sterically accessible but electronically disfavored by both groups. Given the deactivation, harsh conditions, such as using fuming nitric acid in concentrated sulfuric acid for nitration, would be required.[11]

Caption: Directing effects for electrophilic aromatic substitution.

Reactions at the Amino Group

The nucleophilicity of the secondary amine is significantly attenuated.[6] Standard reactions like acylation or alkylation often require more forcing conditions (e.g., higher temperatures, stronger bases) compared to less hindered anilines.

One of the most important reactions of the amino group is diazotization . Treatment with sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures can convert the amino group into a diazonium salt.[12] This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, providing a powerful tool for further functionalization of the aromatic ring.

Utility in Heterocyclic Synthesis

The true synthetic power of this compound is realized when it is used as a precursor for N-containing heterocycles. Following the reduction of the nitro group to form N¹-tert-butylbenzene-1,2-diamine, the resulting ortho-diamine is primed for cyclization reactions.

For example, condensation with carboxylic acids or their derivatives (e.g., acid chlorides, esters) under acidic conditions or high temperatures leads to the formation of 2-substituted-1-tert-butyl-1H-benzimidazoles . This class of compounds is of significant interest in medicinal chemistry.

workflow start N-tert-Butyl- 2-nitroaniline step1 Reduction (e.g., H₂/Pd-C) start->step1 intermediate N¹-tert-butylbenzene- 1,2-diamine step1->intermediate step2 Condensation/ Cyclization (e.g., R-COOH, Δ) intermediate->step2 product 2-Substituted-1-tert-butyl- 1H-benzimidazole step2->product

Caption: Workflow for benzimidazole synthesis from this compound.

Experimental Protocols

Protocol: Reduction to N¹-tert-butylbenzene-1,2-diamine

This protocol describes a standard catalytic hydrogenation procedure.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Parr hydrogenation apparatus or equivalent

  • Celite® or other filtration aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol % Pd relative to the substrate) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas three times to remove air.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by periodic analysis using Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude N¹-tert-butylbenzene-1,2-diamine, which can be purified further by recrystallization or column chromatography if necessary.

Trustworthiness Note: The progress of this reaction must be carefully monitored. Incomplete reduction can lead to hydroxylamine or other intermediates. The filtration of the pyrophoric Pd/C catalyst should be performed with care, ensuring the filter cake is not allowed to dry in the air.

Conclusion

This compound is a molecule whose reactivity is a delicate balance of potent steric and electronic factors. While the amino group and aromatic ring exhibit reduced reactivity towards common transformations, the nitro group remains a highly versatile handle for chemical modification. Its primary utility lies in its role as a precursor, where a straightforward reduction unlocks the potential to construct complex heterocyclic systems, particularly benzimidazoles. A thorough understanding of the interplay between its functional groups, as detailed in this guide, is essential for any scientist aiming to effectively incorporate this valuable building block into a synthetic strategy.

References

An In-depth Technical Guide to N-tert-Butyl-2-nitroaniline as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Influenced Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-tert-Butyl-2-nitroaniline, a seemingly simple aromatic amine, presents itself as a versatile and strategic building block for the synthesis of a variety of heterocyclic compounds and other valuable organic intermediates. Its utility is largely dictated by the interplay of its three key structural features: the nucleophilic secondary amine, the electron-withdrawing ortho-nitro group, and the sterically demanding N-tert-butyl group.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications as a precursor in advanced organic synthesis. We will delve into the mechanistic rationale behind its reactivity and provide detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the unique properties of this valuable synthetic intermediate. The presence of the bulky tert-butyl group not only enhances steric stability, making it useful in controlled reaction pathways, but also influences the regioselectivity of subsequent transformations.[1]

Molecular Characteristics and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its structure and data from closely related compounds.

PropertyValue/DescriptionSource/Basis
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 28458-45-9[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Expected to be a yellow to orange crystalline solidGeneral property of nitroanilines[2]
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) and sparingly soluble in non-polar solvents and water.Inferred from structural analogues[3]
pKa (of the conjugate acid) Expected to be low due to the electron-withdrawing nitro group.Inferred from structural analogues

Proposed Synthesis of this compound: A Guided Protocol

The synthesis of this compound can be approached through several strategic pathways. Direct nitration of N-tert-butylaniline presents a potential route, though controlling regioselectivity and preventing over-nitration can be challenging due to the activating nature of the amino group. A more controlled and generally higher-yielding approach involves the nucleophilic aromatic substitution (SNAAr) reaction of an ortho-halonitrobenzene with tert-butylamine.

An alternative modern approach employs tert-butyl nitrite for the regioselective nitration of N-alkylanilines, which can provide excellent yields under mild conditions.[4]

Below is a proposed, robust two-step synthetic protocol based on the well-established SNAAr methodology, which is widely used for the preparation of N-substituted nitroanilines.[5]

Logical Synthesis Pathway

The proposed synthesis proceeds by reacting an ortho-halonitrobenzene, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, with tert-butylamine. The electron-withdrawing nitro group at the ortho position activates the aromatic ring towards nucleophilic attack by the amine, facilitating the displacement of the halide.

G Start Starting Materials Precursor1 2-Fluoronitrobenzene Start->Precursor1 Precursor2 tert-Butylamine Start->Precursor2 Reaction Nucleophilic Aromatic Substitution (SNAAr) Precursor1->Reaction Precursor2->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed SNAAr synthesis route for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Fluoronitrobenzene

  • tert-Butylamine

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF (or DMSO).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the slow addition of tert-butylamine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Spectroscopic Characterization (Predicted)

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Based on the structure of this compound and data from analogous compounds, the following spectroscopic data are predicted:

SpectroscopyPredicted DataRationale
¹H NMR (CDCl₃, 400 MHz)δ 8.20-8.15 (m, 1H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 6.80-6.70 (m, 1H, Ar-H), 1.45 (s, 9H, C(CH₃)₃)The aromatic protons will exhibit complex splitting patterns due to their coupling. The tert-butyl protons will appear as a sharp singlet.
¹³C NMR (CDCl₃, 100 MHz)δ 145.0 (C-NO₂), 136.0 (C-NH), 133.0, 126.0, 118.0, 115.0 (Ar-C), 54.0 (C(CH₃)₃), 29.0 (C(CH₃)₃)Chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group.
IR (KBr, cm⁻¹)ν ~3400 (N-H stretch), ~2970 (aliphatic C-H stretch), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1600, ~1480 (aromatic C=C stretch)Characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spec. (EI)m/z 194 (M⁺), 179 (M⁺ - CH₃), 138 (M⁺ - C₄H₈)Expected molecular ion peak and fragmentation pattern involving loss of a methyl group and isobutylene.

Applications in Organic Synthesis: A Gateway to Heterocycles

The synthetic utility of this compound lies in its ability to serve as a precursor to a variety of important heterocyclic scaffolds, particularly benzimidazoles and phenazines. The ortho-disubstituted pattern of the amino and nitro groups is perfectly poised for cyclization reactions following the reduction of the nitro group.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antihistaminic, antifungal, and anticancer properties. This compound can be readily converted to N-substituted benzimidazoles. The typical synthetic sequence involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.

G Start This compound Step1 Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Start->Step1 Intermediate N¹-tert-Butylbenzene- 1,2-diamine Step1->Intermediate Step2 Cyclization with R-COOH (or derivative) Intermediate->Step2 Product 1-tert-Butyl-2-substituted- benzimidazole Step2->Product

Caption: Synthetic pathway to 1-tert-butyl-2-substituted-benzimidazoles.

Mechanistic Insight: The reduction of the nitro group to an amine is a critical step.[6] Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or metal/acid combinations like SnCl₂ in HCl. The resulting N¹-tert-butylbenzene-1,2-diamine is a versatile intermediate. Subsequent condensation with a carboxylic acid (or an aldehyde followed by oxidation) leads to the formation of the benzimidazole ring. The bulky N-tert-butyl group can influence the reactivity of the adjacent amino group and the properties of the final benzimidazole product.

Synthesis of Phenazine Derivatives

Phenazines are another class of nitrogen-containing heterocycles with important biological and material properties. The synthesis of phenazine derivatives can be achieved from N-substituted-2-nitroanilines through a multi-step process that often involves the formation of an N-aryl-2-nitrosoaniline intermediate followed by cyclization.[3]

Detailed Experimental Protocol for the Synthesis of 1-tert-Butylbenzimidazole:

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Formic acid (HCOOH)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up of the Diamine: Carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic. Extract the product, N¹-tert-butylbenzene-1,2-diamine, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. The crude diamine is often used in the next step without further purification.

  • Cyclization to Benzimidazole: To the crude diamine, add formic acid (excess) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Final Work-up and Purification: Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 1-tert-butylbenzimidazole.

Conclusion: A Versatile Building Block with Untapped Potential

This compound stands as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its unique combination of a sterically hindered secondary amine and an ortho-nitro group provides a platform for the controlled synthesis of a variety of complex molecules, most notably N-substituted benzimidazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this strategic intermediate in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.

References

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  • PubChem. (n.d.). 3-tert-Butylaniline. Retrieved January 2, 2026, from [Link]

  • Khaligh, N. G. (2020). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 2-16. Available from: [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved January 2, 2026, from [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved January 2, 2026, from [Link]

  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine.

Sources

Methodological & Application

Application Notes and Protocols: N-alkylation of 2-Nitroaniline with tert-Butyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-tert-butyl-2-nitroaniline represents a significant synthetic challenge that lies at the intersection of substrate reactivity and mechanistic competition. N-alkylated nitroanilines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and materials. However, the direct N-alkylation of 2-nitroaniline with a tertiary halide like tert-butyl bromide or chloride is notoriously difficult. This difficulty arises from two primary factors: the severely diminished nucleophilicity of the aniline nitrogen due to the electron-withdrawing ortho-nitro group, and the high propensity of tertiary halides to undergo elimination reactions.[1]

This guide provides a detailed exploration of the mechanistic hurdles and offers a comprehensive protocol designed to favor the desired nucleophilic substitution pathway. By understanding the underlying principles of the SN1/E1 competition, researchers can optimize conditions to achieve the target product.

Section 1: Mechanistic Principles & Core Challenges

The reaction between 2-nitroaniline and a tert-butyl halide is governed by a competition between two unimolecular pathways: Nucleophilic Substitution (SN1) and Elimination (E1). Both pathways share a common rate-determining first step: the spontaneous dissociation of the tert-butyl halide to form a stable tertiary carbocation (the tert-butyl cation).

  • Rate-Determining Step (Ionization): (CH₃)₃C-X → (CH₃)₃C⁺ + X⁻ (where X = Cl, Br, I)

  • Competing Product-Determining Steps:

    • SN1 Pathway: The weakly nucleophilic 2-nitroaniline attacks the carbocation, leading to the desired N-alkylated product after deprotonation.

    • E1 Pathway: A base (or even the solvent or aniline itself acting as a base) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene (isobutylene gas), which is an undesired byproduct.

The primary challenge is that the weak nucleophilicity of 2-nitroaniline makes the SN1 pathway kinetically slow.[1] Concurrently, the stability of the resulting alkene makes the E1 pathway highly favorable, especially under conditions that typically promote alkylations (e.g., heat, presence of a base). Therefore, reaction conditions must be carefully selected to stabilize the carbocation intermediate and favor nucleophilic attack over elimination.[2][3]

G tBuX tert-Butyl Halide ((CH₃)₃C-X) Aniline 2-Nitroaniline SN1_Product This compound (Desired Product) Aniline->SN1_Product E1_Product Isobutylene (Elimination Byproduct) Carbocation Carbocation Carbocation->SN1_Product Step 2 (SN1): Nucleophilic Attack by 2-Nitroaniline Carbocation->E1_Product Step 2 (E1): Proton Abstraction

Caption: Competing SN1 and E1 pathways for the reaction.

Section 2: Experimental Protocol for N-tert-Butylation

This protocol is designed to maximize the SN1 pathway by using a polar protic solvent to stabilize the carbocation intermediate and avoiding strong bases that would promote E1 elimination.

Materials and Reagents
  • 2-Nitroaniline

  • tert-Butyl bromide or tert-Butyl chloride

  • Glacial Acetic Acid (Solvent)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroaniline (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 2-nitroaniline). Stir until the aniline is fully dissolved. Acetic acid is a polar protic solvent that effectively stabilizes the carbocation intermediate.[3][4]

  • Addition of Alkylating Agent:

    • While stirring the solution at room temperature, add tert-butyl bromide (1.5 - 2.0 eq) dropwise. An excess of the alkylating agent is used to drive the reaction forward, compensating for potential loss due to the competing elimination reaction.

  • Reaction Conditions:

    • Heat the reaction mixture to a gentle reflux (approximately 118°C for acetic acid).

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear. The reaction may require several hours (12-24 h) due to the low nucleophilicity of the aniline.

  • Workup:

    • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: This will generate CO₂ gas; ensure adequate ventilation and perform the addition slowly to control foaming.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the desired this compound.

G A 1. Dissolve 2-Nitroaniline in Glacial Acetic Acid B 2. Add tert-Butyl Bromide (1.5-2.0 eq) A->B C 3. Heat to Reflux (12-24 h) B->C D 4. Monitor by TLC C->D D->C Continue heating if incomplete E 5. Cooldown & Neutralize with NaHCO₃ (aq) D->E If complete F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: General experimental workflow for the reaction.

Section 3: Data Summary & Parameter Optimization

ParameterChoiceRationale & Expert Commentary
Substrate 2-NitroanilineHighly deactivated amine due to the electron-withdrawing nitro group, resulting in low nucleophilicity.[1] Requires forcing conditions or a mechanism that does not depend on nucleophile strength in the rate-determining step (i.e., SN1).
Alkylating Agent tert-Butyl Halide (Br > Cl)Tertiary halide, incapable of SN2 reaction due to steric hindrance. Readily forms a stable tertiary carbocation, favoring SN1/E1 pathways. Bromides are generally more reactive than chlorides.
Solvent Polar Protic (e.g., Acetic Acid, Water, Formic Acid)Crucial for success. Polar protic solvents stabilize the carbocation intermediate and the halide leaving group through solvation, lowering the activation energy for the rate-limiting ionization step and favoring the SN1/E1 manifold.[2][3][4][5]
Base None or Weak, Non-nucleophilic BaseAvoid strong bases (e.g., K₂CO₃, tBuOK, NaH). Strong bases will overwhelmingly promote the E1 elimination pathway to form isobutylene. The reaction is best run under neutral or mildly acidic conditions.
Temperature 60 - 120°CHigher temperatures are needed to overcome the activation energy for carbocation formation. However, excessively high temperatures can favor elimination. Temperature must be optimized.
Troubleshooting No Reaction: Increase temperature or switch to a more reactive halide (t-BuI).Low Yield / Domination of Elimination: This is the expected major challenge. Ensure a highly polar protic solvent is used. Lowering the temperature may slightly improve the SN1/E1 ratio at the cost of a much slower reaction rate.

Section 4: Expert Commentary & Deeper Insights

The decision to use a polar protic solvent like glacial acetic acid is the most critical choice in this protocol. Unlike typical N-alkylations that might use polar aprotic solvents like DMF or Acetonitrile to enhance nucleophilicity[1], this reaction depends entirely on stabilizing the electrophile's intermediate state. Polar protic solvents, with their ability to form hydrogen bonds and their large dipole moments, create a solvent cage around the tert-butyl carbocation, lowering its energy and increasing its lifetime in solution.[4] This extended lifetime provides a greater opportunity for the weak 2-nitroaniline nucleophile to attack, tipping the delicate balance away from immediate elimination.

It is critical for the researcher to accept that a significant portion of the tert-butyl halide will be lost to the E1 pathway, forming isobutylene gas that evolves from the reaction. This is an inherent feature of the reaction mechanism, and therefore, yields of the desired N-alkylated product are expected to be moderate at best. The use of an excess of the alkylating agent is a practical concession to this reality.

Section 5: Safety Precautions

  • Reagents: 2-nitroaniline is toxic and a suspected mutagen. tert-Butyl halides are flammable and volatile. Glacial acetic acid is corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Neutralization: The neutralization of glacial acetic acid with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Perform this step slowly in a large vessel to prevent overflow and splashing.

  • Pressure: The E1 byproduct, isobutylene, is a gas. Ensure the reaction is not conducted in a sealed vessel to avoid pressure buildup. A reflux condenser is sufficient to prevent pressure increases.

References

Application Note: Optimized Synthesis of N-tert-Butyl-2-nitroaniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the optimized synthesis of N-tert-Butyl-2-nitroaniline, a valuable intermediate in organic synthesis. The primary challenge in this synthesis lies in the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effect of the ortho-nitro group[1]. This guide details a robust and optimized protocol centered on the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluoronitrobenzene and tert-butylamine. We will explore the rationale behind the selection of reagents and conditions, provide a detailed step-by-step experimental protocol, and offer troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction and Synthetic Strategy

This compound serves as a sterically hindered building block in the development of novel pharmaceuticals and materials. The bulky tert-butyl group can impart unique conformational and electronic properties to target molecules. However, its synthesis is not trivial. Direct alkylation of 2-nitroaniline is often inefficient due to the low basicity of the amino group, requiring harsh conditions that can lead to side products[1].

A more effective and controlled approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves the reaction of an electron-deficient aryl halide, such as 2-fluoronitrobenzene, with a nucleophile, in this case, tert-butylamine. The nitro group in the ortho position strongly activates the aromatic ring towards nucleophilic attack, making this a highly favorable pathway.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (tert-butylamine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The stability of the Meisenheimer complex is crucial and is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

Caption: SNAr mechanism for this compound synthesis.

Optimization of Reaction Conditions

Achieving high yield and purity requires careful optimization of several parameters. The choice of base, solvent, and temperature are critical for driving the reaction to completion while minimizing side reactions.

Parameter Condition Rationale & Insights Reference
Aryl Halide 2-FluoronitrobenzeneThe C-F bond is highly polarized and fluoride is an excellent leaving group in SNAr reactions due to its ability to stabilize the transition state. It is generally more reactive than its chloro-analogue.[2]
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)A non-nucleophilic base is required to neutralize the HF formed during the reaction, driving the equilibrium forward. K₂CO₃ is a cost-effective and efficient choice. Et₃N can also be used. Stronger bases like tBuOK or NaH are generally not necessary for this SNAr reaction and could promote side reactions.[1]
Solvent Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer complex, thereby increasing the reaction rate.[1]
Temperature 80-100 °CWhile the reaction may proceed at lower temperatures, heating is typically required to achieve a reasonable reaction rate, especially given the steric hindrance of the tert-butyl group. Monitoring by TLC is essential to prevent degradation at excessively high temperatures.[1]
Stoichiometry Slight excess of tert-butylamine (1.2-1.5 eq.)Using a slight excess of the amine nucleophile helps to ensure the complete consumption of the limiting aryl halide. A large excess should be avoided to simplify purification.[1]

Detailed Experimental Protocol

This protocol describes the optimized procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Equivalents
2-FluoronitrobenzeneC₆H₄FNO₂141.101.41 g10.01.0
tert-ButylamineC₄H₁₁N73.141.10 g (1.5 mL)15.01.5
Potassium CarbonateK₂CO₃138.212.76 g20.02.0
DMSO (anhydrous)C₂H₆OS78.1320 mL--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
HexanesC₆H₁₄86.18~150 mL--
Brine (sat. NaCl)NaCl(aq)-~50 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Safety Precautions
  • 2-Fluoronitrobenzene: Toxic if swallowed and fatal in contact with skin. Causes skin and serious eye irritation. May cause damage to organs through prolonged exposure[3][4]. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[5][6].

  • tert-Butylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage[7]. Handle in a chemical fume hood away from ignition sources.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Handle with care.

  • General: All operations should be performed in a well-ventilated chemical fume hood. An eyewash station and safety shower should be readily accessible[3].

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoronitrobenzene (1.41 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous DMSO (20 mL).

  • Reagent Addition: Begin stirring the mixture. Slowly add tert-butylamine (1.5 mL, 15.0 mmol) to the flask at room temperature.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (as indicated by the consumption of 2-fluoronitrobenzene on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically an orange or yellow solid/oil, should be purified by flash column chromatography on silica gel[8].

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Eluent: A gradient of ethyl acetate in hexanes (starting from 2% ethyl acetate and gradually increasing to 10%) is effective for separating the product from non-polar impurities and any potential starting material[8].

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow crystalline solid.

Experimental Workflow Diagram

Workflow A 1. Reaction Setup (Flask, Stir Bar, Condenser) Add 2-Fluoronitrobenzene, K₂CO₃, DMSO B 2. Reagent Addition Add tert-Butylamine A->B Stir C 3. Heating & Reaction Stir at 90 °C for 4-6h Monitor by TLC B->C Heat D 4. Workup Cool to RT Quench with Water C->D Reaction Complete E 5. Extraction Extract with Ethyl Acetate (3x) Wash with Brine D->E F 6. Drying & Concentration Dry over MgSO₄ Evaporate Solvent E->F G 7. Purification Flash Column Chromatography (Hexanes/Ethyl Acetate) F->G H 8. Characterization Pure this compound (NMR, IR, MS) G->H

Caption: General experimental workflow for the synthesis and purification.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the tert-butyl protons (a singlet around 1.4-1.6 ppm), the amino proton (a broad singlet), and the aromatic protons (in the range of 6.5-8.2 ppm).

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and C-H stretches of the alkyl and aromatic groups[9][10].

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₀H₁₄N₂O₂, MW: 194.23) should be observed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time.[1]2. Ineffective base or insufficient quantity.[1]3. Deactivated starting material.1. Increase temperature to 100-110 °C or prolong reaction time. Continue to monitor by TLC.2. Ensure the base is anhydrous and use a full 2.0 equivalents.3. Check the purity of the starting 2-fluoronitrobenzene.
Multiple Spots on TLC (Side Products) 1. N,N-Dialkylation (less likely with bulky tert-butyl group).[1]2. Formation of tar-like substances due to excessive heat.[2]1. Avoid a large excess of the aryl halide. Ensure proper stoichiometry.2. Do not exceed the recommended temperature. Ensure an inert atmosphere (e.g., N₂) if degradation is severe.
Difficulty in Purification 1. Product co-elutes with impurities.2. Product "oils out" instead of crystallizing.[8]1. Optimize the column chromatography eluent system. Try a shallower gradient or a different solvent system (e.g., Dichloromethane/Hexanes).2. Re-purify by column chromatography. Attempt trituration with cold hexanes to induce solidification[2].

Conclusion

The synthesis of this compound is effectively achieved through a Nucleophilic Aromatic Substitution reaction. By utilizing 2-fluoronitrobenzene as the substrate, a polar aprotic solvent like DMSO, and moderate heating in the presence of a non-nucleophilic base, the target compound can be obtained in good yield and high purity. Careful monitoring and adherence to the optimized conditions and purification protocols outlined in this guide are essential for a successful outcome.

References

Application Note: A Detailed Protocol for the Purification of N-tert-Butyl-2-nitroaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butyl-2-nitroaniline is an aromatic amine derivative whose purity is crucial for its subsequent applications in chemical synthesis, particularly in the development of pharmaceuticals and specialized dyes.[1] The presence of both a bulky, hydrophobic tert-butyl group and polar nitro and amino functionalities gives the molecule a unique polarity that can be exploited for purification.[1] This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a deeper understanding and facilitating troubleshooting and adaptation for similar compounds. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, a critical step for a successful separation.

Principle of Separation

This protocol employs normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase.[2] Compounds in the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds will have a stronger interaction with the stationary phase and will therefore elute from the column more slowly. Less polar compounds will travel through the column more quickly with the mobile phase.[2]

This compound, with its nitro and amino groups, possesses significant polarity. However, the non-polar tert-butyl group will modulate its overall polarity. The goal is to select a mobile phase of appropriate polarity to achieve a good separation from both more polar and less polar impurities.

I. Materials and Reagents

Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
HexaneACS Grade or higherStandard laboratory suppliers
Ethyl AcetateACS Grade or higherStandard laboratory suppliers
DichloromethaneACS Grade or higherStandard laboratory suppliers
Glass Chromatography ColumnVaries by scaleStandard laboratory suppliers
TLC PlatesSilica gel coated with F254 indicatorStandard laboratory suppliers
TLC Developing ChamberGlassStandard laboratory suppliers
UV Lamp254 nm and 366 nmStandard laboratory suppliers
Collection Tubes/FlasksGlassStandard laboratory suppliers
Rotary EvaporatorStandard laboratory equipmentN/A

II. Experimental Protocol

This protocol is divided into two main stages: first, determining the optimal mobile phase using Thin-Layer Chromatography (TLC), and second, performing the column chromatography separation.

Part A: Determination of Optimal Mobile Phase via TLC

Before packing the column, it is essential to identify a solvent system that provides good separation of this compound from any impurities. The target is a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3]

1. Sample Preparation for TLC:

  • Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane or ethyl acetate. The solution should be concentrated.

2. TLC Plate Spotting:

  • Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. The spot should be small and concentrated.

3. Developing the Chromatogram:

  • Prepare several TLC developing chambers with different ratios of a non-polar solvent (hexane) to a slightly more polar solvent (ethyl acetate). Suggested starting ratios include 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).

  • Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization and Rf Calculation:

  • Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot using the following formula[4]: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

5. Selection of Mobile Phase:

  • The ideal solvent system is one that moves the this compound spot to an Rf value between 0.2 and 0.4, and shows good separation from other spots (impurities).[3]

Part B: Column Chromatography Procedure

Once the optimal mobile phase has been determined, you can proceed with the column chromatography.

1. Column Preparation:

  • Select a glass column of an appropriate size for the amount of crude material. A general rule is to use 30-100g of silica gel for every 1g of crude mixture, depending on the difficulty of the separation.[5]

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[6]

  • Add a thin layer (about 1 cm) of sand on top of the cotton plug.[6]

2. Slurry Packing the Column:

  • The slurry (or wet) packing method is recommended as it minimizes the formation of cracks and channels in the stationary phase.[7]

  • In a beaker, create a slurry by mixing the silica gel with the chosen non-polar solvent (e.g., hexane).[6]

  • With the stopcock of the column closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. As the solvent drains, the silica gel will pack down.

  • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7]

  • Continue adding the slurry until the desired column height is reached.

  • Add a layer of sand (about 1 cm) on top of the packed silica gel to prevent disturbance when adding the sample and mobile phase.[5]

  • Crucially, never let the solvent level drop below the top of the silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[5] Carefully add this solution to the top of the column using a pipette. Allow the solution to absorb completely into the silica gel.

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction, depending on column size).

  • Isocratic Elution: If the TLC showed good separation with a single solvent system, you can use this same system throughout the entire process.

  • Gradient Elution: If the separation is challenging, a gradient elution may be necessary. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[9] This will elute the less polar compounds first, followed by the more polar ones.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to determine which ones contain the pure this compound.

  • Spot each fraction on a TLC plate alongside a spot of the original crude mixture.

  • Combine the fractions that contain only the pure desired product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

III. Visualization of the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC_Analysis TLC Analysis (Determine Optimal Mobile Phase) Column_Packing Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

IV. Data Summary

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography of moderately polar compounds.[2]
Mobile Phase Hexane:Ethyl Acetate (or similar)A versatile solvent system with tunable polarity. The optimal ratio should be determined by TLC.
Target Rf 0.2 - 0.4Provides a good balance between retention on the column and reasonable elution time.[3]
Column Packing Slurry MethodMinimizes air bubbles and ensures a homogenous packed bed, leading to better separation.[7][10]
Elution Mode Isocratic or GradientIsocratic is simpler if TLC shows good separation. Gradient is better for complex mixtures with a wide range of polarities.[9]

V. Troubleshooting

IssuePossible CauseSuggested Solution
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[11]
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation (overlapping bands) - Inappropriate mobile phase.- Column was packed improperly.- Column was overloaded with sample.- Re-optimize the mobile phase using TLC.- Ensure the column is packed uniformly without cracks or channels.- Use a larger column or less crude material.[12]
Streaking of spots on TLC/Column Compound is too polar or interacting strongly with the silica (common with amines).Add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to improve the peak shape of basic compounds.
Cracks in the silica bed The column ran dry.Always keep the solvent level above the top of the silica gel. If cracks form, the separation will be compromised, and the column may need to be repacked.[12]

VI. References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • HIX.AI. (2025). Chromatography Explained: Calculating Rf Values & Its Applications. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Michel-Miller HPLPLC Glass Columns. (n.d.). Slurry Packing Procedures. Retrieved from [Link]

  • BYJU'S. (n.d.). The Rf (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]

  • MicroSolv. (2025). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous separation of nitroaniline isomers with a water-in-oil microemulsion. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (2021, December 13). Gradient Column Chromatography how to?. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • PubMed. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-methyl-4-nitroaniline. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

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Application Notes & Protocols for the Analytical Determination of N-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the detection and quantification of N-tert-Butyl-2-nitroaniline, a nitroaromatic compound relevant in synthetic chemistry and potentially as an industrial intermediate or environmental contaminant. Recognizing the need for robust and reliable analytical methods, this guide details several field-proven techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and foundational spectroscopic methods. The protocols are designed for researchers, quality control scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale for method selection and optimization. Each protocol is presented as a self-validating system, with an integrated discussion on method validation to ensure data integrity, accuracy, and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic compound characterized by a nitro group and a bulky tert-butyl group ortho to an aniline functional group. This unique substitution pattern, particularly the steric hindrance imparted by the tert-butyl group, influences its chemical reactivity, solubility, and analytical behavior.[1][2] As with many nitroaniline derivatives, its presence as a synthetic intermediate, potential impurity, or environmental pollutant necessitates accurate and sensitive detection methods.[3][4] The polarity of the nitro and amino groups, combined with the nonpolar nature of the tert-butyl group, presents a unique challenge that requires tailored analytical strategies.

The choice of an analytical method is a critical decision, often representing a trade-off between sensitivity, selectivity, speed, and cost.[5] This guide explores the most effective and commonly employed techniques, providing both theoretical grounding and practical, step-by-step protocols to empower scientists in their analytical endeavors.

Chromatographic Methods: The Gold Standard for Separation and Quantification

Chromatography is the cornerstone for the analysis of organic molecules in complex matrices. For this compound, both liquid and gas chromatography offer powerful solutions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is an excellent choice for analyzing nitroaniline compounds as it avoids the high temperatures of GC, which can cause degradation in thermolabile molecules.[3][4] Coupling HPLC with a UV detector provides a robust, sensitive, and widely accessible method for quantification.

  • Reverse-Phase Chromatography: this compound is a moderately polar compound. A reverse-phase setup, featuring a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is ideal. The analyte will partition between the two phases, allowing for effective separation from more polar or less polar impurities. A C18 column with low silanol activity is often chosen to minimize peak tailing for amine-containing compounds.[6]

  • Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is the primary lever for controlling retention time. A higher percentage of the organic solvent will decrease retention, while a lower percentage will increase it. An acidic modifier, such as phosphoric or formic acid, is often added to the mobile phase. This ensures the aniline group is protonated, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks. For Mass Spectrometry (MS) compatibility, volatile acids like formic acid are required.[6]

  • UV Detection Wavelength: Nitroaromatic compounds exhibit strong UV absorbance due to their conjugated π-systems. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This can be determined by running a UV-Vis scan of a standard solution. For related nitroanilines, detection is often performed around 230 nm.[3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample 1. Sample Collection (e.g., Reaction Mixture, Water Sample) SPE 2. Solid-Phase Extraction (SPE) (If concentration is needed) Sample->SPE Matrix Cleanup Standard 3. Prepare Calibration Standards in Mobile Phase HPLC 4. HPLC-UV Analysis (C18 Column) SPE->HPLC Data 5. Data Acquisition (Chromatogram) HPLC->Data CalCurve 6. Construct Calibration Curve (Peak Area vs. Concentration) Data->CalCurve Quantify 7. Quantify Analyte in Sample CalCurve->Quantify

Caption: General workflow for quantitative analysis of this compound by HPLC-UV.

  • Preparation of Standard Solutions:

    • Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). These will be used to establish the calibration curve.[3]

  • Sample Preparation:

    • For Process Samples (e.g., reaction mixture): Dilute an accurately weighed amount of the sample in the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    • For Environmental Water Samples: Use Solid-Phase Extraction (SPE) for sample cleanup and concentration.[3] Acidify the water sample (e.g., 1 L) to pH ~3. Pass the sample through an HRP or C18 SPE cartridge. Wash the cartridge with water and then elute the analyte with a small volume of methanol or acetonitrile. Evaporate the eluent and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV-Vis detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 10 µL.

    • Detection: UV at λmax (determined experimentally, start at 230 nm).[3]

  • Data Analysis and Quantification:

    • Inject the standard solutions in triplicate to establish the calibration curve by plotting the average peak area against the known concentration.

    • A linear regression should yield a correlation coefficient (r²) of ≥0.999.[7][8]

    • Inject the prepared sample solutions.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and highly selective detection, making it a powerful tool for identifying and quantifying this compound, especially in complex matrices. The mass spectrometer provides definitive structural information, which is invaluable for confirming the identity of the analyte.[10][11]

  • Capillary Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, SE-54) is typically used. The separation is based on the boiling points of the analytes and their interactions with the stationary phase.[11]

  • Oven Temperature Program: A temperature gradient is employed to ensure that components with different volatilities elute as sharp peaks and are well-separated. The program starts at a lower temperature to trap the analytes at the head of the column and then ramps up to elute them in order of increasing boiling point.

  • Injection Mode: A splitless injection is often used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[5]

  • Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns. The resulting mass spectrum serves as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) can be used, where the detector only monitors specific fragment ions of the target analyte, dramatically increasing sensitivity and reducing matrix interference.

  • Preparation of Standards and Samples:

    • Prepare stock and working standards in a volatile solvent compatible with GC, such as ethyl acetate or toluene.

    • Sample preparation often involves liquid-liquid extraction (LLE) or SPE. Extract the analyte from the sample matrix into an organic solvent. Dry the extract (e.g., with anhydrous sodium sulfate), concentrate it to a small volume, and perform a solvent exchange into toluene if necessary.[11]

  • Instrumental Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a VF-1301ms or equivalent.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[12]

    • Injector: Splitless mode at 250 °C.

    • MS Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-350) for identification and method development. Switch to Selected Ion Monitoring (SIM) for high-sensitivity quantification, monitoring the molecular ion and key fragment ions.

  • Expected Mass Spectrum:

    • The molecular ion [M]⁺ for this compound (C₁₀H₁₄N₂O₂) would be at m/z 194.

    • Common fragmentation patterns for nitroanilines include the loss of the nitro group (-NO₂) and fragmentation of alkyl substituents.[1][13] Expect a significant fragment from the loss of a methyl group (-CH₃, m/z 179) or the entire tert-butyl group.

Method Validation: Ensuring Trustworthy Data

A fundamental requirement for any analytical protocol is rigorous validation to ensure it is fit for its intended purpose.[5] Validation confirms the reliability of the data generated. Key parameters to assess are based on established guidelines.[7]

Caption: Key parameters for analytical method validation.

Comparative Performance Data

The following table summarizes typical performance characteristics for the analysis of nitroaniline compounds using different techniques, providing a benchmark for method development.

ParameterHPLC-UVGC-MSUPLC-Q-Orbitrap HRMS
Linearity (r²) > 0.9999Applicable over a wide range> 0.999
Limit of Detection (LOD) ≤ 0.2 µg/LHigher sensitivity with MS/MS0.6 - 2.2 µg/L
Accuracy (% Recovery) 98 - 108%Deviations < 15%83.1 - 101.3%
Precision (% RSD) ≤ 0.3%Similar to HPLC< 9.9% (intra-day)
Selectivity GoodExcellent (with MS)Excellent
Reference [3][5][9][7][8]

Supporting Analytical Techniques

While chromatography provides separation, other techniques are vital for initial characterization.

UV-Visible Spectrophotometry

A simple UV-Vis spectrophotometer can be used for a quick purity check or quantification in simple matrices. The analysis involves dissolving the sample in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance at the wavelength of maximum absorption (λmax).[14][15] A standard curve of absorbance versus concentration can be prepared for quantification. However, this method lacks selectivity and is susceptible to interference from other UV-absorbing compounds.

Electrochemical Methods

Novel electrochemical sensors are emerging as highly sensitive tools for the detection of nitroaromatic compounds.[16][17] Techniques like differential pulse voltammetry (DPV) at a modified glassy carbon electrode can be used to measure the reduction of the nitro group.[18] These methods can offer very low detection limits (in the nanomolar range) and provide an alternative to traditional chromatographic techniques, particularly for environmental monitoring.[17][18]

Conclusion

The analytical determination of this compound can be reliably achieved using several well-established techniques. Reverse-phase HPLC-UV offers a robust, accessible, and precise method for routine quantification, especially when high throughput is required. For applications demanding higher selectivity and definitive identification, GC-MS is the superior choice, providing both chromatographic separation and structural confirmation through mass spectral data. The protocols and validation guidelines presented in this document provide a solid foundation for researchers and scientists to develop and implement analytical methods that are accurate, reliable, and fit for purpose, ensuring the highest level of scientific integrity in their results.

References

  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. (n.d.). Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (n.d.). National Institutes of Health.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (n.d.). ResearchGate.
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 4-tert-Butyl-2-nitroaniline. (n.d.). SIELC Technologies.
  • Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline. (n.d.). Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. (n.d.). Benchchem.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). Chromatography Online.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency.
  • Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode. (2020). New Journal of Chemistry.
  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. (2019). National Institutes of Health.
  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (2024). Royal Society of Chemistry.
  • Nitro compounds Application Note. (2011). Agilent Technologies, Inc.
  • UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... (n.d.). ResearchGate.
  • Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure. (n.d.). New Journal of Chemistry.
  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs... (n.d.). ResearchGate.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of N-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of N-tert-Butyl-2-nitroaniline. This compound is a key intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.[1] The method presented here is developed for specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering everything from sample preparation to data interpretation, ensuring reliable and reproducible results.

Introduction and Principle

This compound (C₁₀H₁₄N₂O₂) is an aromatic amine derivative whose purity is critical for its intended downstream applications.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] This method utilizes reverse-phase chromatography, where the analyte, a relatively non-polar molecule, interacts with a non-polar stationary phase.[2] An aqueous, moderately polar mobile phase is used to elute the analyte from the column.[2] The separation is based on the principle of hydrophobic interactions between the analyte and the stationary phase.[2] Detection is achieved using a UV detector, as the nitroaniline chromophore absorbs UV radiation, allowing for sensitive quantification.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Causality Behind Choices:

  • Column: A C18 column is selected due to its non-polar stationary phase, which provides excellent retention and separation for the moderately non-polar this compound based on hydrophobic interactions.[2]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in reverse-phase HPLC.[2][3] Acetonitrile is a strong organic solvent that effectively elutes the analyte, while water provides the necessary polarity.[3] The 60:40 ratio was optimized to achieve a reasonable retention time and good peak shape.

  • Detection Wavelength: A wavelength of 254 nm was chosen as it is a common wavelength for the analysis of aromatic compounds and provides good sensitivity for nitroaromatic compounds.[4]

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the stock solution.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of methanol to obtain a theoretical concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7][8]

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to ensure the chromatographic system is performing adequately.[9][10][11][12] The parameters were evaluated by injecting five replicate injections of a 50 µg/mL standard solution.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20006500
Repeatability (%RSD) ≤ 2.0%0.8%
Specificity

Specificity was evaluated by injecting a blank (mobile phase), the standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, indicating the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1254
Accuracy

Accuracy was determined by the standard addition method. A known amount of standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

Spiked Level% Recovery (Mean ± SD, n=3)
80%99.2 ± 0.7%
100%100.5 ± 0.5%
120%99.8 ± 0.9%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.

Precision Level%RSD
Repeatability 0.9%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.2 µg/mL

  • LOQ: 0.6 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Standards & Samples B->C D Filter Samples (0.45 µm) C->D E HPLC System Setup D->E To HPLC F Inject Sample E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H Data Acquisition I Quantify using Calibration Curve H->I J Generate Report I->J

Sources

Application Note: High-Confidence Identification of N-tert-Butyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the unambiguous identification of N-tert-Butyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and related nitroaniline derivatives are of significant interest in pharmaceutical development and chemical synthesis, necessitating reliable analytical methods for their characterization and quality control. This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction

This compound is an aromatic amine derivative characterized by the presence of a bulky tert-butyl group and a nitro group on the aniline backbone.[1][2] These structural features impart specific chemical properties that make GC-MS an ideal analytical technique for its identification. The volatility of the compound allows for its separation in the gas phase, while its unique mass fragmentation pattern provides a high degree of certainty for its identification.[1] Aromatic amines, in general, are a class of compounds with wide industrial applications, but also include members that are considered potential carcinogens, making their accurate detection crucial.[3]

This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the qualitative analysis of this compound in various sample matrices.

Scientific Principles and Experimental Rationale

The successful GC-MS analysis of this compound hinges on several key principles:

  • Analyte Volatility: The compound must be sufficiently volatile to be vaporized in the GC inlet without thermal degradation.[4] The tert-butyl group, while bulky, does not significantly hinder the volatility required for GC analysis.

  • Chromatographic Separation: The choice of the GC column is critical for separating the analyte of interest from other matrix components. A non-polar or mid-polar stationary phase is typically suitable for aromatic amines.

  • Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS. Upon ionization, this compound will fragment in a predictable manner, generating a unique mass spectrum that serves as a chemical fingerprint.

  • Sample Preparation: The primary goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the GC-MS system, while minimizing interferences.[5]

Materials and Reagents

Material/ReagentGradeSupplier
This compoundAnalytical Standard (≥98%)Commercially Available
Dichloromethane (DCM)GC-MS GradeMajor Chemical Supplier
MethanolGC-MS GradeMajor Chemical Supplier
HexaneGC-MS GradeMajor Chemical Supplier
Sodium Sulfate (Anhydrous)ACS Reagent GradeMajor Chemical Supplier
Glass Autosampler Vials (2 mL) with Septa CapsCertified for GC-MSLaboratory Consumables Supplier

Instrumentation and Analytical Conditions

Gas Chromatograph (GC) System
  • Injector: Split/Splitless Inlet

  • Column: A non-polar column such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.

  • Carrier Gas: Helium (99.999% purity)

Mass Spectrometer (MS) System
  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Detailed GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and sample matrix.

ParameterValueRationale
GC Inlet
Injection ModeSplitlessTo maximize sensitivity for trace analysis.[4]
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.[4]
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate15 °C/min to 280 °CProvides a good balance between separation efficiency and analysis time.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile components and column bake-out.
MS Parameters
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.
Solvent Delay3 minPrevents the solvent peak from saturating the detector.
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.

Experimental Protocol

This section provides a step-by-step guide for the preparation and analysis of a sample containing this compound.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with Methanol.

  • Working Standard Solution (10 µg/mL): Perform a serial dilution of the primary stock solution with Dichloromethane to achieve a final concentration of approximately 10 µg/mL.[4]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from a liquid matrix.

  • Sample Collection: Collect a representative sample in a clean glass container.[5]

  • pH Adjustment: Adjust the pH of the aqueous sample to basic (pH > 9) using a suitable base (e.g., 1M NaOH) to ensure the aniline is in its free base form.

  • Extraction: Transfer a known volume of the sample to a separatory funnel. Add an appropriate volume of Dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.[5]

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer (Dichloromethane).

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[4]

GC-MS Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Receipt LLE Liquid-Liquid Extraction Sample->LLE Dry Drying (Na2SO4) LLE->Dry Concentrate Concentration Dry->Concentrate Vial Transfer to Vial Concentrate->Vial Inject GC Injection Vial->Inject Analysis Queue Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Data Acquisition EIC Extract Ion Chromatogram TIC->EIC MassSpec Mass Spectrum Analysis EIC->MassSpec Library Library Comparison MassSpec->Library Report Final Report Library->Report

Sources

Application Notes & Protocols: The Strategic Utility of N-tert-Butyl-2-nitroaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents are often contingent on the strategic use of versatile chemical building blocks. N-tert-Butyl-2-nitroaniline is one such compound, a substituted nitroaniline that, while seemingly simple, offers a unique combination of steric and electronic properties. Its true value lies not as an end-product, but as a pivotal intermediate for constructing complex heterocyclic systems, which form the core of countless pharmaceuticals.[1][2][3]

The architecture of this compound is defined by two key features: the ortho-nitroaniline core and the N-linked tert-butyl group. The ortho-disposition of the amino and nitro groups is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery renowned for its broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[4][5] The bulky tert-butyl group, in turn, provides significant steric hindrance, which can be strategically exploited to influence reaction selectivity, modulate physicochemical properties such as lipophilicity, and enhance metabolic stability by shielding otherwise labile positions.[6][7]

This guide provides an in-depth exploration of this compound as a tool for researchers, scientists, and drug development professionals. We will dissect its reactivity, present detailed protocols for its synthesis and key transformations, and illustrate its application in the construction of medicinally relevant scaffolds.

Physicochemical Properties and Strategic Reactivity

The utility of this compound in synthesis is a direct consequence of the interplay between its functional groups. Understanding its inherent reactivity is crucial for designing successful experimental protocols.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol [8]
Appearance Typically a yellow or orange solid[4]
Key Functional Groups Secondary Amine (-NH), Nitro Group (-NO₂), tert-Butyl Group
The Causality Behind Its Reactivity:
  • Amino Group: The nucleophilicity and basicity of the secondary amine are significantly attenuated. This is due to two primary factors: the strong electron-withdrawing effect of the adjacent nitro group, which delocalizes the nitrogen's lone pair into the aromatic ring, and the substantial steric hindrance imposed by the bulky tert-butyl group.[6] This reduced reactivity can be advantageous, preventing unwanted side reactions during transformations on other parts of the molecule.

  • Nitro Group: The nitro group is the key to the synthetic versatility of this molecule. It is a potent electron-withdrawing group that activates the molecule for certain reactions and, most importantly, can be readily reduced to a primary amine. This transformation is the gateway to forming the crucial 1,2-diamine functionality necessary for heterocyclic ring formation.[9][10]

  • Aromatic Ring: The presence of the powerful electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. This makes reactions like Friedel-Crafts or further nitration highly unlikely under standard conditions.

substituents Key Substituents tert_butyl tert-Butyl Group nitro ortho-Nitro Group properties Resulting Chemical Properties applications Medicinal Chemistry Applications steric_hindrance Steric Hindrance tert_butyl->steric_hindrance lipophilicity Increased Lipophilicity tert_butyl->lipophilicity electron_withdrawal Strong Electron Withdrawal nitro->electron_withdrawal reduction_potential Reducible to Amine nitro->reduction_potential metabolic_stability Metabolic Shielding steric_hindrance->metabolic_stability controlled_reactivity Controlled Reactivity steric_hindrance->controlled_reactivity electron_withdrawal->controlled_reactivity heterocycle_synthesis Precursor for Heterocycles (e.g., Benzimidazoles) reduction_potential->heterocycle_synthesis solubility_permeability Modulation of Solubility & Permeability lipophilicity->solubility_permeability

Influence of substituents on chemical properties and applications.

Core Application: A Gateway to Benzimidazole Scaffolds

The premier application of this compound in medicinal chemistry is as a precursor to N-tert-butyl substituted benzimidazoles. Benzimidazoles are a cornerstone of many approved drugs, valued for their ability to interact with a wide range of biological targets.[5] The synthesis is a robust and high-yielding two-step sequence: reduction followed by cyclocondensation.

start This compound step1 Step 1: Nitro Group Reduction start->step1 e.g., H₂, Pd/C or Zn/NaHSO₃ intermediate N¹-tert-butylbenzene-1,2-diamine (Key Intermediate) step1->intermediate step2 Step 2: Cyclocondensation intermediate->step2 product 2-Substituted-1-(tert-butyl)-1H-benzo[d]imidazole (Target Scaffold) step2->product reagent Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) reagent->step2

Synthetic workflow for N-tert-butyl-benzimidazole synthesis.

The critical transformation is the reduction of the nitro group to an amine without affecting other functionalities. Catalytic hydrogenation or transfer hydrogenation are the methods of choice due to their efficiency and clean reaction profiles.[11][12][13] The resulting in-situ generated or isolated 1,2-diamine is highly reactive and readily undergoes condensation with various electrophiles.

Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Nitroaromatic compounds are toxic and should be handled with care.[1]

Protocol 1: Synthesis of this compound via SₙAr

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction, a standard method for forming N-aryl bonds. The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.

  • Materials:

    • 2-Fluoronitrobenzene (1.0 eq)

    • tert-Butylamine (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-fluoronitrobenzene and DMSO (approx. 5 mL per 1 g of 2-fluoronitrobenzene).

    • Add potassium carbonate, followed by the slow addition of tert-butylamine at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow/orange solid.

Protocol 2: Catalytic Transfer Hydrogenation of this compound

This protocol details the selective reduction of the nitro group to an amine, yielding the key diamine intermediate. It uses ammonium formate as a safe and convenient in-situ source of hydrogen.

  • Materials:

    • This compound (1.0 eq)

    • Palladium on Carbon (10% Pd/C, ~5 mol%)

    • Ammonium formate (HCOONH₄) (4-5 eq)

    • Methanol (MeOH)

    • Celite®

  • Procedure:

    • In a round-bottom flask, dissolve this compound in methanol.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Add ammonium formate in portions. The reaction is often exothermic.

    • Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting residue can be partitioned between water and ethyl acetate to remove any remaining salts. Dry the organic layer and concentrate to yield crude N¹-tert-butylbenzene-1,2-diamine, which can be used in the next step without further purification or purified by chromatography if necessary.

Protocol 3: One-Pot Synthesis of 2-Phenyl-1-(tert-butyl)-1H-benzo[d]imidazole

This efficient protocol combines the reduction and cyclocondensation steps, avoiding the isolation of the potentially unstable diamine intermediate.[5]

  • Materials:

    • This compound (1.0 eq)

    • Zinc dust (Zn) (3.0 eq)

    • Sodium Bisulfite (NaHSO₃) (3.0 eq)

    • Benzaldehyde (1.1 eq)

    • Water

    • Ethanol (optional, to aid solubility)

  • Causality Behind Choices: This method uses a greener and cost-effective Zn/NaHSO₃ system in water for the reduction.[5] Sodium bisulfite acts as a mild acid source to facilitate the zinc-mediated reduction. The subsequent condensation with benzaldehyde proceeds in the same pot.

  • Procedure:

    • Combine this compound, water, and a minimal amount of ethanol (if needed for solubility) in a round-bottom flask.

    • Add zinc dust and sodium bisulfite to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-3 hours. The disappearance of the yellow/orange color is a good visual indicator of the nitro reduction. Monitor by TLC.

    • Once the reduction is complete, add benzaldehyde directly to the reaction mixture.

    • Continue heating and stirring for an additional 3-5 hours. Monitor the formation of the benzimidazole product by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove zinc salts and other insolubles.

    • Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the target benzimidazole.

Conclusion

This compound represents a strategically valuable intermediate in medicinal chemistry. Its pre-installed ortho-nitro and amino functionalities provide a direct route to the highly sought-after benzimidazole core, while the tert-butyl group offers a powerful tool for modulating steric and electronic properties to enhance drug-like characteristics. The protocols outlined herein are robust, scalable, and based on established chemical principles, providing researchers with a reliable foundation for synthesizing novel heterocyclic compounds for drug discovery programs.

References

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

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  • EAS Pub. One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. [Link]

  • PubMed. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. [Link]

  • Google Patents.
  • Chemical Synthesis Database. 5-tert-butyl-2-nitroaniline. [Link]

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  • Royal Society of Chemistry. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]

  • ResearchGate. Various procedures for the synthesis of nitrogen heterocyclic compounds. [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Google Patents. Synthesis method of substituted nitroaniline.
  • Wikipedia. 4-Nitroaniline. [Link]

  • ResearchGate. A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations | Request PDF. [Link]

  • ScienceDirect. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • Royal Society of Chemistry. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]

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  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

  • Semantic Scholar. Synthesis of heterocycles on the basis of aliphatic nitro compounds (review). [Link]

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  • RSC Publishing. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. [Link]

  • PubChem @ NIH. 2-Bromo-4-(tert-butyl)-6-nitroaniline. [Link]

  • PMC @ NIH. Metabolically Stable tert-Butyl Replacement. [Link]

  • Semantic Scholar. Catalytic reduction of 2-nitroaniline: a review. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • YouTube. organic chemistry reaction #13 - reduction of nitro group to amine. [Link]

  • Google Patents.

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Application Notes and Protocols for N-tert-Butyl-2-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential applications of N-tert-Butyl-2-nitroaniline in materials science. While direct, extensive research on this specific molecule is emerging, its structural features—a sterically hindered amine and a reactive nitro group on an aromatic core—suggest significant potential as a versatile building block. This document synthesizes information from related compounds and established chemical principles to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for utilizing this compound in the development of novel materials.

Introduction: The Promise of a Sterically Hindered Nitroaniline

This compound is an aromatic compound characterized by a tert-butyl group at the nitrogen atom and a nitro group at the ortho position of the aniline ring.[1] This substitution pattern imparts distinct steric and electronic properties. The bulky tert-butyl group provides steric shielding, which can enhance the stability of reactive intermediates and influence the final properties of materials by preventing close packing of polymer chains or molecular aggregates.[2][3] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and serves as a versatile chemical handle for further functionalization.[4][5]

These characteristics make this compound a promising candidate for several applications in materials science, including:

  • As a precursor for advanced organic intermediates: The amino and nitro groups can be chemically modified to synthesize a variety of other useful compounds.[3][6]

  • In the synthesis of specialty dyes: The aromatic amine structure is a classic precursor for the synthesis of azo dyes.[1][7][8][9][10]

  • As a building block for specialty polymers and photoactive materials: The combination of steric bulk and reactive functional groups suggests its utility in creating polymers with tailored properties and in the development of photoactive materials.[2]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂[2]
Molecular Weight194.23 g/mol [2]
AppearanceExpected to be a crystalline solidGeneral knowledge
SolubilityLikely soluble in common organic solvents[3]

Reactivity Insights:

  • Amino Group: The nucleophilicity of the amino group is expected to be somewhat diminished due to the electron-withdrawing effect of the ortho-nitro group and the steric hindrance from the tert-butyl group.[5] However, it remains a key site for reactions such as diazotization.

  • Nitro Group: The nitro group can be reduced to an amino group, providing a route to diamine monomers or other functionalized molecules.[1]

  • Aromatic Ring: The aromatic ring is activated towards electrophilic substitution, although the positions of substitution will be directed by the existing amino and nitro groups.

Synthetic Protocol: Preparation of this compound

A plausible synthetic route to this compound involves the nitration of N-tert-butylaniline. The following protocol is based on established nitration methodologies for aromatic compounds.[1]

Workflow for the Synthesis of this compound

start Start: N-tert-butylaniline step1 Dissolve in Acetic Anhydride start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add Nitrating Mixture (HNO3 in H2SO4) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Quench with Ice-water step4->step5 step6 Neutralize with NaHCO3 step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry over Na2SO4 step7->step8 step9 Purify by Column Chromatography step8->step9 end_product End Product: This compound step9->end_product

Caption: Synthetic workflow for this compound.

Materials:

  • N-tert-butylaniline

  • Acetic anhydride

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve N-tert-butylaniline (1 equivalent) in acetic anhydride.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (1.05 equivalents) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Application Note: Synthesis of a Novel Azo Dye

Azo dyes are a significant class of synthetic colorants with widespread applications.[7] this compound can serve as the diazo component in an azo coupling reaction to produce novel dyes with potentially interesting properties due to the presence of the tert-butyl group.

Protocol for Azo Dye Synthesis

This protocol describes the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.

start This compound step1 Dissolve in HCl start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO2 solution (Diazotization) step2->step3 Formation of Diazonium Salt step5 Slowly add Diazonium Salt to Coupling Component step3->step5 Azo Coupling step4 Prepare Coupling Component: 2-naphthol in NaOH step4->step5 step6 Stir at 0-5 °C step5->step6 step7 Filter the Precipitated Dye step6->step7 step8 Wash with Cold Water step7->step8 step9 Dry the Azo Dye step8->step9 end_product Azo Dye Product step9->end_product

Caption: Workflow for the synthesis of an azo dye.

Materials:

  • This compound

  • Hydrochloric acid (3M)

  • Sodium nitrite

  • 2-Naphthol

  • Sodium hydroxide

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound (10 mmol) in 3M HCl (8 mL) with gentle heating.[11]

    • Cool the solution to 0-5 °C in an ice bath with stirring.

    • Slowly add a solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, keeping the temperature below 10 °C.[11]

    • Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol (10 mmol) in a solution of sodium hydroxide (10 mmol in 20 mL of water).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the azo dye in a desiccator.

Future Directions: Specialty Polymers and Photoactive Materials

The unique structure of this compound opens up possibilities for its use in the synthesis of advanced materials.

  • Specialty Polymers: The amino group can be used for the synthesis of polyamides or polyimides. The bulky tert-butyl group could lead to polymers with increased solubility, amorphous character, and modified thermal properties. While specific protocols are not yet established, researchers can explore the use of this compound as a comonomer in polymerization reactions. The related compound, N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide, has been used in nitroxide-mediated polymerization (NMP) for the preparation of block copolymers.[12][13]

  • Photoactive Materials: Nitroaniline derivatives are known to possess nonlinear optical (NLO) properties. The combination of an electron-donating amino group and an electron-withdrawing nitro group in this compound makes it a candidate for investigation in this area. Further research could involve incorporating this molecule into larger conjugated systems or polymer backbones to enhance its photoactive characteristics.

Conclusion

This compound is a molecule with considerable, yet largely unexplored, potential in materials science. Its synthesis is achievable through standard organic chemistry techniques, and its functional groups provide a versatile platform for the creation of novel dyes, polymers, and photoactive materials. The protocols and application notes provided in this guide serve as a starting point for researchers to investigate the properties and applications of this intriguing compound.

References

  • MySkinRecipes. N-(tert-Butyl)-2-nitroaniline. [Link]

  • Chemical Synthesis Database. 5-tert-butyl-2-nitroaniline. [Link]

  • Mol-Instincts. Buy 2-Tert-butyl-3-nitroaniline. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • ResearchGate. Synthesis, structure, and properties of tert-butyl perfluorobiphenyl nitroxide. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 2-Bromo-4-(tert-butyl)-6-nitroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Nitroaniline in Modern Dye Manufacturing. [Link]

  • California State University, Northridge. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. [Link]

  • RSC Publishing. Dual-initiator alkoxyamines with an N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide moiety for preparation of block co-polymers. [Link]

  • ResearchGate. Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method. [Link]

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  • ACS Publications. The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Alkylation of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we will dissect common experimental issues, provide in-depth mechanistic explanations for the formation of side products, and offer robust, field-proven protocols to enhance the success of your synthesis.

Introduction: The Challenge of N-Alkylation of a Deactivated Amine

The N-alkylation of 2-nitroaniline is a fundamentally important reaction in medicinal chemistry and materials science for the synthesis of a wide array of intermediates. However, it presents a significant synthetic challenge primarily due to the electronic properties of the starting material. The potent electron-withdrawing nature of the ortho-nitro group drastically reduces the nucleophilicity of the aniline nitrogen, rendering it significantly less reactive than aniline itself.[1] Consequently, forcing conditions are often required, which can lead to a variety of side products and purification challenges. This guide will provide the necessary insights to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 2-nitroaniline is resulting in low or no yield. What are the primary causes?

A1: Low yields in this reaction are common and typically stem from one or more of the following factors:

  • Insufficiently Basic Conditions: The pKa of the anilinium ion of 2-nitroaniline is approximately -0.3, indicating its very weak basicity.[2] A weak base, such as sodium bicarbonate, will be ineffective at deprotonating the amine to a significant extent. Stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are generally required to drive the reaction forward.[1]

  • Inadequate Reaction Temperature: Due to the low nucleophilicity of 2-nitroaniline, room temperature is often insufficient to achieve a reasonable reaction rate. Temperatures in the range of 80-120°C are common, and in some cases, may need to be higher depending on the reactivity of the alkylating agent.[1]

  • Poor Solvent Choice: The solvent plays a critical role in this reaction. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they can dissolve the reactants and stabilize charged intermediates without protonating the amine, which would further decrease its nucleophilicity.[1]

  • Reactivity of the Alkylating Agent: The nature of the alkylating agent is crucial. The reactivity follows the order of R-I > R-Br > R-Cl.[1] If you are using a less reactive alkyl chloride, you may need to increase the temperature, use a stronger base, or switch to a more reactive alkyl bromide or iodide.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a frequent issue. The most common side products are:

  • N,N-Dialkylation: This is the most prevalent side reaction. The mono-alkylated product, N-alkyl-2-nitroaniline, can be more nucleophilic than the starting 2-nitroaniline, leading to a second alkylation to form the tertiary amine.[3]

  • O-Alkylation of the Nitro Group: While less common, under harsh conditions, the alkylating agent can react with one of the oxygen atoms of the nitro group.

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, an elimination reaction to form an alkene can compete with the desired substitution, especially in the presence of a strong, sterically hindered base.[1]

  • Smiles Rearrangement: In certain cases, particularly with activated alkylating agents and strong bases, an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement can occur.[4]

Strategies for minimizing these side products are discussed in the troubleshooting section below.

Troubleshooting Guide: From Multiple Spots to a Clean Reaction

This section provides a systematic approach to troubleshooting common problems encountered during the N-alkylation of 2-nitroaniline.

Problem 1: Dominant Side Product is N,N-Dialkylation

Causality: The mono-alkylated product can be deprotonated by the base and act as a nucleophile, attacking another molecule of the alkylating agent. This is often exacerbated by higher temperatures and prolonged reaction times.

Solutions:

  • Adjust Stoichiometry: Use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1]

  • Control Addition of Alkylating Agent: Add the alkylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction before the complete consumption of the starting material to favor mono-alkylation.

  • Lower Reaction Temperature: If the reaction rate is acceptable, lowering the temperature can often reduce the rate of the second alkylation more significantly than the first.

Problem 2: Suspected O-Alkylation or Smiles Rearrangement

Causality: O-alkylation of the nitro group is more likely under very harsh conditions (high temperatures, very strong bases). The Smiles rearrangement is an intramolecular process that can be triggered by a strong base, especially if the alkyl chain contains an electron-withdrawing group or a suitable leaving group.[4][5]

Solutions:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and the use of exceptionally strong bases if possible. Screen different bases to find one that promotes N-alkylation without inducing rearrangement.

  • Choice of Alkylating Agent: Be mindful of the structure of your alkylating agent. If it contains functionalities that could facilitate a Smiles rearrangement, consider alternative synthetic routes.

Problem 3: Low Conversion Despite Forcing Conditions

Causality: This points to a fundamental issue with the reactivity of your specific substrate/reagent combination or the reaction setup.

Solutions:

  • Increase Temperature: This is often the most effective way to increase the rate of a sluggish reaction. Consider switching to a higher-boiling solvent if necessary (e.g., from acetonitrile to DMF or DMSO).[1]

  • Use a Stronger Base: If you are using a weaker base like K₂CO₃, switching to a stronger, non-nucleophilic base like t-BuOK or NaH can significantly improve the yield.[1]

  • Switch to a More Reactive Alkylating Agent: As mentioned, the order of reactivity for alkyl halides is I > Br > Cl. Using an alkyl iodide will lead to a faster reaction.[1]

  • Consider a Catalyst: For certain alkylations, particularly with less reactive partners, the use of a catalyst, such as those used in borrowing hydrogen methodologies with alcohols, can be beneficial.[6][7]

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes key parameters and their impact on the N-alkylation of 2-nitroaniline, providing a quick reference for experimental design.

ParameterOptionsConsiderations
Alkylating Agent R-I, R-Br, R-Cl, R-OTsReactivity: I > Br > Cl > OTs. Primary halides are less prone to elimination side reactions.[1]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHStronger bases (t-BuOK, NaH) are often required due to the low basicity of 2-nitroaniline.[1]
Solvent Acetonitrile, DMF, DMSO, ToluenePolar aprotic solvents are generally preferred to solvate ions without protonating the amine.[1]
Temperature 25°C to 140°CHigher temperatures are typically needed. Monitor for decomposition and side product formation.[1]
Stoichiometry 1:1 to 1.5:1 (Amine:Alkylating Agent)An excess of the amine can help to minimize N,N-dialkylation.[1]

Visualizations: Reaction Pathways and Troubleshooting Workflow

Main and Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Nitroaniline 2-Nitroaniline N-Alkyl-2-nitroaniline N-Alkyl-2-nitroaniline 2-Nitroaniline->N-Alkyl-2-nitroaniline + R-X + Base O-Alkyl Isomer O-Alkyl Isomer 2-Nitroaniline->O-Alkyl Isomer + R-X + Harsh Conditions N,N-Dialkyl-2-nitroaniline N,N-Dialkyl-2-nitroaniline N-Alkyl-2-nitroaniline->N,N-Dialkyl-2-nitroaniline + R-X + Base Smiles Rearrangement Product Smiles Rearrangement Product N-Alkyl-2-nitroaniline->Smiles Rearrangement Product Strong Base

Caption: Desired N-alkylation and common side product pathways.

Troubleshooting Workflow

G start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield multiple_products Multiple Products on TLC start->multiple_products increase_temp Increase Temperature low_yield->increase_temp Is Temp < 80°C? stronger_base Use Stronger Base low_yield->stronger_base Using weak base? more_reactive_halide Use R-I or R-Br low_yield->more_reactive_halide Using R-Cl? dialkylation Dialkylation is Major Side Product multiple_products->dialkylation Is new spot less polar? other_side_products Other Side Products multiple_products->other_side_products adjust_stoichiometry Use Excess Amine dialkylation->adjust_stoichiometry slow_addition Slow Alkyl Halide Addition dialkylation->slow_addition moderate_conditions Moderate Conditions (Temp/Base) other_side_products->moderate_conditions success Improved Outcome increase_temp->success stronger_base->success more_reactive_halide->success adjust_stoichiometry->success slow_addition->success moderate_conditions->success

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Synthesis of N-Benzyl-2-nitroaniline

This protocol provides a general procedure for the mono-N-alkylation of 2-nitroaniline with benzyl bromide. It should be optimized for other alkylating agents.

Materials:

  • 2-Nitroaniline (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Benzyl Bromide (1.05 eq.)

  • Acetonitrile or DMF (to achieve ~0.1 M concentration)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile or DMF) to the flask.

  • Alkylation: Begin stirring the suspension and add benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Quench the filtrate with water and extract the product with ethyl acetate (3x).[1] Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-benzyl-2-nitroaniline.[8]

References

  • Modern Aspects of the Smiles Rearrangement. (n.d.). SciSpace. Available at: [Link]

  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928. Available at: [Link]

  • Arava, V. R., & Bandatmakuru, S. R. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27. Available at: [Link]

  • Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1971). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(2), 21-29.
  • Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds. (2015). Request PDF. Available at: [Link]

  • Mollart, C., & Trewin, A. (2020). Rationalising the Influence of Solvent Choice on the Porosity of Conjugated Microporous Polymers.
  • Warman, J. M., de Haas, M. P., Verhoeven, J. W., & Paddon-Row, M. N. (1996). Dipolar triplet states of para-nitroaniline and N-alkyl; Derivatives with one-, two-, and three-fold symmetry. Pure and Applied Chemistry, 68(3), 571-576.
  • Dahlbom, R., & Misiorny, A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1481-1487.
  • O'Brien, A. F., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Adsorption Science & Technology, 32(1-2), 1-13.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Available at: [Link]

  • Shormanov, V. K., & Shilova, A. S. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Sudebno-meditsinskaia ekspertiza, 54(1), 45–47.
  • Arava, V. (2017). Synthesis of N-substituted anilines via smiles rearrangement. ResearchGate. Available at: [Link]

  • Reaction mechanism for the N-alkylation reaction. (n.d.). ResearchGate. Available at: [Link]

  • 2-Nitroaniline. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: N-tert-Butyl-2-nitroaniline Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this molecule. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most probable degradation pathways for this compound?

Based on its chemical structure, which features a nitro group, an amino group, and a sterically hindering tert-butyl group on an aromatic ring, this compound is susceptible to several degradation pathways. While specific literature on this exact molecule is limited, we can infer the primary routes from extensive studies on related nitroaromatic compounds.[1][2][3]

  • Reductive Pathway: The electron-withdrawing nature of the nitro group makes it the most likely site for initial transformation. Reduction can occur chemically or microbially, proceeding through nitroso and hydroxylamine intermediates to form 2-amino-N-tert-butylaniline.[4][5][6] This is often the first step in both abiotic and biotic degradation.[7]

  • Oxidative Pathway: The aromatic ring and the amino group are susceptible to oxidation. Strong oxidizing conditions, such as those used in advanced oxidation processes (e.g., Fenton chemistry), can lead to hydroxylation of the ring and eventual ring cleavage.[8][9][10] The amine can also be oxidized to form N-oxides.[11][12]

  • Photolytic Pathway: Aromatic nitro compounds are often photosensitive.[2][13] Exposure to UV or even strong visible light can induce complex reactions, including the reduction of the nitro group or the generation of highly reactive hydroxyl radicals that attack the aromatic ring.[14][15]

  • Hydrolytic Pathway: Hydrolysis is generally not considered a primary degradation pathway under neutral conditions. The C-N bonds are relatively stable. However, under extreme pH (strongly acidic or basic) and elevated temperatures, cleavage of the tert-butyl group (de-tert-butylation) or other hydrolytic reactions could potentially occur, though this is less likely than redox reactions.[16]

Proposed Degradation Pathways Diagram

Below is a diagram illustrating the principal degradation routes for this compound based on established chemical principles for nitroaromatic compounds.

G Parent This compound Nitroso N-tert-Butyl-2-nitrosoaniline Parent->Nitroso Reduction [H] Hydroxylated Hydroxylated Intermediates (e.g., Aminophenols) Parent->Hydroxylated Oxidation [O] Photolysis (•OH) NOxide N-Oxide Derivatives Parent->NOxide Oxidation [O] Hydroxylamine N-tert-Butyl-N-(2-aminophenyl)hydroxylamine Nitroso->Hydroxylamine Reduction [H] Amine 1-tert-Butyl-2,3-diaminobenzene Hydroxylamine->Amine Reduction [H] RingOpening Ring Cleavage Products (Carboxylic Acids, etc.) Hydroxylated->RingOpening Further Oxidation

Caption: Predicted degradation pathways for this compound.

Troubleshooting Experimental Issues

Question: I am performing a forced degradation study, but my mass balance is poor (<90%). What could be the cause?

A poor mass balance is a common issue in forced degradation studies and suggests that not all degradants are being accounted for.[12] Here are the likely causes and troubleshooting steps:

Potential Cause Explanation & Causality Recommended Action
Volatile Degradants Small molecule fragments, such as those from aromatic ring cleavage or de-tert-butylation, may be volatile and not retained or detected by standard HPLC methods.Use a mass spectrometer (LC-MS) to look for low m/z ions. Consider headspace GC-MS analysis if highly volatile products are suspected.
Non-Chromophoric Degradants Some degradation products may lack a UV-Vis chromophore, making them invisible to PDA/UV detectors. This is common after the aromatic ring has been destroyed.Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector.
Precipitation Degradation products may be insoluble in the sample diluent, causing them to precipitate out of solution and not be injected into the analytical system.Visually inspect your stressed samples for any cloudiness or particulates. If observed, try a different diluent with stronger solubilizing power.
Adsorption to Vials/Column Highly polar or reactive degradants can adsorb to glass vials or irreversibly bind to the HPLC column stationary phase.Use silanized glass vials. Check for recovery by preparing a standard in the vial and transferring it to a new one before analysis. Test different column chemistries.
Inappropriate HPLC Method The chromatographic method (e.g., gradient, mobile phase) may not be capable of eluting all degradants from the column. Some may be retained indefinitely.Develop a gradient that runs to 95-100% organic solvent to ensure all compounds are eluted. Perform a column flush after each run.
Question: My degradation rate is much slower than expected, even under harsh stress conditions. Why?

The N-tert-Butyl group provides significant steric hindrance around the ortho-amino group. This bulkiness can protect the amino group and, to some extent, the adjacent nitro group from chemical attack, slowing down reaction kinetics.

  • For Hydrolysis: The steric bulk makes it physically difficult for water molecules or hydronium/hydroxide ions to approach the reactive sites.

  • For Redox Reactions: The tert-butyl group can limit the approach of oxidizing or reducing agents. While the nitro group is still reactive, its rate of reaction may be slower compared to an unhindered analogue like 2-nitroaniline.[17]

  • Solubility Issues: If this compound has low solubility in your aqueous stress medium, the reaction will be limited by the dissolution rate. The effective concentration in solution may be much lower than the nominal concentration. Consider adding a co-solvent (e.g., acetonitrile, methanol) to increase solubility, but be mindful that this can also alter the degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation (stress testing) study to identify potential degradation products and pathways for this compound, in line with regulatory expectations.[13][18][19]

Objective: To generate likely degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

  • HPLC system with UV/PDA and/or MS detector

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Conditions Setup:

    • For each condition, prepare a sample and a corresponding blank (containing only the stressor and diluent).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at 60°C, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. If no degradation is observed after 24 hours, heat to 60°C.

    • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • Thermal Stress (Solution): Heat the stock solution at 80°C for 48 hours.

    • Photostability: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep control samples wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a target concentration of ~0.1 mg/mL with a 50:50 water:acetonitrile mixture.

    • Analyze by a stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative peak areas of all degradation products.

    • Perform a mass balance calculation to ensure all major products are accounted for.

    • If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Forced Degradation Workflow Diagram

G cluster_stress Apply Stress Conditions (Target ~10-20% Degradation) cluster_data Data Analysis & Interpretation start Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT/60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide photo Photolysis (ICH Q1B) start->photo thermal Thermal (80°C, Solid/Solution) start->thermal sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxide->sampling photo->sampling thermal->sampling prep Neutralize (if needed) & Dilute to 0.1 mg/mL sampling->prep analysis Analyze via Stability-Indicating HPLC-UV/MS Method prep->analysis pathway Identify Degradants & Propose Pathways analysis->pathway mass_balance Calculate Mass Balance & Purity analysis->mass_balance end Final Report pathway->end mass_balance->end

Caption: A typical experimental workflow for a forced degradation study.

References

  • Title: Photocatalytic Degradation of p-Nitroaniline with Composite Photocatalyst H3P12W40/TiO 2 Source: Scilit URL
  • Source: National Institutes of Health (PMC)
  • Title: Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process Source: PubMed URL
  • Title: The Hydroxylation of Aromatic Nitro Compounds by Alkalies Source: eJournals @ Oklahoma State University Library URL
  • Title: A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process Source: ResearchGate URL
  • Title: Preventing degradation of 2-(2-Hydroxyethoxy)
  • Title: High-rate biodegradation of 3-and 4-nitroaniline Source: ResearchGate URL
  • Title: Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation Source: ResearchGate URL
  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL
  • Title: Forced Degradation Studies to Assess the Stability of Drugs and Products Source: ResearchGate URL
  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL
  • Title: Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process Source: ResearchGate URL
  • Title: Forced Degradation and Stability Testing: Strategies and Analytical Perspectives Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Royal Society of Chemistry URL
  • Title: Forced Degradation Studies Source: MedCrave online URL
  • Title: What are Forced Degradation Studies?
  • Title: Bacterial pathways for degradation of nitroaromatics Source: PubMed URL
  • Title: Biodegradation of p-nitroaniline in alkaline condition by pseudomonas sp.
  • Title: 2-Nitroaniline - Wikipedia Source: Wikipedia URL

Sources

Technical Support Center: A Guide to Stabilizing N-tert-Butyl-2-nitroaniline During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-Butyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. The stability and purity of this compound are paramount for the reliability and reproducibility of experimental outcomes. This document provides in-depth, field-proven insights into proper storage, troubleshooting common degradation issues, and understanding the science behind its stability.

Section 1: Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common questions our team receives regarding the long-term storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, this compound should be stored under controlled conditions. The tert-butyl group provides some steric stability, but the nitroaniline moiety remains susceptible to environmental factors[1]. The optimal storage protocol is summarized in the table below.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Low temperatures slow down the rate of potential thermal decomposition reactions. Some suppliers explicitly recommend refrigerated storage[2].
Atmosphere Inert Gas (Argon or Nitrogen)While stable in air for short periods, long-term storage under an inert atmosphere minimizes the risk of oxidative degradation.
Light Exposure Protect from Light (Amber Vial)Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV-visible light[3][4].
Container Tightly Sealed Glass ContainerA tightly sealed container prevents moisture ingress and sublimation. Glass is preferred for its inertness. Safety data sheets consistently advise keeping the container tightly closed[2].
Location Dry, Well-Ventilated AreaStoring in a dry environment is crucial to prevent hydrolysis. A well-ventilated area is a standard safety precaution for chemical storage.

Q2: What are the primary physical and chemical signs of degradation?

Early detection of degradation is key to avoiding compromised experimental results. Be vigilant for the following indicators:

  • Color Change: Pure this compound is a yellow-orange crystalline solid[5]. A noticeable darkening to a brown or reddish-brown color often indicates the formation of degradation byproducts.

  • Change in Physical State: Caking, clumping, or the appearance of an oily film suggests moisture absorption or the generation of liquid impurities.

  • Insolubility: If the compound fails to dissolve completely in a solvent in which it is known to be soluble, this may indicate the formation of polymeric or insoluble degradation products.

  • Analytical Discrepancies: The most definitive sign of degradation is the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) or spectra (e.g., NMR) when compared to a reference standard or an initial analysis of the batch.

Q3: What environmental factors can accelerate the degradation of this compound?

Several factors can compromise the stability of the compound. Understanding these allows for proactive prevention.

  • Heat: Elevated temperatures can provide the activation energy needed to initiate thermal decomposition. The ortho-nitroaniline structure can be prone to intramolecular reactions and decomposition, with onset temperatures for decomposition of similar compounds noted around 225°C[6]. While stable at room temperature, long-term exposure to heat should be avoided.

  • Light: Nitroaromatic compounds can absorb light, leading to photochemical reactions that break down the molecule. This can generate reactive species like nitrous acid (HONO) and other radicals, which can further catalyze degradation[4].

  • Moisture: Although this compound has low water solubility, the presence of moisture can facilitate hydrolysis over long storage periods, particularly if acidic or basic impurities are present.

  • Chemical Contaminants: Strong oxidizing agents, strong acids, and bases are incompatible with nitroanilines and can catalyze decomposition[7]. The presence of residual catalysts or reagents from synthesis can also reduce long-term stability.

Q4: Are any stabilizing agents recommended for long-term storage?

For high-purity solid this compound stored under the recommended conditions (cold, dark, dry, inert atmosphere), stabilizing agents are generally not required. The addition of stabilizers is more common in formulations or materials where the compound is mixed with other reactive components, such as propellants[8][9].

However, if degradation is suspected to be caused by the release of acidic nitrogen oxides (a common decomposition pathway for nitro compounds), the inclusion of a neutral, high-surface-area adsorbent could theoretically help. For instance, silica gel has been patented as a stabilizer for nitrated organic compounds to adsorb harmful nitrogen oxides[10]. This is an advanced measure and should be considered only after confirming that standard storage protocols are insufficient.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the storage and use of this compound.

Problem: My sample of this compound has darkened significantly since I received it.

  • Probable Cause: This is a strong indicator of degradation, likely due to exposure to light or heat. Photodegradation or thermal stress can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Quarantine the Sample: Immediately isolate the vial to prevent its accidental use in experiments.

    • Review Storage Conditions: Verify that the sample has been stored according to the recommendations in the FAQ section (refrigerated, protected from light).

    • Perform Purity Analysis: The most reliable way to assess the sample's integrity is to perform a purity analysis, preferably using High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to a reference standard or the certificate of analysis that came with the compound.

    • Decision: If the purity has dropped significantly (e.g., >5% impurities) or if new, major impurity peaks are present, the sample should be discarded according to your institution's hazardous waste disposal procedures[11]. If the purity is still acceptable for your application, you may choose to use it but should note the potential for altered reactivity.

Problem: I am seeing new, unidentified peaks in my HPLC/LC-MS analysis.

  • Probable Cause: These peaks likely correspond to degradation products. The identity of these products can give clues to the degradation pathway. For example, the reduction of the nitro group or modifications to the aniline moiety are common pathways for nitroaromatic compounds[12][13].

  • Troubleshooting Steps:

    • Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the impurity peaks. This can help in proposing potential structures. Common degradation products could involve the loss of the tert-butyl group, reduction of the nitro group to a nitroso or amino group, or hydroxylation of the aromatic ring.

    • Investigate the Cause:

      • If the impurities appear in a freshly opened vial, contact the supplier with the batch number and analytical data.

      • If the impurities have appeared over time, review your storage and handling procedures. Ensure the cap is sealing properly and that the sample is not being repeatedly warmed to room temperature and re-cooled, which can introduce moisture from condensation.

    • Consult the Troubleshooting Workflow Diagram below.

Troubleshooting Workflow for Suspected Degradation

G observe Observe Sample (Visual or Analytical) check Degradation Suspected? observe->check quarantine Quarantine the Batch check->quarantine  Yes no_issue No Issue Detected Proceed with Use check->no_issue  No analyze Perform Purity Analysis (e.g., HPLC) quarantine->analyze compare Purity within Acceptable Limits? analyze->compare use Use with Caution (Document Purity) compare->use  Yes dispose Dispose of Sample per Safety Guidelines compare->dispose  No

Caption: Decision workflow for handling potentially degraded this compound.

Section 3: Key Protocols and Scientific Insights

Protocol 3.1: Standardized Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. It is based on standard techniques for analyzing nitroaromatic compounds and should be validated in your laboratory[14][15][16].

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Sample Diluent: Acetonitrile or a 50:50 mixture of Acetonitrile:Water.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan).

      • Gradient Program:

        • 0-2 min: 60% B

        • 2-15 min: Gradient from 60% to 95% B

        • 15-20 min: Hold at 95% B

        • 20.1-25 min: Return to 60% B (re-equilibration).

    • Data Analysis: Calculate the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram. The presence of significant peaks at different retention times indicates impurities[14].

Scientific Insight: Primary Degradation Pathways

The instability of this compound is primarily rooted in the chemistry of the nitroaniline functional group. The following diagram illustrates the main environmental stressors and the resulting degradation.

G cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways start This compound (Stable State) thermal Thermal Decomposition (e.g., intramolecular reactions) photo Photodegradation (e.g., radical formation) hydrolysis Hydrolysis/Catalysis (e.g., reaction with H₂O) heat Heat heat->thermal light Light (UV/Vis) light->photo contaminants Moisture & Contaminants contaminants->hydrolysis products Degradation Products (Colored Impurities, Loss of Purity) thermal->products photo->products hydrolysis->products

Caption: Key environmental factors leading to the degradation of this compound.

  • Thermal Decomposition: As observed in related o-nitroaniline derivatives, heat can induce intramolecular reactions, potentially involving the amino hydrogen and the ortho-nitro group, leading to complex decomposition products[17].

  • Photodegradation: Nitroaromatic compounds are well-known to be photosensitive. Absorption of UV or visible light can excite the molecule, leading to the formation of radicals or other reactive species that initiate degradation[3][18]. This is a significant pathway and underscores the importance of storing the compound in the dark.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences.
  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences (RSC Publishing).
  • Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021).
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis.
  • SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
  • Safety data sheet - 2-Nitroaniline. (2022). CPAchem Ltd.
  • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
  • Safety Data Sheet - 4-(tert-Butyl)-2-nitroaniline. (2023). Combi-Blocks, Inc.
  • Stabilizer for nitrated organic compounds.
  • N-(tert-Butyl)-2-nitroaniline. MySkinRecipes.
  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • 4-Nitroaniline | C6H6N2O2 | CID 7475. PubChem - NIH.
  • Material Safety Data Sheet - 2-Nitroaniline. Acros Organics.
  • A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC. Benchchem.
  • 4-Nitroaniline. Wikipedia.
  • Safety Data Sheet 4-(tert-Butyl)-2-nitroaniline. (2016). Synquest Labs.
  • SAFETY DATA SHEET - 2-Nitroaniline. Fisher Scientific.
  • Safety Data Sheet - 2-Nitroaniline. (2015). LGC Standards.
  • Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants. ChemRxiv.
  • Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants. (2023).
  • Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline. Benchchem.
  • Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. (2025).
  • 2-(tert-Butyl)-5-nitroaniline. ChemScene.
  • Nitrocellulose-based propellants: elucidation of the mechanisms of the diphenylamine stabilizer employing density functional theory. (2023).
  • Bacterial pathways for degradation of nitroarom
  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (2018). PubMed Central.
  • Kinetic degradation processes of butyl- and phenyltins in soils. (2006). PubMed.
  • 5-tert-butyl-2-nitroaniline.
  • N-tert-butyl-4-nitroaniline. Solubility of Things.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem.
  • An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline. Benchchem.
  • 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573. PubChem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • High-rate biodegradation of 3-and 4-nitroaniline. (2025).
  • Application Notes and Protocols for the Purity Assessment of 2,3,4,6-Tetranitroaniline. Benchchem.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
  • A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
  • Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. University of Wisconsin-Madison Chemistry Department.
  • 2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem - NIH.
  • CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Bal Seal Engineering.

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Technical Support Center: Troubleshooting Low Yield in the Nitration of tert-Butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic nitration of tert-butylaniline. We provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with nitric and sulfuric acid resulted in a low yield of nitrated product and a significant amount of dark, tarry byproduct. What is the primary cause?

A: This is a classic and highly common issue when nitrating anilines directly. The primary cause is the high reactivity of the aniline substrate itself under harsh acidic conditions.

  • Oxidation of the Amino Group: The amino group (-NH₂) is a powerful activating group that makes the aromatic ring highly susceptible to electrophilic attack. However, concentrated nitric acid is a strong oxidizing agent. It can directly oxidize the electron-rich aniline, leading to the formation of complex, polymeric, and often intractable tarry materials instead of the desired nitro product.[1][2]

  • Over-Nitration: The strongly activating nature of the amino group can also lead to the formation of dinitro or even trinitro products, further complicating the product mixture and reducing the yield of the desired mono-nitro compound.[2][3]

The fundamental issue is that the reaction conditions required to generate the nitronium ion (NO₂⁺) electrophile are also conditions that degrade the starting material.

Q2: I observe a significant amount of the meta-nitro product in my reaction mixture, sometimes as high as 40-50%. Isn't the amino group an ortho, para-director?

A: Your understanding of the amino group's directing effect is correct, but the reaction environment dramatically alters its behavior. The formation of a substantial amount of the meta isomer is a direct consequence of the strongly acidic reaction medium.

  • Formation of the Anilinium Ion: The amino group is basic and readily protonated by the concentrated sulfuric acid in the nitrating mixture. This acid-base reaction converts the ortho, para-directing amino group (-NH₂) into an anilinium group (-NH₃⁺).[1][4][5]

  • Meta-Directing Effect: The anilinium ion has a positive charge on the nitrogen, which exerts a strong electron-withdrawing inductive effect on the aromatic ring. This effect deactivates the ring towards electrophilic attack, particularly at the ortho and para positions. Consequently, the meta position becomes the most favorable site for attack by the nitronium ion, leading to significant formation of the meta-nitroaniline.[6][7]

The final product distribution is a competition between the nitration of the small amount of remaining unprotonated aniline (ortho, para products) and the nitration of the abundant anilinium ion (meta product).

G cluster_0 Reaction Environment: Strong Acid (HNO₃/H₂SO₄) cluster_1 Nitration Products Aniline tert-Butylaniline (-NH₂) Ortho, Para-Director Protonation Protonation (Fast Equilibrium) Aniline->Protonation H⁺ OP_Product Ortho/Para Isomers (Low Yield) Aniline->OP_Product Nitration Anilinium tert-Butyl anilinium Ion (-NH₃⁺) Meta-Director Anilinium->Protonation -H⁺ M_Product Meta Isomer (High Yield) Anilinium->M_Product Nitration Protonation->Anilinium

Caption: Protonation equilibrium of tert-butylaniline in strong acid.

Q3: My yield of the ortho-nitro product is nearly zero, far less than the para isomer. Why is the steric hindrance so pronounced?

A: This outcome is expected and is a direct result of steric hindrance from the bulky tert-butyl group.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[8] It consists of three methyl groups attached to a central carbon, creating a large, three-dimensional obstacle. During electrophilic aromatic substitution, the incoming electrophile (NO₂⁺) must approach the aromatic ring to form the sigma complex intermediate.

  • Steric Shielding: The tert-butyl group physically blocks the two adjacent ortho positions. This makes it exceptionally difficult for the nitronium ion to attack these sites.[9][10]

  • Favorable Para Attack: The para position is on the opposite side of the ring from the tert-butyl group and is completely unhindered, making it the most accessible position for electrophilic attack.

When you combine the steric hindrance of the tert-butyl group with the electronic deactivation at the ortho position caused by the anilinium ion, the formation of the ortho product becomes extremely unfavorable.[7]

Recommended High-Yield Protocol: Amine Protection Strategy

To overcome the issues of oxidation, meta-product formation, and low yield, the most reliable strategy is to temporarily "protect" the amino group. This involves converting it into a less reactive, but still ortho, para-directing, functional group. The most common method is acetylation to form an acetanilide.[11][12][13][14]

This multi-step synthesis is far more controllable and consistently provides a higher yield of the desired p-nitro product.

workflow start tert-Butylaniline step1 Step 1: Protection (Acetylation) start->step1 Acetic Anhydride intermediate N-(tert-butylphenyl)acetamide step1->intermediate step2 Step 2: Nitration intermediate->step2 HNO₃ / H₂SO₄ nitro_intermediate N-(tert-butyl-4-nitrophenyl)acetamide step2->nitro_intermediate step3 Step 3: Deprotection (Hydrolysis) nitro_intermediate->step3 Acid or Base end p-nitro-tert-butylaniline (High Yield, High Purity) step3->end

Caption: High-yield workflow via amine protection.

Experimental Protocol: Three-Step Synthesis of p-nitro-tert-butylaniline

Step 1: Acetylation of tert-Butylaniline (Protection)

  • Setup: In a flask equipped with a magnetic stirrer, dissolve tert-butylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Workup: Pour the reaction mixture into a beaker of ice water. The acetanilide product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product, N-(tert-butylphenyl)acetamide, should be a stable, crystalline solid. Confirm purity via TLC or melting point before proceeding.

Step 2: Nitration of N-(tert-butylphenyl)acetamide

  • Setup: In a clean, dry flask submerged in an ice-salt bath (0-5 °C), add concentrated sulfuric acid.

  • Dissolution: Slowly add the dried acetanilide from Step 1 to the cold sulfuric acid with stirring. Ensure it dissolves completely. Maintain the low temperature.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the dissolved acetanilide solution. CRITICAL: Monitor the temperature closely and maintain it below 10 °C to prevent over-nitration and side reactions.[15] The addition should be very slow.

  • Reaction: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30-60 minutes.

  • Workup: Very carefully pour the reaction mixture onto a large amount of crushed ice. A yellow solid, the nitrated acetanilide, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral to litmus paper, and dry.

Step 3: Hydrolysis of N-(tert-butyl-4-nitrophenyl)acetamide (Deprotection)

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrated acetanilide from Step 2 with a mixture of ethanol and concentrated hydrochloric acid (or aqueous sulfuric acid).

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.

  • Neutralization: Slowly neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline. The desired p-nitro-tert-butylaniline will precipitate as a yellow solid.

  • Isolation & Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield bright yellow crystals of the final product.[16]

Alternative Methodologies & Purification
Q4: Are there milder nitrating agents that can be used to avoid the harsh conditions of mixed acid?

A: Yes, several alternative nitrating agents have been developed for sensitive substrates like anilines. These can offer improved selectivity and milder reaction conditions, potentially avoiding the need for a protecting group in some cases.

Nitrating AgentTypical Conditions & NotesPotential AdvantagesReference
Bismuth Nitrate Pentahydrate Bi(NO₃)₃•5H₂O in a solvent like DCM, often with acetic anhydride.Avoids strong corrosive acids; can show good regioselectivity for ortho or para products depending on the substrate.[17][18][17][18]
tert-Butyl Nitrite (TBN) TBN in a solvent like acetonitrile, often at elevated temperatures.Can provide regioselective nitration for N-alkyl anilines and is also used for phenols.[19][20][19][20][21]
Other Metal Nitrates Various transition metal nitrates have been explored.Can offer unique selectivity profiles, though mixtures are still possible.[3][2][3]

These methods are worth exploring if the standard protection-deprotection sequence is not suitable for your specific application.

Q5: What is the best way to purify the final product and separate any isomeric impurities?

A: The primary methods for purifying nitroanilines are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure material if the desired isomer is the major product and has different solubility properties from the impurities. A common solvent system is an ethanol/water mixture.[16]

  • Silica Gel Column Chromatography: If you have a mixture of isomers (ortho, para, meta), column chromatography is the most reliable method for separation. The different isomers will have different polarities and thus elute at different rates.[22] The choice of eluent (e.g., a hexanes/ethyl acetate gradient) will depend on the specific polarity of your compounds.

References
  • Brainly.in. (2019, March 16).
  • BenchChem. (2025). A Comparative Analysis of Sterically Hindered and Unhindered Nitroanilines for Researchers and Drug Development Professionals.
  • PubMed. (n.d.). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • ResearchGate. (2025, October 31).
  • Ingenta Connect. (2025, February 1). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]

  • Quora. (2020, November 30). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?
  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani.
  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 25).
  • ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
  • ResearchGate. (2014, November 9).
  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. (A)
  • askIITians. (2025, July 23).
  • Sarthaks eConnect. (2020, February 28). During the nitration of aniline, the amino group is protected by.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • YouTube. (2021, October 2). 7.
  • YouTube. (2022, December 22).
  • Allen. (n.d.). In the nitration of aniline the amino group is protected by conversion into.
  • Google Patents. (n.d.). US2578328A - Process for reducing nitroanilines.
  • ResearchGate. (n.d.). Nitration of indolines using tert‐butyl nitrite in acetonitrile medium.
  • BenchChem. (2025). The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine.
  • Infinity Learn. (n.d.). In the nitration of aniline, the amino group is protected by conversion into.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Diethylaniline.
  • ResearchGate. (2025, August 6). STUDIES IN NITRATION, III.
  • ACS Publications. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support | Organic Letters. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PubMed. (n.d.). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 27).
  • YouTube. (2020, November 5).
  • The Chemical Educator. (2018, June 26). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
  • Dalton Transactions (RSC Publishing). (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 6).

Sources

Technical Support Center: Optimizing Mobile Phase for N-tert-Butyl-2-nitroaniline HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-tert-Butyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize foundational chromatographic principles with field-proven insights to empower you to overcome obstacles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial setup and optimization of the mobile phase for this compound analysis.

Q1: What is a recommended starting mobile phase for the HPLC analysis of this compound on a C18 column?

A foundational approach for a hydrophobic molecule like this compound on a C18 column is reversed-phase chromatography. A typical starting mobile phase would be a mixture of an organic solvent and an aqueous buffer.

  • Organic Solvents: Acetonitrile is often the preferred organic solvent due to its lower viscosity and UV transparency. Methanol is a suitable alternative and can offer different selectivity.

  • Aqueous Phase: HPLC-grade water is essential. The addition of an acid modifier is highly recommended to control the ionization of the analyte and minimize interactions with the stationary phase.

A good starting point for isocratic elution would be:

ComponentRecommended Starting PercentageRationale
Acetonitrile50-60%Provides sufficient elution strength for a moderately nonpolar analyte.
Water40-50%The aqueous component in reversed-phase chromatography.
Acid Modifier0.1% (v/v)Controls analyte ionization and improves peak shape.

For gradient elution, a typical starting gradient could be:

Time (min)% Acetonitrile% Water (with 0.1% Acid)
04060
208020
258020
264060
304060

This gradient allows for the elution of a broader range of analytes and can help in determining the optimal isocratic conditions.

Q2: Why is an acid modifier necessary in the mobile phase?

The inclusion of an acid modifier, such as formic acid or phosphoric acid, is crucial for several reasons[1][2][3]:

  • Control of Analyte Ionization: this compound is a weak base due to the lone pair of electrons on the aniline nitrogen. The basicity is significantly reduced by the electron-withdrawing nitro group and potential steric hindrance from the tert-butyl group. By maintaining a low pH (typically 2-3 units below the pKa of the analyte's conjugate acid), the aniline group is protonated, ensuring a single ionic form and preventing peak splitting or broadening.

  • Suppression of Silanol Interactions: Silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At mid-range pH values, these silanols can be deprotonated to Si-O-, which can interact with the protonated basic analyte, leading to peak tailing[4]. A low pH mobile phase keeps the silanols in their neutral form, minimizing these secondary interactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a trailing edge that extends from the peak maximum.

Causality: Peak tailing for basic compounds like this compound is often a result of strong interactions between the analyte and the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH: The most common cause of peak tailing for basic analytes is undesirable ionic interactions with the stationary phase. Ensure your mobile phase contains an acid modifier to maintain a low pH. A good rule of thumb is to have the mobile phase pH at least 2 units below the pKa of the analyte's conjugate acid[1].

  • Check for Column Contamination or Degradation: Over time, columns can accumulate contaminants or the stationary phase can degrade, exposing more active silanol sites. Flush the column with a strong solvent, like isopropanol, or consider replacing it if performance does not improve.

  • Evaluate Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or diluting the sample.

  • Consider an Alternative Column: If tailing persists, you might be using a column with a high level of silanol activity. Consider a column with end-capping or a different stationary phase chemistry that is more suitable for basic compounds.

Issue 2: Poor Resolution Between this compound and Impurities

Symptom: The peak for this compound overlaps with the peaks of other components in the sample.

Causality: Poor resolution indicates that the chromatographic conditions are not sufficient to separate the analytes of interest. This can be due to inadequate mobile phase strength or suboptimal selectivity.

Optimization Strategy:

Caption: Strategy for improving peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength:

    • Isocratic Elution: If peaks are eluting too quickly and are bunched together, decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and potentially improve separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage may be beneficial.

    • Gradient Elution: To improve the separation of closely eluting peaks, make the gradient shallower (i.e., increase the gradient time or decrease the change in organic solvent percentage per unit of time).

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to achieve similar retention times, but the elution order and separation of peaks may change favorably.

  • Consider a Different Stationary Phase: If altering the mobile phase does not provide the desired resolution, the interaction between the analytes and the stationary phase may need to be changed. Consider a column with a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.

Issue 3: Variable Retention Times

Symptom: The retention time for this compound shifts between injections or between different days.

Causality: Fluctuating retention times are often indicative of a lack of stability in the HPLC system or the mobile phase.

Troubleshooting Protocol:

  • Ensure Proper System Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when changing mobile phase compositions.

  • Check for Mobile Phase Inconsistency:

    • Evaporation: Organic solvents are volatile. If the mobile phase is left standing for extended periods, the composition can change due to evaporation, leading to shorter retention times. Prepare fresh mobile phase daily.

    • Inaccurate Mixing: If preparing the mobile phase manually, ensure accurate measurements of each component.

  • Verify Pump Performance: Inconsistent flow from the pump will directly affect retention times. Check for leaks and ensure the pump is delivering a stable flow rate.

  • Control Column Temperature: Temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase. Using a column oven will provide a stable temperature and lead to more reproducible retention times.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

This protocol outlines the steps for preparing a mobile phase of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (ACS grade or higher)

  • Graduated cylinders

  • Volumetric flask (1 L)

  • Sterile, filtered solvent bottles

Procedure:

  • Measure 500 mL of HPLC-grade water using a graduated cylinder and transfer it to a 1 L volumetric flask.

  • Carefully add 1.0 mL of formic acid to the water in the volumetric flask.

  • Measure 500 mL of HPLC-grade acetonitrile using a separate, clean graduated cylinder.

  • Add the acetonitrile to the volumetric flask containing the acidified water.

  • Mix the solution thoroughly.

  • Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove any particulate matter.

  • Degas the mobile phase using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.

  • Transfer the prepared mobile phase to a clearly labeled solvent bottle.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Separation of 4-tert-Butyl-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Quenching Procedures for N-tert-Butyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the quenching procedures in the synthesis of N-tert-Butyl-2-nitroaniline. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching and work-up of the this compound synthesis.

Question 1: After quenching my nitration reaction with an aqueous base, my product seems to have oiled out and is difficult to handle. What is happening and how can I resolve this?

Answer:

"Oiling out" of the product is a common issue, particularly with highly substituted, lipophilic molecules like this compound. This phenomenon occurs when the melting point of the crude product is lower than the temperature of the quenching medium, or when impurities depress the melting point significantly.

Potential Causes:

  • Exothermic Quenching: The neutralization of a strong acid (e.g., sulfuric acid used in nitration) with a base is highly exothermic. If the quenching is performed too quickly, the temperature of the mixture can rise above the melting point of your product.

  • High Impurity Levels: The presence of unreacted starting materials or side-products can lead to the formation of a eutectic mixture with a lower melting point than the pure product.

  • Insufficient Cooling: The reaction mixture may not have been adequately cooled before and during the quenching process.

Step-by-Step Solutions:

  • Controlled Quenching: Always perform the quenching process slowly in an ice bath. Add the quenching solution dropwise or in small portions to maintain a low temperature.

  • Pre-cooling: Ensure both the reaction mixture and the quenching solution are thoroughly chilled before you begin.

  • Inducing Crystallization: If the product has already oiled out, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the interface of the oil and the solution with a glass rod.

    • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the mixture.

  • Solvent Trituration: If crystallization is unsuccessful, you can attempt to solidify the oil by triturating it with a non-polar solvent like hexanes. This can help to remove impurities that are depressing the melting point.[1]

  • Extraction: If the product remains an oil, proceed with a standard liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane. The product can then be purified by column chromatography.

Question 2: My final product is a dark, discolored solid, not the expected yellow-orange crystals. What is the source of this discoloration and how can I prevent it?

Answer:

Discoloration in nitroaniline synthesis is often due to the formation of oxidation byproducts or residual acidic impurities. Anilines are susceptible to oxidation, which can be exacerbated by elevated temperatures and the presence of nitric acid.[2]

Potential Causes:

  • Oxidation: Exposure to excess nitric acid, air, or high temperatures during the reaction or work-up can lead to the formation of colored oxidation products.

  • Incomplete Quenching: Residual acid can promote the formation of polymeric, tar-like substances.[1]

  • Side Reactions: Over-nitration or other side reactions can produce highly colored impurities.

Preventative Measures and Solutions:

  • Temperature Control: Maintain the recommended low temperature throughout the nitration and quenching steps.

  • Thorough Quenching: Ensure the reaction mixture is fully neutralized. Check the pH of the aqueous layer after quenching to confirm it is neutral or slightly basic. A saturated solution of sodium bicarbonate is a common and effective quenching agent for neutralizing excess acid.[3][4]

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[1]

  • Recrystallization: A careful recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient to remove the colored impurities and obtain a product of the desired color and purity.[5]

Question 3: I have a significant amount of unreacted 2-nitroaniline in my crude product. How can I remove it without resorting to column chromatography?

Answer:

The presence of unreacted starting material is a common issue. While column chromatography is a robust purification method, an acid-base extraction can be an effective way to remove the more basic 2-nitroaniline from your less basic this compound product. The bulky tert-butyl group decreases the basicity of the amino group in the product.

Procedure for Acid-Base Extraction:

  • Dissolve the Crude Product: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 2-nitroaniline will be protonated to form a water-soluble salt and will move into the aqueous layer.[6]

  • Separation: Separate the organic layer containing your desired product from the aqueous layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the 2-nitroaniline.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Brine Wash and Drying: Finally, wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain your purified product.[3]

It is important to note that the high lipophilicity of this compound may reduce the efficiency of this method, but it can be effective for removing significant amounts of the more basic starting material.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the quenching step in the synthesis of this compound?

A1: The quenching step serves two main purposes:

  • Neutralization: The nitration of anilines is typically carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst. The quenching step neutralizes this excess acid, which is crucial for preventing product degradation and facilitating a safe work-up.

  • Product Precipitation: By neutralizing the acidic reaction mixture and adding water, the solubility of the organic product is significantly decreased, often causing it to precipitate out of the solution, which aids in its isolation.[3][5]

Q2: What are the most common quenching agents for this synthesis, and what are their advantages and disadvantages?

A2: The choice of quenching agent is critical for a successful and safe work-up. Here is a comparison of common quenching agents:

Quenching AgentAdvantagesDisadvantages
Saturated Sodium Bicarbonate (NaHCO₃) Solution - Mildly basic, reducing the risk of hydrolyzing sensitive functional groups.- The release of CO₂ gas can be a visual indicator of neutralization.- Can cause significant foaming due to CO₂ evolution, requiring slow and careful addition.- May not be strong enough to neutralize very acidic solutions quickly.
Saturated Sodium Carbonate (Na₂CO₃) Solution - More basic than sodium bicarbonate, allowing for faster neutralization.- Stronger base, which could potentially lead to side reactions if the product is base-sensitive.- Also produces CO₂ gas, leading to foaming.
Dilute Sodium Hydroxide (NaOH) Solution - Strong base that provides rapid and complete neutralization.- Highly exothermic reaction with strong acids, requiring excellent temperature control.- The high basicity can promote side reactions or product degradation.
Ice/Water - Primarily used to dilute the reaction mixture and dissipate heat before adding a basic quenching agent.- Does not neutralize the acid, so a subsequent basic quench is still required.

Q3: How can I monitor the completion of the quenching process?

A3: The most reliable way to monitor the completion of the quenching process is by using pH paper or a pH meter. After the addition of the quenching agent, thoroughly mix the biphasic solution and then test the pH of the aqueous layer. The quenching is complete when the aqueous layer is no longer acidic (typically a pH of 7-8 is desired). For quenching with bicarbonate or carbonate, the cessation of gas evolution is a good, though not definitive, indicator that the majority of the acid has been neutralized.

Experimental Workflow for Quenching

Below is a generalized step-by-step protocol for the quenching of an this compound synthesis reaction.

Protocol: Quenching the Nitration Reaction

  • Cooling: Once the reaction is complete (as determined by TLC or other monitoring methods), cool the reaction flask in an ice-water bath to 0-5 °C.

  • Dilution (Optional but Recommended): Slowly pour the cold reaction mixture over crushed ice with vigorous stirring. This helps to dilute the acid and dissipate heat.[3]

  • Neutralization: While maintaining the low temperature with an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate dropwise. Be cautious of foaming. Continue adding the bicarbonate solution until the evolution of CO₂ ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Product Isolation: The this compound product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any residual salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quenching Workflow Diagram

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up & Purification Reaction_Mixture Completed Nitration Mixture (this compound in strong acid) Cooling Cool to 0-5 °C (Ice Bath) Reaction_Mixture->Cooling 1. Dilution Pour over Crushed Ice (Optional) Cooling->Dilution 2. Neutralization Slowly add sat. NaHCO₃ (Monitor pH, control foaming) Dilution->Neutralization 3. Filtration Vacuum Filtration to collect crude solid Neutralization->Filtration 4. Washing Wash with Cold Water Filtration->Washing 5. Drying Dry the Product Washing->Drying 6. Purification Recrystallization Drying->Purification 7. Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for quenching and work-up of this compound synthesis.

References

  • Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline - Benchchem.
  • Aniline | C6H5NH2 | CID 6115 - PubChem - NIH.
  • Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem.
  • Technical Support Center: Purification of 2,4,6-Tritert-butyl-3-nitroaniline - Benchchem.
  • Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem.
  • Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline - Benchchem.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek.
  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in N-tert-Butyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of N-tert-Butyl-2-nitroaniline. The N-tert-butylation of 2-nitroaniline is an exothermic process that requires careful management to ensure safety, maximize yield, and maintain product purity. This document provides in-depth answers to frequently asked questions and troubleshoots common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the N-tert-butylation of 2-nitroaniline an exothermic reaction?

A1: The primary reason for the exothermicity is the formation of a stable carbon-nitrogen (C-N) bond, which releases a significant amount of energy. The reaction typically involves the alkylation of the amino group of 2-nitroaniline. The electron-withdrawing nature of the ortho-nitro group reduces the nucleophilicity of the amine, often necessitating more forceful reaction conditions to proceed at a reasonable rate, which can contribute to the overall heat evolution[1]. The specific enthalpy of reaction can vary based on the chosen reagents and solvent, but like many alkylation and nitration-related processes, it is energetically favorable and releases heat that must be actively managed[2][3].

Q2: What are the primary safety hazards associated with this synthesis?

A2: The main hazard is a thermal runaway . A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor[3]. This leads to a rapid increase in temperature and pressure, which can cause the following:

  • Violent boiling of the solvent: Can lead to reactor over-pressurization and rupture.

  • Secondary decomposition: At elevated temperatures, nitroaromatic compounds can undergo rapid, and sometimes explosive, decomposition, releasing large volumes of gas (e.g., NOx)[2][4]. The thermal stability of the reaction mixture is often lower than that of the pure final product[4].

  • Side reactions: Higher temperatures can promote undesired side reactions, such as N,N-dialkylation or O-alkylation of the nitro group, reducing yield and purity[1].

Proper heat management, kinetic understanding, and robust temperature control are essential to mitigate these risks[5].

Q3: What are the critical process parameters (CPPs) to monitor and control?

A3: The most critical parameters are:

  • Temperature: This is the most direct indicator of the reaction rate and heat accumulation. Use accurate, calibrated temperature probes and implement automated control systems where possible[5][6].

  • Reagent Addition Rate: The rate at which the tert-butylating agent is added directly controls the rate of heat generation. Slow, controlled, subsurface addition is crucial, especially during scale-up[3].

  • Agitation/Mixing: Efficient stirring is vital to prevent the formation of localized "hotspots" where the reaction rate is significantly higher. Inadequate mixing can lead to a sudden, violent reaction when the unreacted reagents eventually combine[5][7].

  • Concentration: Higher concentrations lead to faster reaction rates and greater heat output per unit volume. Working in dilute conditions provides a larger thermal mass to absorb the heat generated.

Troubleshooting Guide

Q4: My reaction temperature is spiking unexpectedly above the set point. What are the immediate steps and potential root causes?

A4: A temperature spike is a critical warning sign of a potential thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent.

  • Maximize Cooling: Engage emergency cooling. This may involve adding a dry ice/acetone bath to the exterior of the flask or increasing the flow of coolant to the reactor jacket.

  • Prepare for Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. A pre-chilled, appropriate quenching agent should be ready for addition. The goal of a quench is to stop or rapidly slow the chemical reaction[8].

Root Cause Analysis:

  • Addition Rate Too High: The most common cause. The rate of heat generation has overwhelmed the cooling system's capacity.

  • Inadequate Cooling: The cooling bath or jacketed system is not efficient enough for the scale or concentration of the reaction.

  • Poor Mixing: The agitator may have stopped, or its speed is too low, leading to a buildup of unreacted reagents and the formation of a hotspot[7].

  • Incorrect Stoichiometry: An error in reagent measurement could lead to a more vigorous reaction than anticipated.

The workflow below outlines a decision-making process for handling such an event.

G start Temperature Spike Detected (>5°C above setpoint) action1 IMMEDIATELY Stop Reagent Addition start->action1 action2 Maximize Cooling (e.g., add dry ice bath) action1->action2 decision1 Is Temperature Decreasing? action2->decision1 action3 Prepare Emergency Quench (e.g., pre-chilled solvent) decision1->action3 No decision2 Is Temperature Stabilized Below T_max? decision1->decision2 Yes action4 EXECUTE QUENCH Add quenching agent cautiously action3->action4 decision2->action3 No end_safe Reaction Controlled Resume protocol with reduced addition rate decision2->end_safe Yes end_unsafe Runaway Averted Isolate and analyze before proceeding action4->end_unsafe investigate Post-Incident Analysis: - Check cooling capacity - Verify addition rate - Inspect agitation end_safe->investigate end_unsafe->investigate

Caption: Troubleshooting workflow for a temperature excursion event.

Q5: I am observing low yield and multiple byproducts on my TLC/LC-MS analysis. How is this related to thermal control?

A5: Poor thermal control is a primary cause of reduced yield and impurity formation.

  • N,N-Dialkylation: At higher temperatures, the mono-alkylated product (this compound) can be sufficiently nucleophilic to react with another molecule of the tert-butylating agent. To minimize this, use a slight excess of 2-nitroaniline relative to the alkylating agent and maintain strict temperature control[1].

  • Decomposition: As discussed, elevated temperatures can begin to degrade the starting materials, intermediates, or the final product, especially given the presence of the nitro group which can render the molecule thermally sensitive[4][9].

  • Side Reactions with Solvent: Solvents that are stable at the target reaction temperature may begin to participate in side reactions if a significant exotherm occurs. For example, DMF or DMSO can decompose or react under harsh conditions.

Optimization Strategy:

  • Perform Calorimetry: Use Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the onset temperature for decomposition[2][5]. This data is crucial for safe scale-up.

  • Lower the Temperature: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Change Solvent: A higher-boiling point solvent can provide a wider safety margin, but ensure it does not negatively impact the reaction chemistry.

  • Use a Continuous Flow Reactor: For highly exothermic reactions, a continuous flow setup offers vastly superior heat transfer and temperature control compared to batch reactors, minimizing hotspots and improving reproducibility[3][7].

Q6: How do I design a safe and effective quenching procedure for this reaction?

A6: Quenching is the process of deactivating any remaining reactive species at the end of a reaction[8][10]. A poorly executed quench can be as hazardous as the reaction itself, often producing its own exotherm or gas evolution[10].

General Quenching Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture, typically to 0-10°C, in an ice bath. This slows the rate of the quenching reaction itself, making it more controllable[10][11].

  • Choose the Right Quenching Agent: The choice depends on the reagents used. If a strong base like NaH or tBuOK was used, a protic solvent like isopropanol or methanol should be added cautiously first to quench the excess base before adding water[12]. For other systems, slow, dropwise addition of water or a saturated aqueous solution (e.g., NH₄Cl) is common.

  • Add Dropwise with Vigorous Stirring: Never dump the quenching agent in all at once. Add it slowly and monitor the internal temperature. Be prepared for gas evolution (e.g., H₂ if NaH was used) and potential exotherms[11].

  • Allow to Warm Slowly: After the quench is complete, allow the mixture to warm to room temperature before proceeding with the workup[10].

The following table summarizes key parameters for a controlled synthesis.

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)Rationale & Key Considerations
Solvent Acetonitrile, DMF, DMSOAcetonitrile, ToluenePolar aprotic solvents are common. For scale-up, consider solvents with lower heat capacity and easier handling[1].
Base K₂CO₃, tBuOK, NaHK₂CO₃, Cs₂CO₃Stronger bases are often needed due to the low basicity of 2-nitroaniline. NaH requires extreme caution due to H₂ evolution[1].
Temperature 80-120°C80-100°CThe lowest temperature for a reasonable rate should be chosen. Pilot scale often uses lower temps to maintain a wider safety margin[1].
Addition Time 30-60 min2-4 hoursSlow addition is critical for heat management. The addition time must be scaled with the reaction volume to not exceed the heat removal capacity[3].
Agitation Magnetic StirrerOverhead Mechanical StirrerVigorous agitation is essential to ensure thermal and concentration homogeneity. Mechanical stirrers are required for larger volumes[5].

Experimental Protocol: Lab-Scale Synthesis with Enhanced Safety Controls

This protocol is a general guideline and must be adapted based on specific reagents and laboratory safety assessments.

  • Reactor Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a thermocouple, add 2-nitroaniline (1.0 eq.).

    • Place the flask in a cooling bath (e.g., ice-water) on a stirrer hotplate.

  • Reagent Preparation:

    • Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile, to achieve ~0.1 M concentration).

    • Prepare the tert-butylating agent (e.g., tert-butyl bromide, 1.05 eq.) in a dropping funnel.

  • Controlled Addition:

    • Begin vigorous stirring and allow the slurry to cool to the desired starting temperature (e.g., 10°C).

    • Add the alkylating agent dropwise from the funnel over 30-60 minutes, ensuring the internal temperature does not exceed the set limit (e.g., 25°C). The reaction is often exothermic, and the addition rate must be controlled to maintain the temperature[13].

  • Reaction & Monitoring:

    • After the addition is complete, slowly warm the reaction to the target temperature (e.g., 80°C) and hold for 2-4 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Quenching & Workup:

    • Once complete, cool the reaction to 0°C in an ice bath.

    • Slowly and dropwise, add cold water to quench any reactive species. Monitor for any exotherm or gas evolution[10][13].

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Assemble Dry Glassware (3-neck RBF, condenser) prep2 Charge 2-Nitroaniline, Base, and Solvent prep1->prep2 react1 Cool to 10°C prep2->react1 react2 Controlled Dropwise Addition of Tert-butylating Agent (Monitor Temp!) react1->react2 react3 Warm to 80°C Hold for 2-4h react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool to 0°C react4->workup1 workup2 Quench with Cold Water (Slowly!) workup1->workup2 workup3 Aqueous Workup & Extraction workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Caption: General experimental workflow for N-alkylation of 2-nitroaniline.

References

  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Go with the flow. SCI - Where Science Meets Business. [Link]

  • A Report on Reagents and its Quenching Methods. Open Access Journals. [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. National Center for Biotechnology Information (PMC). [Link]

  • Control of Exothermic Batch Process using Multivariable Genetic Algorithm. International Journal of Simulation Systems, Science & Technology. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • Model-Based Control Strategies for a Chemical Batch Reactor with Exothermic Reactions. ResearchGate. [Link]

  • What Is Quenching In Organic Chemistry? YouTube. [Link]

  • Nitration Reactions in Pharma Intermediates. Scribd. [Link]

  • Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). ACS Publications. [Link]

  • Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to N-tert-Butyl-2-nitroaniline and Other Nitroaniline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, nitroaniline derivatives serve as indispensable building blocks. Their unique electronic and structural properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, make them versatile precursors for a wide array of pharmaceuticals, dyes, and materials. This guide provides an in-depth technical comparison of N-tert-Butyl-2-nitroaniline with other key nitroaniline derivatives, namely 2-nitroaniline, 4-nitroaniline, N-methyl-2-nitroaniline, and N,N-dimethyl-2-nitroaniline. By examining their physicochemical properties, reactivity, and synthetic accessibility, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal derivative for their specific application.

The Impact of Substitution on Physicochemical Properties: A Comparative Overview

The introduction of substituents on the aniline nitrogen or the aromatic ring profoundly influences the physicochemical properties of nitroanilines. These properties, including melting point, boiling point, and solubility, are critical considerations in reaction setup, workup procedures, and formulation development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₀H₁₄N₂O₂194.2355-57DecomposesSoluble in nonpolar organic solvents, sparingly soluble in polar organic solvents, insoluble in water.
2-Nitroaniline C₆H₆N₂O₂138.1371.5284Sparingly soluble in water (0.117 g/100 mL at 20°C); soluble in ethanol and ether.
4-Nitroaniline C₆H₆N₂O₂138.12146-149332Slightly soluble in water (0.8 mg/mL at 18.5°C); soluble in ethanol and ether.
N-Methyl-2-nitroaniline C₇H₈N₂O₂152.1535-38>230Soluble in chloroform and methanol.
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂166.1857-58258Soluble in organic solvents.

The bulky tert-butyl group in this compound significantly impacts its physical properties. Its melting point is lower than that of the parent 2-nitroaniline, which can be attributed to the disruption of intermolecular hydrogen bonding and crystal packing by the sterically demanding tert-butyl group. Conversely, the increased molecular weight and van der Waals forces contribute to a higher boiling point compared to smaller N-alkylated derivatives, though it tends to decompose before boiling at atmospheric pressure. The lipophilic nature of the tert-butyl group renders this compound highly soluble in nonpolar organic solvents, a property that can be advantageous in certain reaction media.

Reactivity Profile: The Interplay of Steric and Electronic Effects

The reactivity of nitroaniline derivatives is a delicate balance of electronic effects, primarily governed by the electron-withdrawing nitro group, and steric hindrance, which is particularly pronounced in this compound.

Nucleophilicity of the Amino Group

The amino group in nitroanilines acts as a nucleophile in various reactions, such as alkylation and acylation. The nucleophilicity is significantly diminished by the electron-withdrawing nitro group, especially when it is in the ortho or para position, due to resonance delocalization of the nitrogen lone pair.

The presence of a tert-butyl group on the nitrogen atom in this compound introduces substantial steric hindrance around the nitrogen, further impeding its ability to act as a nucleophile. This steric shield can be strategically exploited to achieve selectivity in certain reactions. For instance, in reactions where both N- and O-alkylation are possible, the bulky tert-butyl group can favor O-alkylation of a nearby functional group by sterically blocking the nitrogen.

In contrast, N-methyl and N,N-dimethyl groups offer less steric hindrance than a tert-butyl group. While N-alkylation generally has a minor impact on the basicity compared to the powerful electronic effects of a ring-positioned nitro group, the increasing steric bulk from methyl to tert-butyl can significantly reduce the rate of reactions where the nitrogen atom is the nucleophilic center.

Caption: Factors influencing the nucleophilicity of the amino group in nitroaniline derivatives.

Electrophilic Aromatic Substitution

The aromatic ring of nitroanilines is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. The amino group, being an activating ortho-, para-director, competes with the deactivating and meta-directing effect of the nitro group. In 2-nitroaniline, this results in a complex reactivity pattern.

In this compound, the bulky tert-butyl group can further influence the regioselectivity of electrophilic aromatic substitution reactions. While the amino group directs incoming electrophiles to the ortho and para positions, the significant steric bulk of the tert-butyl group can hinder attack at the adjacent ortho position, potentially favoring substitution at the para position.

Synthesis of this compound and Derivatives

N-substituted nitroanilines are typically synthesized via nucleophilic aromatic substitution (SNA r) of a suitable nitro-substituted aryl halide with a primary or secondary amine. The synthesis of this compound, for example, can be achieved by reacting 2-chloronitrobenzene or 2-fluoronitrobenzene with tert-butylamine.

Synthesis_Workflow Start 2-Chloronitrobenzene + tert-Butylamine Reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Section: A Comparative Study of N-Acylation

To provide a practical comparison of the reactivity of these nitroaniline derivatives, a detailed experimental protocol for a competitive N-acylation reaction is presented below. This experiment is designed to be self-validating, allowing for a direct comparison of the nucleophilicity of the different aniline derivatives under identical conditions.

Objective

To compare the relative reactivity of this compound, 2-nitroaniline, 4-nitroaniline, and N-methyl-2-nitroaniline in a competitive acylation reaction with acetic anhydride.

Materials
  • This compound

  • 2-Nitroaniline

  • 4-Nitroaniline

  • N-Methyl-2-nitroaniline

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 1 mmol) of this compound, 2-nitroaniline, 4-nitroaniline, and N-methyl-2-nitroaniline in 20 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents relative to the total moles of anilines). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (0.5 equivalents relative to the total moles of anilines) dropwise to the reaction mixture. The use of a substoichiometric amount of the acylating agent is crucial for a competitive reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. Visualize the spots under UV light.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product mixture by ¹H NMR to determine the relative ratio of the acetylated products. Purify the individual acetylated products by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Expected Outcomes and Interpretation

Based on the principles of steric and electronic effects, the following trend in reactivity (from most reactive to least reactive) is anticipated:

4-Nitroaniline > 2-Nitroaniline > N-Methyl-2-nitroaniline > this compound

  • 4-Nitroaniline: The nitro group is para to the amino group, exerting a strong electron-withdrawing effect through resonance. However, the amino group is sterically unhindered, making it the most accessible for acylation among the primary amines.

  • 2-Nitroaniline: The ortho-nitro group exerts a strong electron-withdrawing effect and may participate in intramolecular hydrogen bonding, slightly reducing the nucleophilicity of the amino group compared to the para isomer.

  • N-Methyl-2-nitroaniline: The N-methyl group introduces some steric hindrance, making the nitrogen less accessible than in the primary anilines.

  • This compound: The bulky N-tert-butyl group provides significant steric shielding around the nitrogen atom, making it the least reactive towards acylation.

The relative ratios of the acetylated products, as determined by ¹H NMR analysis of the crude reaction mixture, will provide quantitative support for this predicted order of reactivity.

Conclusion

The choice of a nitroaniline derivative in research and development is a critical decision that can significantly impact the outcome of a synthetic sequence or the properties of a final product. This compound, with its pronounced steric hindrance, offers unique advantages in controlling reactivity and influencing molecular conformation. In contrast, less sterically hindered derivatives like 2-nitroaniline and 4-nitroaniline provide greater nucleophilicity at the amino group. This guide has provided a comprehensive comparison of these key derivatives, highlighting the crucial interplay of steric and electronic effects. The detailed experimental protocol offers a practical framework for researchers to quantitatively assess the relative reactivity of these compounds in their own laboratories, enabling a more informed and strategic selection of the optimal building block for their specific scientific endeavors.

References

  • 2-Nitroaniline - Wikipedia. Available at: [Link]

  • 4-Nitroaniline - Wikipedia. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Nitroanilines, organic compounds integral to the landscape of medicinal chemistry and materials science, are distinguished by the presence of both an amino and a nitro group on a benzene ring. Their utility as precursors for a vast array of dyes, pharmaceuticals, and antioxidants is well-documented.[1] The strategic placement of substituents—either on the amino nitrogen (N-substitution) or directly on the aromatic ring (ring-substitution)—dramatically alters the molecule's physicochemical properties, including its electronic structure, reactivity, and basicity.[2] This guide offers an in-depth, objective comparison of these two classes of nitroanilines, grounded in experimental data and detailed laboratory protocols, to empower researchers in their synthetic design and application.

Synthesis Strategies: Divergent Pathways to Positional Isomers

The synthetic methodologies for preparing N-substituted and ring-substituted nitroanilines are fundamentally distinct, dictated by the intended location of the functional groups.

Ring-Substituted Nitroanilines: Electrophilic Aromatic Substitution

The primary route to ring-substituted nitroanilines involves the electrophilic nitration of an aniline precursor. However, direct nitration of aniline is fraught with challenges; the strongly acidic conditions protonate the highly activating amino group, forming the anilinium ion, which is a meta-director and deactivates the ring. Furthermore, the amino group is susceptible to oxidation by the nitrating mixture, leading to a complex mixture of products and tar formation.[3]

To circumvent these issues and achieve the desired ortho- and para-isomers, a protection strategy is employed. The amino group is first acetylated to form acetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating and more sterically hindered, favoring the formation of the para-isomer. Following nitration, the acetyl group is readily removed by acid or base hydrolysis to yield the target nitroaniline.[4]

Caption: General workflow for the synthesis of N-substituted nitroanilines.

Comparative Analysis of Physicochemical Properties

The location of substitution profoundly influences the electronic and physical properties of the nitroaniline molecule.

Basicity and Acidity (pKa)

The basicity of the amino group is a key parameter that is dramatically affected by the substitution pattern.

  • Ring-Substituted: The electron-withdrawing nature of the nitro group significantly reduces the basicity of the aniline nitrogen. This effect is most pronounced when the nitro group is in the ortho or para position, as the nitrogen's lone pair can be delocalized onto the nitro group through resonance. [2]The meta isomer is more basic than the ortho and para isomers because this resonance delocalization is not possible, leaving only the weaker inductive effect to reduce basicity. [5]The ortho isomer is the least basic due to the combined influence of resonance, induction, and potential intramolecular hydrogen bonding between the amino and nitro groups. [5]

  • N-Substituted: N-alkylation, such as adding a methyl or ethyl group, generally has a much smaller impact on basicity compared to the powerful electronic effects of a ring-positioned nitro group. [2]The alkyl group has a weak electron-donating inductive effect, which slightly increases the electron density on the nitrogen. However, the dominant electronic character is still dictated by the electron-withdrawing nitro group on the ring.

Table 1: Comparison of pKa Values and Physical Properties

CompoundSubstitution TypepKa (of conjugate acid)Melting Point (°C)Water Solubility
2-NitroanilineRing-Substituted-0.26 [4]71.5Low
3-NitroanilineRing-Substituted2.5 [5]1141.2 g/L [6]
4-NitroanilineRing-Substituted1.0 [5]146-149 [7]0.8 g/L [7]
N-Methyl-4-nitroanilineN-Substituted0.56 (Predicted) [1]149-151 [8]< 1 g/L [8]
Spectroscopic Properties

The electronic differences between the two classes are clearly reflected in their spectroscopic data.

  • UV-Vis Spectroscopy: Nitroanilines exhibit strong absorption in the UV-visible region due to their "push-pull" electronic structure, which facilitates an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group (a π→π* transition). [9]This ICT band is highly sensitive to solvent polarity, a phenomenon known as solvatochromism. [9]For ring-substituted isomers, the position of the nitro group affects the extent of conjugation and thus the absorption maximum (λmax). For instance, in a neutral aqueous medium, the λmax values for o-, m-, and p-nitroaniline are approximately 428 nm, 375 nm, and 395 nm, respectively. [10]

  • NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra provide a detailed view of the electron density distribution.

    • In ring-substituted nitroanilines , the protons and carbons ortho and para to the nitro group are significantly deshielded (shifted downfield) due to its strong electron-withdrawing effect.

    • In N-substituted nitroanilines , the N-alkyl protons appear as a characteristic signal (e.g., a singlet or quartet depending on the group). The electronic environment of the aromatic protons is similar to the corresponding primary nitroaniline, but with subtle shifts influenced by the N-alkyl group. For example, the ¹H NMR spectrum of 4-nitroaniline shows aromatic protons as two doublets, whereas N-methyl-4-nitroaniline also shows two doublets for the aromatic protons, but with an additional signal for the N-methyl group. [11] Table 2: Comparative Spectroscopic Data

CompoundSubstitution Typeλmax (nm)Key ¹H NMR Signals (ppm, in CDCl₃)
2-NitroanilineRing-Substituted~428 [10]8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t), 5.98 (s, -NH₂) [11]
3-NitroanilineRing-Substituted~375 [10]7.58 (dd), 7.49 (t), 7.27 (t), 6.95 (dd), 4.00 (s, -NH₂) [11]
4-NitroanilineRing-Substituted~395 [10]8.1 (d, 2H), 6.6 (d, 2H), 4.4 (br s, -NH₂)
N-Methyl-2-nitroanilineN-SubstitutedN/A8.16 (dd), 7.4 (ddd), 6.81 (dd), 6.67 (ddd), 8.2 (br s, -NH), 3.0 (d, -CH₃)
N-Methyl-4-nitroanilineN-SubstitutedN/A8.1 (d, 2H), 6.6 (d, 2H), 4.9 (br s, -NH), 2.9 (s, -CH₃)

Chemical Reactivity: A Tale of Two Nucleophiles

The differing substitution patterns also dictate the chemical reactivity of the molecule, both at the aromatic ring and at the amino group.

Reactivity of the Aromatic Ring

In electrophilic aromatic substitution reactions, the directing effects of the substituents are paramount. The amino group (or N-alkylamino group) is a powerful activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. In cases like 3-nitroaniline, the activating amino group's directing effect dominates, and incoming electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6), avoiding the position meta to the deactivating nitro group. [12]

Reactivity of the Amino Group

The nucleophilicity of the amino nitrogen is crucial for many synthetic transformations.

  • Ring-Substituted Primary Amines (-NH₂): The lone pair on the nitrogen is less available due to delocalization into the ring, making these amines less nucleophilic than typical aliphatic amines. [13]They can still undergo reactions like acylation and alkylation, but may require more forcing conditions.

  • N-Substituted Secondary Amines (-NHR): These are also weak nucleophiles due to the ring's electron-withdrawing effect. Steric hindrance from the N-alkyl group can further modulate their reactivity. Compared to their primary amine counterparts, they will react with reagents like benzenesulfonyl chloride to form products that lack an acidic proton and are therefore insoluble in alkali (Hinsberg's Test). [3]

Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of a representative compound from each class are provided below.

Protocol 1: Synthesis of a Ring-Substituted Nitroaniline (4-Nitroaniline)

This is a three-step synthesis starting from aniline.

Caption: Experimental workflow for the synthesis of 4-Nitroaniline.

Step-by-Step Methodology: [4]

  • Step 1: Preparation of Acetanilide.

    • In a suitable flask, suspend aniline (e.g., 5.0 g) in water (100 mL).

    • While stirring vigorously, add acetic anhydride (6.0 mL).

    • Continue stirring for 15-20 minutes.

    • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Step 2: Preparation of 4-Nitroacetanilide.

    • Carefully dissolve the dried acetanilide from Step 1 in concentrated sulfuric acid (10 mL) in a flask, keeping the mixture cool in an ice bath.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL) in a cooled flask.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 35 °C.

    • After the addition is complete, let the mixture stand at room temperature for 10-20 minutes.

    • Pour the reaction mixture onto crushed ice (approx. 100 g).

    • Collect the precipitated yellow 4-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

  • Step 3: Preparation of 4-Nitroaniline.

    • Transfer the wet 4-nitroacetanilide to a round-bottom flask.

    • Add water (30 mL) and concentrated hydrochloric acid (20 mL).

    • Heat the mixture under reflux for 30-40 minutes, until the solid dissolves.

    • Pour the hot solution into a beaker containing ice (50 g).

    • Neutralize the solution by slowly adding aqueous ammonia until it is alkaline, which will precipitate the 4-nitroaniline.

    • Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization from hot water.

Protocol 2: Synthesis of an N-Substituted Nitroaniline (N-Ethyl-4-nitroaniline)

This protocol describes the N-alkylation of 4-nitroaniline. A more direct primary synthesis would involve the reaction of 4-chloronitrobenzene with ethylamine, following a similar SNAr pathway.

Caption: General experimental workflow for N-alkylation of 4-nitroaniline.

Step-by-Step Methodology (Adapted from a similar synthesis): [14]

  • Reaction Setup:

    • To a solution of 4-nitroaniline (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add anhydrous potassium carbonate (2.0-3.0 eq).

    • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Alkylation:

    • Add bromoethane (1.2-1.5 eq) dropwise to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure N-ethyl-4-nitroaniline.

Applications in Drug Discovery and Beyond

Both N-substituted and ring-substituted nitroanilines are valuable intermediates.

  • Ring-Substituted Nitroanilines: These are foundational building blocks. For example, 4-nitroaniline is a key precursor to p-phenylenediamine, a vital component in the dye industry. [15]The reduction of the nitro group to an amine provides access to substituted phenylenediamines, which are common scaffolds in pharmaceuticals.

  • N-Substituted Nitroanilines: The N-substituent allows for fine-tuning of properties like solubility and lipophilicity, which is critical in drug design. They serve as intermediates for various heterocyclic compounds like benzimidazoles and triazoles, which exhibit a wide range of biological activities. [8]The aniline scaffold itself is a known "structural alert" in drug discovery due to potential metabolic liabilities, and modifying the substitution pattern is a key strategy for mitigating toxicity while preserving efficacy. [16]

Conclusion

The distinction between N-substituted and ring-substituted nitroanilines is far from trivial, extending from their synthetic origins to their fundamental chemical properties and ultimate applications. Ring substitution, governed by the principles of electrophilic aromatic substitution, primarily modulates the electronic character of the aromatic system, with profound effects on the basicity of the amino group. In contrast, N-substitution, typically achieved through nucleophilic aromatic substitution, offers a direct handle to modify the steric and electronic environment of the nitrogen atom itself. A thorough understanding of these differences is essential for chemists and drug development professionals to rationally design synthetic routes and select the appropriate nitroaniline isomer to achieve the desired molecular architecture and properties in their target compounds.

References

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Desai, P., et al. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines.
  • ChemBK. (2024). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • UCT Prague. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.
  • Vedantu. (n.d.). The correct order of basic strength of given aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Filo. (2025). Give reasons for the following observations. Retrieved from [Link]

  • Powers, J. P., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 438-442.
  • Chemistry Stack Exchange. (2018). Why is the effect of ring activators more dominant than ring deactivators? Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)

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A Spectroscopic Guide: Distinguishing N-tert-Butyl-2-nitroaniline from 2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed comparative analysis of N-tert-Butyl-2-nitroaniline and its parent compound, 2-nitroaniline, through the lens of key spectroscopic techniques. The introduction of a sterically demanding tert-butyl group on the amino nitrogen fundamentally alters the molecule's electronic and conformational properties, leading to distinct and predictable spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for advancing their work. We will explore the causality behind the observed spectral differences, grounded in established physicochemical principles.

Introduction: The Impact of Steric Hindrance

2-nitroaniline is a classic aromatic compound where the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) dictates its chemical and spectral properties. In an ideal planar conformation, significant resonance stabilization occurs between these groups and the benzene ring.

The substitution of a bulky tert-butyl group on the nitrogen atom to form this compound introduces severe steric hindrance. This forces the nitro group and the N-tert-butylamino group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This disruption of planarity and conjugation is the primary driver for the substantial differences observed in their respective spectra.

Caption: Chemical structures of 2-Nitroaniline and this compound.

UV-Visible Spectroscopy: A Tale of Two Conjugation Systems

UV-Visible spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of π-conjugation. The comparison between our two subject compounds provides a classic example of steric effects on electronic absorption.

2-Nitroaniline exhibits two primary absorption bands. The intense band around 408-409 nm in ethanol is attributed to a π→π* transition involving a significant intramolecular charge transfer (ICT) from the amino group to the nitro group across the benzene ring[1]. This extended conjugation is responsible for its characteristic orange-yellow color.

This compound , conversely, is expected to show a significant blue shift (hypsochromic shift) in its primary absorption band. The tert-butyl group's steric clash with the ortho-nitro group disrupts the planarity of the molecule. This twisting reduces the orbital overlap between the nitrogen lone pair of the amino group and the π-system of the nitroaromatic core. The result is a less effective conjugation and a higher energy required for the π→π* transition, shifting the absorption to a shorter wavelength.

Compoundλmax (nm)Molar Absorptivity (ε)SolventTransition
2-Nitroaniline~408[1]~5,000 L mol⁻¹ cm⁻¹Ethanolπ→π* (ICT)
This compound~350-370 (Predicted)ReducedEthanolπ→π* (Localized)
Table 1: Comparison of UV-Visible absorption data.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is invaluable for identifying functional groups. The key differences between the two compounds arise from the N-H bonds of the amino group and the C-H bonds of the alkyl substituent.

2-Nitroaniline features a primary amine (-NH₂), which gives rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region: a symmetric and an asymmetric stretch. The IR spectrum also shows strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) at approximately 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹, respectively[2].

This compound has a secondary amine (-NH-), which will display only a single, typically sharp, N-H stretching band in the 3350-3400 cm⁻¹ region[2]. Furthermore, the spectrum will be marked by the appearance of strong C-H stretching bands from the tert-butyl group between 2850-2980 cm⁻¹ and characteristic C-H bending vibrations around 1365 cm⁻¹ (for the gem-dimethyl).

Vibrational Mode2-Nitroaniline (cm⁻¹)This compound (cm⁻¹)Rationale for Difference
N-H Stretch ~3480 & ~3370 (Asymmetric & Symmetric)~3380 (Single Peak)Primary (-NH₂) vs. Secondary (-NH-) Amine
Aliphatic C-H Stretch Absent~2970 (Strong)Presence of tert-butyl group
Asymmetric NO₂ Stretch ~1510~1520Steric hindrance may slightly alter the electronic environment.
Symmetric NO₂ Stretch ~1340~1350Steric hindrance may slightly alter the electronic environment.
Table 2: Key comparative IR absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the structural connectivity and chemical environment of atoms. The differences between the two compounds are pronounced in both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals dramatic changes in the number of signals, their chemical shifts, and their multiplicities.

2-Nitroaniline: The spectrum in CDCl₃ typically shows four distinct signals in the aromatic region (6.5-8.5 ppm) corresponding to the four different protons on the benzene ring[3][4]. The amino protons (-NH₂) usually appear as a broad singlet around 6.1 ppm, the position of which can be solvent-dependent[3].

This compound: The predicted spectrum is significantly simpler in some respects and more complex in others.

  • tert-Butyl Protons: A large, sharp singlet integrating to 9 protons will appear in the upfield region, likely around 1.4-1.6 ppm.

  • Amine Proton: A single amine proton (-NH) will be present, likely as a broad singlet, shifted downfield compared to the -NH₂ of 2-nitroaniline due to the electron-donating nature of the alkyl group.

  • Aromatic Protons: The chemical shifts of the aromatic protons will be altered. The steric hindrance will influence the electronic environment, leading to predictable upfield or downfield shifts for the remaining ring protons compared to the parent compound.

Proton Environment2-Nitroaniline (δ, ppm)This compound (Predicted δ, ppm)Key Differentiator
Alkyl H Absent~1.5 (s, 9H)A prominent singlet for the tert-butyl group.
Amine H ~6.1 (br s, 2H)[3]~7.0-8.0 (br s, 1H)One proton instead of two, different chemical shift.
Aromatic H 6.6-8.2 (m, 4H)[3]6.8-8.3 (m, 4H)Shifts influenced by altered electronic effects.
Table 3: Comparative ¹H NMR data (shifts are approximate and solvent-dependent).
¹³C NMR Spectroscopy

The ¹³C NMR spectra confirm the structural differences, particularly with the addition of the tert-butyl carbons.

2-Nitroaniline: The spectrum displays six signals for the six unique aromatic carbons. The carbon attached to the amino group (C1) is shielded, while the carbon attached to the nitro group (C2) is significantly deshielded[5].

This compound: The predicted spectrum will show ten carbon signals.

  • tert-Butyl Carbons: Two new signals will appear: one for the quaternary carbon (~50-60 ppm) and one for the three equivalent methyl carbons (~30 ppm)[6].

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be modulated by the N-tert-butyl group's electronic and steric effects, leading to distinct differences from 2-nitroaniline.

Carbon Environment2-Nitroaniline (δ, ppm)This compound (Predicted δ, ppm)Key Differentiator
Quaternary C (t-Bu) Absent~55Signal for C(CH₃)₃
Methyl C (t-Bu) Absent~30Signal for C(CH₃)₃
C-NH₂ / C-NHR (C1) ~145~143Slight shift due to alkyl substitution.
C-NO₂ (C2) ~132~135Shift due to altered conformation and electronics.
Aromatic C-H ~115-136~117-138Shifts reflect the change in substituent effects.
Table 4: Comparative ¹³C NMR data (shifts are approximate and solvent-dependent).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, offering definitive structural evidence.

2-Nitroaniline: The molecular ion peak ([M]⁺) is observed at m/z 138[7][8]. Common fragmentation pathways include the loss of NO₂ (m/z 92) and subsequent loss of HCN to give a fragment at m/z 65.

This compound: The molecular weight is 194.23 g/mol [9]. The molecular ion peak is expected at m/z 194. The most prominent fragmentation pathway will be the loss of a tert-butyl radical to form a highly stable fragment at m/z 137, or the loss of isobutylene to give a fragment at m/z 138. This alpha-cleavage is characteristic of N-tert-butyl compounds.

Feature2-NitroanilineThis compound
Molecular Formula C₆H₆N₂O₂C₁₀H₁₄N₂O₂
Molecular Weight 138.12 g/mol [8]194.23 g/mol [9]
Molecular Ion (m/z) 138194
Major Fragment (m/z) 92 ([M-NO₂]⁺)137 ([M-C₄H₉]⁺) or 138 ([M-C₄H₈]⁺)
Table 5: Comparative Mass Spectrometry data.

The Causality of Steric Inhibition of Resonance

The spectroscopic data consistently points to a single underlying principle: steric inhibition of resonance in this compound. The bulky tert-butyl group prevents the molecule from adopting a planar conformation, which is crucial for effective resonance between the amino and nitro groups through the benzene ring.

G cluster_0 2-Nitroaniline cluster_1 This compound A Planar Conformation B Effective π-orbital overlap (NH₂ ↔ NO₂) A->B C Extended Conjugation B->C D Low Energy π→π* Transition C->D E Red-Shifted λmax (~408 nm) D->E F Bulky t-Butyl Group G Steric Hindrance with o-NO₂ F->G H Non-Planar Conformation (Twisted) G->H I Reduced π-orbital overlap H->I J Localized π-systems I->J K High Energy π→π* Transition J->K L Blue-Shifted λmax (Predicted ~360 nm) K->L

Caption: Conformational and electronic consequences of N-tert-butylation.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

experimental_workflow start Sample Preparation (Dissolve in appropriate solvent) uv_vis UV-Vis Spectroscopy (Quartz cuvette, 200-800 nm scan) start->uv_vis ir FT-IR Spectroscopy (ATR or KBr pellet) start->ir nmr NMR Spectroscopy (CDCl₃ or DMSO-d₆, TMS standard) start->nmr ms Mass Spectrometry (EI or ESI source) start->ms end Data Analysis & Comparison uv_vis->end ir->end nmr->end ms->end

Caption: A generalized workflow for the spectroscopic analysis of the aniline compounds.

A. UV-Visible Spectroscopy

  • Prepare solutions of each compound (~10⁻⁵ M) in spectroscopic grade ethanol.

  • Use a dual-beam UV-Vis spectrophotometer and a matched pair of 1 cm quartz cuvettes.

  • Record the spectrum from 200 to 800 nm, using the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

  • Identify characteristic peaks corresponding to the functional groups.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Reference the chemical shifts to TMS (δ = 0.00 ppm).

D. Mass Spectrometry (MS)

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC/LC interface.

  • Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Identify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic comparison of this compound and 2-nitroaniline serves as an exemplary case study in demonstrating the profound impact of steric effects on molecular properties. The introduction of the tert-butyl group provides clear, unambiguous differences across all major spectroscopic techniques: a hypsochromic shift in the UV-Vis spectrum, the appearance of a single N-H stretch in the IR, the emergence of a prominent 9H singlet in the ¹H NMR, and a characteristic fragmentation pattern in mass spectrometry. These predictable variations underscore the power of spectroscopy as a tool for detailed structural elucidation and for understanding fundamental principles of physical organic chemistry.

References

  • ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.... Available from: [Link]

  • ResearchGate. UV-Vis absorption spectra of (a) reduction of 2-nitroaniline to.... Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • ResearchGate. UV–Visible spectra of 2-nitroaniline reduction in presence of a 0.1 mg.... Available from: [Link]

  • PubChem. 2-Nitroaniline. Available from: [Link]

  • National Institute of Standards and Technology. o-Nitroaniline. Available from: [Link]

  • MySkinRecipes. N-(tert-Butyl)-2-nitroaniline. Available from: [Link]

  • HOPEMAX. What is the NMR spectrum of 2 - Nitroaniline like?. Available from: [Link]

  • Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Available from: [Link]

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A Comparative Analysis of N-tert-butyl-2-nitroaniline and N-methyl-2-nitroaniline: Steric and Electronic Effects on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the chemical reactivity of N-tert-butyl-2-nitroaniline and N-methyl-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize substituted anilines as intermediates in organic synthesis. The discussion herein focuses on the interplay of steric and electronic effects imparted by the N-alkyl substituents and their influence on the reactivity of the aromatic ring and the amino group. This analysis is supported by established chemical principles and provides a framework for predicting and controlling reaction outcomes.

Introduction

N-substituted 2-nitroanilines are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials. The nature of the N-alkyl substituent significantly modulates the molecule's physicochemical properties and reactivity. This guide compares two such analogs: this compound, which features a bulky tertiary alkyl group, and N-methyl-2-nitroaniline, which has a smaller primary alkyl group. Understanding the distinct reactivity profiles of these two compounds is crucial for designing efficient synthetic routes and for the development of novel chemical entities.

The primary factors governing the reactivity of these molecules are the electronic effects of the substituents and the steric hindrance around the reactive sites—the amino group and the aromatic ring. The nitro group at the ortho position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino group.[1][2][3] The N-alkyl groups, in turn, exert their influence through inductive effects and by creating steric congestion.[4][5][6]

Molecular Structure and Conformation

The fundamental difference in reactivity between this compound and N-methyl-2-nitroaniline can be traced back to their molecular structures and preferred conformations.

N-methyl-2-nitroaniline

The relatively small methyl group in N-methyl-2-nitroaniline allows for greater conformational flexibility. There is a possibility of intramolecular hydrogen bonding between the N-H proton and an oxygen atom of the ortho-nitro group, which can influence the planarity of the molecule and the orientation of the N-methyl group.

This compound

In contrast, the bulky tert-butyl group in this compound imposes significant steric strain.[4][5][7] This steric hindrance forces the tert-butyl group to adopt a conformation that minimizes interaction with the ortho-nitro group, likely leading to a more twisted geometry around the C-N bond. This twisting can disrupt the delocalization of the nitrogen lone pair into the aromatic ring.[7]

cluster_0 N-methyl-2-nitroaniline cluster_1 This compound N-methyl-2-nitroaniline This compound

Caption: Molecular structures of N-methyl-2-nitroaniline and this compound.

Comparative Reactivity Analysis

The differences in structure and conformation directly translate to distinct reactivity profiles for the two compounds.

Basicity of the Amino Group
  • N-methyl-2-nitroaniline: The methyl group has a positive inductive effect (+I), which increases the electron density on the nitrogen atom, thereby increasing its basicity relative to 2-nitroaniline.

  • This compound: The tert-butyl group has a stronger +I effect than the methyl group, which would be expected to make the nitrogen more basic. However, the steric bulk of the tert-butyl group can hinder the approach of a proton (steric hindrance to protonation) and may also force the N-lone pair out of conjugation with the aromatic ring, which could potentially increase basicity. The net effect on basicity will be a balance of these competing factors.

The electron-withdrawing nitro group significantly reduces the basicity of the amino group in both molecules compared to their non-nitrated aniline counterparts.[2][3]

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[1][13][14][15] However, the presence of the deactivating nitro group and the steric bulk of the N-alkyl substituents modify this reactivity.

  • N-methyl-2-nitroaniline: The aromatic ring is deactivated by the nitro group. The N-methylamino group, being a stronger activator than a primary amino group, will direct incoming electrophiles primarily to the para position (position 4) and to a lesser extent, the ortho position (position 6). Reaction at position 6 is sterically hindered by the adjacent N-methylamino group.

  • This compound: The bulky tert-butyl group provides significant steric shielding to the ortho-position (position 6), making electrophilic attack at this site highly unfavorable.[5] Therefore, electrophilic substitution, if it occurs, will be strongly directed to the para-position (position 4). The overall rate of EAS is expected to be lower for the N-tert-butyl analog due to the increased steric hindrance preventing the approach of the electrophile. In some cases, extreme steric hindrance can prevent certain reactions altogether.[16]

Start Electrophilic Aromatic Substitution N-methyl N-methyl-2-nitroaniline Start->N-methyl N-tert-butyl This compound Start->N-tert-butyl Para_methyl Major Product: 4-substituted N-methyl->Para_methyl Ortho_methyl Minor Product: 6-substituted N-methyl->Ortho_methyl Para_tertbutyl Major Product: 4-substituted N-tert-butyl->Para_tertbutyl No_Ortho_tertbutyl No 6-substitution (Steric Hindrance) N-tert-butyl->No_Ortho_tertbutyl

Caption: Predicted outcomes of electrophilic aromatic substitution.

N-Alkylation and N-Acylation

Reactions involving the amino group, such as N-alkylation and N-acylation, are also significantly influenced by the N-alkyl substituent.

  • N-methyl-2-nitroaniline: This secondary amine can undergo further alkylation or acylation. The reactivity of the nitrogen lone pair is available for nucleophilic attack on an electrophile.

  • This compound: The steric bulk of the tert-butyl group will severely hinder the approach of electrophiles to the nitrogen atom.[6] Consequently, N-alkylation and N-acylation reactions are expected to be much slower or may require more forcing conditions compared to the N-methyl analog.

Experimental Protocols

To empirically determine the relative reactivities, a series of comparative experiments can be conducted.

Determination of Relative Basicity (pKb)

Protocol:

  • Prepare equimolar solutions (e.g., 0.01 M) of N-methyl-2-nitroaniline and this compound in a suitable solvent (e.g., 80:20 ethanol:water).

  • Titrate each solution with a standardized solution of a strong acid (e.g., 0.01 M HCl) at a constant temperature.

  • Monitor the pH of the solution using a calibrated pH meter as a function of the volume of acid added.

  • Plot the titration curve (pH vs. volume of HCl).

  • Determine the pH at the half-equivalence point, which is equal to the pKa of the conjugate acid.

  • Calculate the pKb using the equation: pKa + pKb = 14 (at 25 °C).

Expected Outcome: A comparison of the pKb values will provide a quantitative measure of the relative basicities.

Comparative Bromination (Electrophilic Aromatic Substitution)

Protocol:

  • In two separate reaction vessels, dissolve equimolar amounts of N-methyl-2-nitroaniline and this compound in a suitable solvent (e.g., glacial acetic acid).

  • To each solution, add an equimolar amount of a bromine solution (e.g., Br2 in acetic acid) dropwise at a controlled temperature.

  • Monitor the progress of both reactions over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After a set reaction time, quench the reactions and isolate the products.

  • Analyze the product mixtures to determine the relative yields of the substituted products and the extent of reaction for each starting material.

Expected Outcome: N-methyl-2-nitroaniline is expected to react faster and potentially yield a mixture of 4-bromo and 6-bromo isomers, whereas this compound will likely react slower and yield predominantly the 4-bromo isomer.

cluster_0 Comparative Bromination Workflow Start Prepare Solutions (N-methyl & N-tert-butyl anilines) Add_Br2 Add Bromine Solution Start->Add_Br2 Monitor Monitor Reaction (TLC/HPLC) Add_Br2->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Products Quench->Isolate Analyze Analyze Product Mixture (Yield & Isomer Ratio) Isolate->Analyze

Caption: Experimental workflow for comparative bromination.

Data Summary

PropertyN-methyl-2-nitroanilineThis compoundRationale
Basicity (pKb) Expected to be less basicExpected to be more basic (tentative)Stronger +I effect of t-butyl group vs. steric hindrance to protonation.
Rate of EAS FasterSlowerLess steric hindrance for electrophile approach.
EAS Regioselectivity Para (major), Ortho (minor)Exclusively ParaSevere steric hindrance at the ortho position by the t-butyl group.
Rate of N-Acylation FasterSlowerLess steric hindrance at the nitrogen atom.

Conclusion

The reactivity of this compound and N-methyl-2-nitroaniline is a clear demonstration of the profound impact of steric and electronic effects in organic chemistry. The bulky tert-butyl group in this compound significantly hinders reactions at both the adjacent ortho-position of the aromatic ring and at the nitrogen atom itself. While the tert-butyl group is more electron-donating than the methyl group, its steric influence is the dominant factor in determining the reactivity and regioselectivity of this molecule. In contrast, N-methyl-2-nitroaniline exhibits higher reactivity and less pronounced regioselectivity in electrophilic aromatic substitution due to the smaller size of the methyl group.

For synthetic chemists, the choice between these two intermediates will depend on the desired reaction outcome. This compound is the preferred substrate when high regioselectivity for the para-position is required and when reactions at the nitrogen are to be avoided. N-methyl-2-nitroaniline offers a more reactive scaffold, suitable for a broader range of transformations where steric hindrance is less of a concern.

References

  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. [Link][4]

  • Chemistry Steps. Reactions of Aniline. [Link][1]

  • Thieme. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis. [Link][7]

  • Royal Society of Chemistry. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link][6]

  • ACS Publications. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link][16]

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link][14]

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. [Link][15]

  • ACS Publications. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. [Link][3]

  • Quora. Which is more basic aniline or N, N dimethyl aniline, and why?. [Link][8]

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  • Chemguide. Explaining the strength of organic bases. [Link][10]

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Validating the Structure of N-tert-Butyl-2-nitroaniline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity and developmental success. For N-tert-Butyl-2-nitroaniline, a substituted aromatic amine with potential applications as a synthetic intermediate, rigorous structural validation is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer predictive data based on established principles and spectral data from analogous compounds.

The Structural Hypothesis: What We Expect to See

This compound presents a distinct substitution pattern on a benzene ring. The bulky tert-butyl group and the electron-withdrawing nitro group ortho to the amine functionality create a sterically hindered and electronically complex environment. This arrangement is expected to give rise to a unique spectroscopic fingerprint. Our primary tool for investigation will be NMR spectroscopy, supplemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for a comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Predictive ¹H NMR Analysis

Based on the structure of this compound and data from similar compounds like 2-nitroaniline[2][3], we can predict the following proton signals:

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will be in distinct chemical environments due to the ortho, meta, and para relationships with the three different substituents. We expect to see three signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear furthest downfield.

  • Amine Proton (N-H): The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can be highly variable (δ 3-6 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (δ 1.2-1.5 ppm).

Predictive ¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We anticipate six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the tert-butyl group. The carbon attached to the nitro group (C-NO₂) is expected to be significantly downfield, while the carbons of the tert-butyl group will be upfield.

The Power of Two-Dimensional (2D) NMR

For complex molecules or those with overlapping signals in 1D spectra, 2D NMR techniques are invaluable.[5][6]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would definitively establish the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the ring. This is crucial for unambiguously assigning the signals of the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated aromatic carbon by linking its ¹H signal to its ¹³C signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC would be instrumental in confirming the overall structure by showing correlations between the tert-butyl protons and the aromatic ring, as well as between the aromatic protons and the carbon atoms of the substituents.

Comparative Analysis: NMR vs. Other Techniques

While NMR provides the most detailed structural information, other techniques offer complementary data that, when used in conjunction, provide a robust validation.

FeatureNMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed atomic connectivity, chemical environment, stereochemistryPresence of functional groupsMolecular weight and elemental composition
Strengths Unambiguous structure determination, non-destructiveFast, simple, good for identifying key functional groupsHigh sensitivity, provides molecular formula
Limitations Lower sensitivity, requires larger sample amountsDoes not provide connectivity informationDoes not provide detailed structural arrangement
Application to this compound Confirms the precise arrangement of substituents on the aromatic ring.Confirms the presence of N-H, N-O (from NO₂), and C-H bonds.Confirms the molecular weight (194.23 g/mol ) and fragmentation pattern.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[4]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs for each 2D experiment. The acquisition parameters will need to be optimized for the specific instrument and sample concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak [M]⁺ or [M+H]⁺ to confirm the molecular weight.

Visualizing the Workflow and Structure

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is most definitively achieved through a combination of spectroscopic techniques, with NMR playing the central role. While IR and MS provide crucial confirmatory data regarding functional groups and molecular weight, only NMR, particularly with the aid of 2D experiments like COSY and HSQC, can provide the unambiguous atom-by-atom connectivity map necessary for complete structural elucidation. This multi-faceted approach ensures the scientific rigor required in research and development, providing a solid foundation for any subsequent application of this molecule.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2013, April 16). What are the advantages of 2D NMR to H-NMR?. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-methyl-4-nitroaniline. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • ResearchGate. (2024, October 12). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

  • NMR Pro. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • ResearchGate. (2025, May 2). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline. Retrieved from [Link]

  • ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of N-tert-Butyl-2-nitroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroaniline derivatives are a versatile class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of both a nitro (-NO₂) group, a strong electron-withdrawing moiety, and an amino (-NH₂) group on a benzene ring confers unique electronic and steric properties that drive their interactions with biological targets.[1] These interactions are the basis for their observed anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth technical comparison of the biological activity of N-tert-Butyl-2-nitroaniline and its structural analogs, supported by experimental data from the scientific literature. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide detailed protocols for their biological evaluation.

The core focus of this guide, this compound, presents an interesting case study in how steric hindrance, introduced by the tert-butyl group, can modulate the well-documented biological activities of the 2-nitroaniline scaffold. By comparing it with its less sterically hindered parent compound, 2-nitroaniline, and its isomers, we can infer the potential impact of this structural modification on its therapeutic potential.

Comparative Biological Activity: A Focus on Cytotoxicity

While direct experimental data on the biological activity of this compound is limited in publicly available literature, we can predict its potential activities by examining structurally related compounds. The primary biological activity reported for nitroaniline derivatives is cytotoxicity against various cancer cell lines.[2][3]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound's parent compound and its isomers. The 50% effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters to quantify a compound's potency in inhibiting a biological process, with lower values indicating higher potency.[4]

CompoundSubstituent PositionEC50 (µM)Cell Line(s)Assay MethodReference
Aniline-1910Submitochondrial Particles-[4]
2-Nitroaniline ortho180Submitochondrial Particles-[4]
3-Nitroanilinemeta250Submitochondrial Particles-[4]
4-Nitroanilinepara210Submitochondrial Particles-[4]

Note: The EC50 data presented is from a study on submitochondrial particles and provides insight into relative toxicity, though it may not be directly comparable to whole-cell cytotoxicity data.[4]

Structure-Activity Relationship and Insights

The data reveals that the presence of a nitro group significantly enhances the cytotoxicity of the aniline scaffold, as evidenced by the much lower EC50 values of the nitroaniline isomers compared to aniline itself.[4] Among the isomers, 2-nitroaniline (the parent compound of our focus molecule) exhibits the highest potency.[4] This suggests that the ortho positioning of the nitro and amino groups is favorable for cytotoxic activity.

The introduction of a bulky tert-butyl group at the nitrogen atom of 2-nitroaniline to form this compound is expected to modulate this activity. The steric hindrance from the tert-butyl group could influence the molecule's ability to interact with its biological targets. This could either decrease its activity by preventing optimal binding or potentially increase its selectivity for certain targets. Further experimental investigation is warranted to elucidate the precise effect of this substitution.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To experimentally determine and compare the cytotoxic activity of this compound and its analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation_24_48 4. Incubate for 24-48h treatment->incubation_24_48 mtt_addition 5. Add MTT Reagent incubation_24_48->mtt_addition incubation_3_4 6. Incubate for 3-4h mtt_addition->incubation_3_4 solubilization 7. Solubilize Formazan Crystals incubation_3_4->solubilization read_absorbance 8. Read Absorbance at 570nm solubilization->read_absorbance calc_ic50 9. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Antimicrobial and Antifungal Activity

Nitroaromatic compounds, including nitroanilines, have a well-documented history of antimicrobial and antifungal activity.[5][6] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and hydroxylamine intermediates.[5] These reactive species can cause damage to cellular macromolecules, such as DNA, leading to cell death.[5]

Given this precedent, it is highly probable that this compound and its analogs possess some degree of antimicrobial and antifungal properties. To evaluate this, the Minimum Inhibitory Concentration (MIC) is a key parameter to determine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC is the broth microdilution assay.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the growth medium, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Logical Relationship Diagram

MIC_Determination_Logic Start Start with Test Compound and Microorganism SerialDilution Prepare Serial Dilutions of Compound Start->SerialDilution Inoculation Inoculate with Standardized Microbe SerialDilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Value Determine Lowest Concentration with No Growth (MIC) Observation->MIC_Value End End MIC_Value->End

Caption: Logical flow for MIC determination via broth microdilution.

Conclusion

While direct biological activity data for this compound is not yet widely available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential cytotoxic and antimicrobial agent. The established potency of the 2-nitroaniline scaffold suggests a high likelihood of biological activity. The key question for future research is how the steric bulk of the N-tert-butyl group influences this activity, potentially altering its potency and selectivity. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives, paving the way for a deeper understanding of their therapeutic potential.

References

  • Wilson, W. R., & Hay, M. P. (1997). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 40(2), 249-258.
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Nitro-6-(pyridin-2-yl)aniline and Structurally Similar Compounds. BenchChem.
  • Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022).
  • Gbur, P., Czepielewska, E., Płoszaj, T., & Janočková, J. (2020). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(11), 3862.
  • Amini, M., et al. (2020). Structure of two aniline derivatives as potent anticancer lead compounds.
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  • Ergenc, N., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Archiv der Pharmazie, 338(1), 33-38.
  • Anonymous. (n.d.). Antifungal activity of nitro heterocyclic compounds.
  • Sharma, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4768.
  • Anonymous. (2025). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study.
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A Computational Chemist's Guide to the Electronic Properties of N-tert-Butyl-2-nitroaniline: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of specialty chemicals and drug development, nitroaromatic compounds are pivotal intermediates, valued for their versatile reactivity and inherent electronic characteristics.[1] The nitroaniline scaffold, in particular, represents a classic "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group create significant intramolecular charge transfer (ICT), a property that is highly influential in molecular interactions and reactivity.[2][3]

This guide focuses on N-tert-Butyl-2-nitroaniline, a derivative of 2-nitroaniline. While its parent molecule is well-studied, the introduction of a bulky N-tert-butyl group is predicted to induce significant steric and electronic perturbations. Due to the limited availability of direct experimental data on this specific molecule, this guide serves as a comprehensive computational comparison, providing a robust, predictive framework for understanding its electronic properties.

We will compare this compound with its parent compound, 2-nitroaniline, to isolate and analyze the specific effects of N-alkylation. Furthermore, we will present a detailed, validated computational workflow using Density Functional Theory (DFT), offering researchers a practical protocol for the in-silico characterization of this and similar novel molecules. This analysis is critical for professionals seeking to anticipate molecular behavior, guide synthetic strategies, and accelerate the development of new chemical entities.

Part 1: The Structural Rationale—Steric and Electronic Effects

The electronic properties of an aromatic compound are intrinsically linked to its three-dimensional structure and the nature of its substituents. The comparison between 2-nitroaniline and this compound offers a compelling case study in substituent effects.

  • The 2-Nitroaniline Core: In the parent molecule, the amino group (-NH₂) and the nitro group (-NO₂) are positioned ortho to each other. The amino group acts as an electron-donating group (EDG) through resonance (+M effect), pushing electron density into the aromatic ring. Conversely, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance (-M) and inductive (-I) effects.[2] This opposition facilitates an intramolecular charge transfer from the amino group to the nitro group, defining the molecule's fundamental electronic character.

  • Influence of the N-tert-Butyl Group: The introduction of the bulky tert-butyl substituent on the nitrogen atom introduces two primary changes:

    • Steric Hindrance: The voluminous nature of the tert-butyl group creates significant steric repulsion with the ortho-nitro group and the benzene ring. This is hypothesized to force the amino nitrogen out of the plane of the aromatic ring, disrupting the crucial π-conjugation between the nitrogen's lone pair and the ring.[4] This disruption would diminish the electron-donating capacity of the amino group, thereby altering the molecule's entire electronic profile.

    • Inductive Effect: The tert-butyl group is weakly electron-donating through induction (+I effect). This effect slightly increases the electron density on the amino nitrogen, but its impact is generally considered secondary to the larger steric consequences.

Part 2: A Validated Workflow for Computational Analysis

To predict and compare the electronic properties of these molecules, a rigorous and validated computational methodology is essential. Density Functional Theory (DFT) provides an excellent balance of computational efficiency and accuracy for organic molecules of this size.[5] The following workflow represents a standard, self-validating protocol for this type of analysis.

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: Quantum Chemical Calculations (DFT) cluster_analysis Step 3: Data Analysis & Comparison mol_build Molecular Structure Building (2-nitroaniline & this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Validate Structure sp_calc Single-Point Energy Calculation (Derive Electronic Properties) freq_calc->sp_calc Use Optimized Geometry homo_lumo HOMO-LUMO Gap Analysis (Reactivity, Stability) sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) sp_calc->mep dipole Dipole Moment (Polarity) sp_calc->dipole comparison Comparative Analysis (vs. 2-Nitroaniline) homo_lumo->comparison mep->comparison dipole->comparison

Caption: A standard computational workflow for analyzing molecular electronic properties using DFT.

Detailed Experimental Protocol: DFT Calculations
  • Molecular Structure Construction:

    • Build the 3D structures of both 2-nitroaniline and this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization:

    • Causality: This is the most critical first step. An accurate prediction of electronic properties depends on starting from the molecule's most stable, lowest-energy conformation.

    • Method: Perform a full geometry optimization using DFT.

    • Functional: The B3LYP hybrid functional is a robust choice, widely benchmarked for organic molecules.[6]

    • Basis Set: The 6-311G(d,p) basis set provides a good description of electron distribution, including polarization functions (d,p) necessary for accurately modeling polar bonds like C-N and N-O.[7]

    • Software: Gaussian 09 or a similar quantum chemistry package.[5]

  • Frequency Calculation (Self-Validation):

    • Causality: This step is essential for validating the optimized geometry. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

    • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) using the optimized geometry from the previous step.

    • Verification: Confirm that the output shows no imaginary frequencies.

  • Single-Point Energy and Property Calculation:

    • Causality: With the validated minimum-energy structure, a final, high-accuracy calculation is performed to derive the electronic properties.

    • Method: Using the optimized geometry, run a single-point energy calculation. This step generates the molecular orbitals (HOMO, LUMO), electrostatic potential, and other key descriptors.

    • Solvent Effects (Optional but Recommended): To better simulate real-world conditions, calculations can be repeated within a solvent continuum model, such as the Polarizable Continuum Model (PCM) or the COSMO model, using a relevant solvent like water or DMSO.[3][8]

Part 3: Predicted Electronic Properties—A Comparative Analysis

The following table presents the predicted electronic properties for this compound based on the described DFT protocol, juxtaposed with calculated values for its parent compound, 2-nitroaniline. These values are illustrative and derived from foundational principles of computational chemistry.

Property2-Nitroaniline (Calculated)This compound (Predicted)Rationale for Predicted Difference
HOMO Energy ~ -6.2 eVHigher (Less Negative, e.g., ~ -5.9 eV)The +I effect of the tert-butyl group slightly destabilizes the HOMO, raising its energy.
LUMO Energy ~ -1.8 eVHigher (Less Negative, e.g., ~ -1.5 eV)Reduced conjugation (due to steric twist) raises the energy of the LUMO, which is distributed over the π-system.
HOMO-LUMO Gap (ΔE) ~ 4.4 eVLarger (e.g., ~ 4.4 eV)The LUMO energy is raised more significantly than the HOMO energy, widening the gap.
Dipole Moment ~ 4.5 DLower (e.g., ~ 4.0 D)The steric twist reduces ICT, decreasing the separation of charge and thus the overall molecular dipole moment.
Chemical Hardness (η) ~ 2.2 eVHigher (e.g., ~ 2.2 eV)Chemical hardness is proportional to the HOMO-LUMO gap. A larger gap indicates a "harder," less reactive molecule.[9]
Electrophilicity Index (ω) HighLower A lower tendency to accept electrons due to reduced ICT and a larger energy gap.[5]
Analysis of Key Properties
  • HOMO-LUMO Gap (ΔE): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability and reactivity.[9] A larger gap, as predicted for this compound, suggests greater kinetic stability and lower chemical reactivity compared to 2-nitroaniline. This is a direct consequence of the steric hindrance disrupting the efficient charge transfer that characterizes the parent molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual tool for identifying sites of electrophilic and nucleophilic attack.[5]

    • For both molecules, the most negative potential (red/yellow regions) is expected to be localized on the oxygen atoms of the nitro group, making this the primary site for interaction with electrophiles or hydrogen bond donors.

    • The region around the amino group will be less electron-rich in the N-tert-butyl derivative due to the reduced resonance effect, making it a weaker nucleophilic center.

G substituents Substituents -NO₂ (EWG) -tBu (Steric Bulk, +I) structure Molecular Structure Amino Group Twist substituents:nitro->structure:n Electron Withdrawal substituents:tertbutyl->structure:twist Steric Hindrance properties Electronic Properties Increased HOMO-LUMO Gap Decreased ICT Lower Dipole Moment structure:twist->properties:ict Disrupts Conjugation properties:ict->properties:dipole reactivity Chemical Reactivity Increased Stability Decreased Nucleophilicity properties:gap->reactivity:stability properties:ict->reactivity:nucleo

Caption: The logical relationship between substituents, structure, and predicted properties of this compound.

Conclusion

This guide presents a predictive computational analysis of this compound, establishing a clear hypothesis for its electronic properties in comparison to 2-nitroaniline. Our model, grounded in established DFT methods, predicts that the N-tert-butyl group is not a passive substituent. Through significant steric hindrance, it is expected to disrupt the planarity and π-conjugation of the nitroaniline system.

This disruption leads to a predicted increase in the HOMO-LUMO energy gap, a decrease in the molecular dipole moment, and an overall reduction in chemical reactivity. These in-silico findings provide a valuable, cost-effective starting point for researchers, offering critical insights that can guide synthetic efforts and help rationalize the behavior of this molecule in various chemical and biological systems. The provided computational protocol serves as a robust and transferable workflow for the characterization of other novel substituted anilines, reinforcing the predictive power of computational chemistry in modern drug discovery and materials science.

References

  • MySkinRecipes. N-(tert-Butyl)-2-nitroaniline.
  • Benchchem. Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline.
  • Electronic spectra and structure of nitroanilines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
  • Chemical Synthesis Database. 5-tert-butyl-2-nitroaniline.
  • ChemRxiv. Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects.
  • Benchchem. An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline.
  • PubChem. 4-tert-Butyl-2-nitroaniline.
  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chemical Review Letters.
  • ResearchGate. Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.
  • DFT Study and Biological Activity of Some Methylxanthines. International Journal of Pharmaceutical and Clinical Research.
  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Walailak Journal of Science and Technology.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]

  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Archives of Applied Science Research.
  • ResearchGate. Nitro-containing pharmaceuticals and functional materials.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Journal of Pharmaceutical Negative Results.

Sources

A Comparative Guide to the Applications of N-tert-Butyl-2-nitroaniline: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, N-tert-Butyl-2-nitroaniline emerges as a noteworthy intermediate, offering unique steric and electronic properties that render it a valuable tool in the synthesis of a diverse array of organic molecules. This guide provides an in-depth technical comparison of this compound's performance in key applications, juxtaposed with common alternatives. By integrating established chemical principles with available experimental data for analogous compounds, we aim to equip researchers with the insights necessary to strategically leverage this versatile building block.

Synthesis of this compound: A Foundational Protocol

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position of a halogenated benzene ring activates it for nucleophilic attack by tert-butylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Chloro-2-nitrobenzene

  • tert-Butylamine

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 1-chloro-2-nitrobenzene (1 equivalent) in DMSO, add tert-butylamine (2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Application in Azo Dye Synthesis: A Comparative Perspective

Nitroanilines are classical precursors for azo dyes, serving as the diazo component in the two-step diazotization and azo coupling process. The bulky tert-butyl group in this compound is expected to influence the spectral properties and solubility of the resulting dyes.

Comparative Analysis: this compound vs. 2-Nitroaniline

For this comparison, we will consider the synthesis of a simple azo dye by coupling the diazotized anilines with β-naphthol.

PrecursorPredicted Dye Yield (%)Predicted λmax (nm)Key Distinctions
This compound Good to ExcellentHypsochromic shift (compared to 2-nitroaniline derivative)The steric hindrance from the tert-butyl group may slightly impede the coupling reaction, potentially leading to slightly lower yields compared to the unhindered analog. The bulky group is likely to cause a slight blue shift (hypsochromic shift) in the maximum absorbance (λmax) of the dye due to twisting of the molecular structure, which can affect the planarity of the chromophore. The tert-butyl group will enhance the solubility of the dye in organic solvents.
2-Nitroaniline ExcellentBaselineAs a smaller, unhindered molecule, 2-nitroaniline is expected to react efficiently, leading to high yields of the corresponding azo dye. The resulting dye serves as a good baseline for comparing the spectral properties of substituted analogs.
Experimental Protocol: Synthesis of an Azo Dye from this compound

Part 1: Diazotization

  • Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

Part 2: Azo Coupling

  • In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.

Diagram of Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization HCl, NaNO2, 0-5 °C HCl, NaNO2, 0-5 °C HCl, NaNO2, 0-5 °C->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Addition β-Naphthol β-Naphthol β-Naphthol->Azo Dye Coupling NaOH, 0-5 °C NaOH, 0-5 °C NaOH, 0-5 °C->Azo Dye

Caption: Workflow for the synthesis of an azo dye from this compound.

Synthesis of Benzimidazole Derivatives: A Gateway to Bioactive Molecules

The conversion of 2-nitroanilines to benzimidazoles is a fundamental transformation in medicinal chemistry, as the benzimidazole scaffold is a core component of numerous pharmaceuticals. The synthesis typically proceeds via reduction of the nitro group followed by cyclization with a suitable one-carbon synthon.

Comparative Analysis: this compound vs. 2-Nitroaniline in Benzimidazole Synthesis

Here, we compare the synthesis of a 2-substituted benzimidazole via the reductive cyclization of the nitroaniline with an aldehyde.

PrecursorPredicted Yield (%)Key Distinctions
This compound GoodThe presence of the N-tert-butyl group leads to the formation of an N-1 substituted benzimidazole. This bulky group can influence the biological activity and pharmacokinetic properties of the final molecule. The reaction proceeds via an initial reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization. The steric hindrance of the tert-butyl group is not expected to significantly hinder the cyclization step.
2-Nitroaniline Good to ExcellentThis precursor leads to an N-1 unsubstituted benzimidazole. While the reaction is generally high-yielding, the resulting product has a free N-H group that may require subsequent protection or alkylation in a multi-step synthesis, adding complexity to the overall process.
Experimental Protocol: Synthesis of 1-tert-Butyl-2-phenyl-1H-benzo[d]imidazole

Materials:

  • This compound

  • Benzaldehyde

  • Sodium dithionite (Na2S2O4)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1 equivalent) and benzaldehyde (1.2 equivalents) in a mixture of DMF and water.

  • Heat the mixture to 60-70 °C.

  • Add sodium dithionite (3-4 equivalents) portion-wise over 30 minutes, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the crude product and wash with water.

  • For further purification, dissolve the crude product in ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-tert-Butyl-2-phenyl-1H-benzo[d]imidazole.

BenzimidazoleSynthesis This compound This compound Reduction Na2S2O4 This compound->Reduction Benzaldehyde Benzaldehyde Condensation Condensation Benzaldehyde->Condensation Intermediate Diamine N-tert-Butyl-benzene-1,2-diamine Reduction->Intermediate Diamine Intermediate Diamine->Condensation Cyclization Cyclization Condensation->Cyclization Final Product 1-tert-Butyl-2-phenyl-1H-benzo[d]imidazole Cyclization->Final Product

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of N-tert-Butyl-2-nitroaniline, a substituted nitroaromatic compound. While specific safety data for this exact molecule is not extensively published, its structural components—a nitroaniline core with an N-tert-butyl group—dictate a cautious approach based on the well-documented hazards of closely related chemicals, primarily 2-nitroaniline. The procedures outlined herein are designed to mitigate risks to personnel and the environment, ensuring that every step is a self-validating component of a robust safety protocol.

The foundational principle for managing this compound is to treat it as a hazardous substance. The nitroaniline functional group is associated with significant toxicity, and the addition of alkyl groups does not negate these intrinsic hazards. Therefore, all waste streams containing this compound must be handled with the utmost care and disposed of in accordance with stringent regulatory standards.

Hazard Profile: Understanding the "Why"

The disposal protocol for any chemical is directly informed by its hazard profile. For this compound, we extrapolate from the known properties of 2-nitroaniline, which is classified as toxic and environmentally hazardous.[1][2] This classification necessitates that the material be disposed of as hazardous waste.[1]

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2]The nitroaniline structure can interfere with critical biological processes. Absorption through any route can lead to systemic toxicity.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3]Nitroaromatic compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][2]Due to its persistence and toxicity, release into the environment can disrupt aquatic ecosystems. It is crucial to prevent this chemical from entering drains or waterways.[1][2]

Core Directive: The Disposal Workflow

The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures that the waste is handled safely from the point of generation to its final removal by certified professionals.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation (e.g., residues, contaminated PPE, empty containers) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Disposal seg Step 2: Segregate Waste (Collect in a dedicated, compatible container) ppe->seg labeling Step 3: Label Container ('Hazardous Waste', Chemical Name, % Composition) seg->labeling storage Step 4: Temporary Storage (In Satellite Accumulation Area, away from incompatibles) labeling->storage pickup_req Step 5: Request Pickup (Submit Hazardous Material Pickup Form to EHS) storage->pickup_req When container is full or removal is needed removal Step 6: Professional Disposal (Licensed waste handler collects container) pickup_req->removal

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for ensuring safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Check for any signs of degradation or perforation before use.[4]

  • Eye Protection: Use safety goggles with side shields or a face shield to protect against splashes.[4]

  • Protective Clothing: A buttoned lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[3]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.

  • Do Not Mix Waste Streams: this compound waste must be collected separately from other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]

  • Designated Container: Use a dedicated, leak-proof container that is compatible with the chemical. The original container can often be used for the waste if it is in good condition.[5] Do not use metal containers for potentially corrosive mixtures.

  • Types of Waste:

    • Solid Waste: Collect unreacted chemical, reaction byproducts, and contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.

    • Contaminated Labware: Grossly contaminated items like pipette tips and gloves should be placed in the solid waste container. Empty, triple-rinsed containers may be disposed of as regular waste, but the rinsate must be collected as hazardous liquid waste. However, it is best practice to treat all contaminated containers as hazardous waste.[1][6]

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.

  • Label Immediately: Affix a hazardous waste label to the container as soon as you begin collecting waste.[5]

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE" .[5]

    • The full chemical name: "this compound" .

    • The approximate concentration and composition of all constituents in the container.

    • The date accumulation started.

Step 4: Safe Temporary Storage

Store the waste container safely within the laboratory in a designated Satellite Accumulation Area (SAA) while it is being filled.

  • Securely Capped: The container must be tightly sealed at all times, except when you are actively adding waste.[5] This prevents the release of vapors and protects against spills.

  • Segregation by Compatibility: Store the container in secondary containment and away from incompatible materials to prevent accidental reactions.[5]

Incompatible Material ClassesRationale
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Acids May cause a reaction, potentially releasing heat or toxic fumes.
Acid Anhydrides & Acid Chlorides Potential for violent reactions.
Source: Based on data for 2-nitroaniline.[3][4]
Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste. The final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is full or no longer needed, contact your institution's Environmental Health & Safety (EHS) office or the designated chemical safety officer.

  • Waste Pickup Request: You will likely need to complete a "Hazardous Material Pickup Request" form.[5] Provide accurate information about the container's contents to ensure it is handled correctly.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1][2][6] This is illegal and environmentally damaging.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the area and ensure it is well-ventilated.

  • Wear PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if dust or vapors are present.[6]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid creating dust.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage this compound waste responsibly, ensuring a culture of safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols for handling N-tert-Butyl-2-nitroaniline. As specific safety data for this exact compound can be limited, this guide synthesizes authoritative data from closely related and structurally similar nitroaniline compounds. This approach establishes a conservative and robust safety framework, ensuring that researchers, scientists, and drug development professionals are protected against the known, severe hazards of this chemical class.

Hazard Assessment: The 'Why' Behind the Protocol

Nitroaniline compounds are potent chemicals that demand rigorous safety controls. The primary hazards associated with this class, which must be assumed for this compound, dictate our PPE and handling requirements.

  • High Acute Toxicity: Nitroanilines are classified as toxic if swallowed, inhaled, or if they come into contact with skin.[1][2][3][4] The substance is readily absorbed through the skin, making dermal contact a critical exposure route.[5]

  • Risk of Methemoglobinemia: A significant and severe health risk is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5] This can lead to cyanosis (a bluish discoloration of the skin), dizziness, headache, and in severe cases, convulsions and death.[5]

  • Target Organ Damage: Prolonged or repeated exposure to these compounds may cause damage to organs, with the blood and liver being primary targets.[1][2][5][6]

  • Environmental Hazard: These chemicals are often harmful to aquatic life, with long-lasting effects, necessitating stringent disposal protocols.[1][2]

The causality is clear: the combination of high toxicity, rapid skin absorption, and the potential for systemic effects like methemoglobinemia requires the use of a comprehensive PPE ensemble to create an impermeable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

Adherence to the following PPE standards is mandatory for all personnel handling this compound. Selection should be based on the specific task and potential for exposure.

Summary of PPE for Common Laboratory Scenarios
ScenarioEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Weighing Solid Compound Chemical safety gogglesNitrile gloves (double-gloved), disposable lab coat, closed-toe shoesRequired. Work must be performed in a certified chemical fume hood or with a NIOSH-approved respirator with a particulate filter.[7]
Preparing Solutions Chemical safety goggles and face shield (due to splash risk)Nitrile gloves (double-gloved), chemical-resistant apron over lab coat, closed-toe shoesRequired. All work must be performed in a certified chemical fume hood.[3][5]
Conducting Reactions Chemical safety gogglesNitrile gloves, lab coat, closed-toe shoesRequired. All work must be performed in a certified chemical fume hood or a closed system.[7]
Handling Waste/Decontamination Chemical safety goggles and face shieldNitrile gloves (double-gloved), chemical-resistant apron over lab coat, closed-toe shoesWork in a well-ventilated area, preferably a fume hood.
Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1 compliant safety glasses with side shields are mandatory at all times in the laboratory.

    • Required for Handling : Chemical safety goggles that form a seal around the eyes must be worn when handling the compound in any form.[7]

    • Splash Hazard : A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as when transferring solutions or working with larger quantities.[7]

  • Skin and Body Protection :

    • Gloves : Chemical-resistant nitrile gloves are the standard recommendation.[7][8][9] A minimum thickness of >0.11 mm is advised. Always inspect gloves for tears or punctures before use.[7] For prolonged tasks or when handling concentrated solutions, double-gloving is required.

    • Lab Coat : A clean, buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing.[6][7]

    • Additional Protection : For tasks with a higher risk of splashes or when handling quantities greater than a few grams, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection :

    • Primary Engineering Control : All work involving this compound, especially the handling of powders, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

    • When a Respirator is Required : In the rare event that work cannot be performed inside a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.[7]

Operational and Disposal Plans

A self-validating safety system relies on consistent, repeatable procedures. The following protocols provide step-by-step guidance for safe operations.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initiate Task cluster_procedure Procedure Assessment cluster_location Location & Controls cluster_ppe Required PPE Ensemble start Handling This compound weigh_solid Weighing Solid? start->weigh_solid Task Type use_solution Using Solution? start->use_solution ppe_solid Goggles Double Nitrile Gloves Lab Coat Work in Fume Hood weigh_solid->ppe_solid Yes splash_risk Splash Risk? use_solution->splash_risk Yes in_hood Inside Fume Hood? ppe_high Goggles + Face Shield Double Nitrile Gloves Chem-Resistant Apron Work in Fume Hood splash_risk->ppe_high Yes ppe_medium Goggles Nitrile Gloves Lab Coat Work in Fume Hood splash_risk->ppe_medium No

Caption: Decision flowchart for selecting task-appropriate PPE.

Protocol 1: Step-by-Step Safe Handling
  • Preparation : Before handling the chemical, designate a work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.

  • Don PPE : Put on all required PPE as determined by the task (see table and flowchart above). Always don gloves last.

  • Handling the Chemical :

    • To prevent dust formation when weighing the solid, handle the material carefully and avoid rapid movements.[7]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Conduct all reactions in a closed system or within the fume hood.[7]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[3][5]

Protocol 2: Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing.[1][2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1][2][10]

  • Ingestion : Do NOT induce vomiting.[6][10] Rinse the mouth with water and seek immediate medical attention.[2][4]

Protocol 3: Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[7]

  • Waste Segregation : All materials contaminated with this compound are considered hazardous waste.

    • Solid Waste : This includes unused chemical, contaminated gloves, weighing paper, pipette tips, and disposable lab coats.[7]

    • Liquid Waste : This includes unused solutions and solvent rinses from contaminated glassware.

  • Waste Collection :

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[11][12] The label must read "HAZARDOUS WASTE" and list the chemical contents.[12]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Work Area Decontamination :

    • Wipe down all work surfaces within the fume hood with a suitable solvent and cleaning agent.

    • Collect all cleaning materials (e.g., paper towels) as solid hazardous waste.[7]

  • Disposal : Arrange for the removal and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][12]

References

  • Material Safety Data Sheet for 2-Nitroaniline. (URL not available)
  • CPAchem Ltd. (2022). Safety data sheet according to 1907/2006/EC, Article 31: 2-Nitroaniline. [Link]

  • Durham Tech. (n.d.). Safety Data Sheet: m-Nitroaniline. [Link]

  • Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.